molecular formula C17H22N2O2S B1431843 Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate CAS No. 1191901-07-1

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Katalognummer: B1431843
CAS-Nummer: 1191901-07-1
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CCKKZUUXAAEVRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKZUUXAAEVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of modern pharmaceuticals, most notably the atypical antipsychotic Brexpiprazole.[1][2][3] The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting stringent regulatory standards in drug development. This document details an integrated analytical approach, leveraging High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific integrity and trustworthiness.

Introduction and Strategic Overview

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (Molecular Formula: C₁₇H₂₂N₂O₂S) is a heterocyclic compound featuring three key structural motifs: a benzo[b]thiophene core, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1] Its primary significance lies in its role as a precursor in the synthesis of Brexpiprazole, a dopamine D₂ receptor partial agonist.[2][4][5] Given its function, verifying the precise connectivity and substitution pattern is not merely an academic exercise; it is a critical quality control checkpoint. Any ambiguity, such as incorrect substitution on the benzothiophene ring, could lead to the formation of critical impurities that are difficult to control and may carry their own pharmacological profiles.[2]

This guide presents a logical, multi-technique workflow designed to provide orthogonal, corroborating evidence for the proposed structure. The strategy begins with determining the elemental composition (HRMS), proceeds to identify functional groups (IR), and culminates in a detailed mapping of the atomic framework and connectivity (NMR).

Basic Chemical Information

A summary of the fundamental properties of the target compound is presented below.[1][6][7]

ParameterValue
CAS Registry Number 1191901-07-1[1]
Molecular Formula C₁₇H₂₂N₂O₂S[1][6]
Molecular Weight 318.44 g/mol [1][7]
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[1]
Monoisotopic Mass 318.14020 Da[6]
Visualized Structure with Atom Numbering

The following diagram illustrates the chemical structure with a systematic numbering scheme used for the subsequent spectroscopic analysis.

Caption: Numbering scheme for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Mass Spectrometry: The Foundational Verification

Expertise & Causality: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the confident determination of the elemental composition, distinguishing the target compound from potential isomers or impurities with the same nominal mass. Electrospray Ionization (ESI) is the preferred technique due to the compound's polarity and the presence of basic nitrogen atoms, which are readily protonated.

Protocol: ESI-Time of Flight (TOF) HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Compare the experimentally measured accurate mass of the most abundant ion to the theoretical mass calculated for the protonated molecule, C₁₇H₂₃N₂O₂S⁺.

Expected Data and Fragmentation Pathway

The primary ion observed will be the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be performed by isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to reveal characteristic fragmentation patterns that validate the structure's key linkages.

IonFormulaCalculated m/zObserved m/zDescription
[M+H]⁺ C₁₇H₂₃N₂O₂S⁺319.1475(Experimental)Parent Ion
[M-C₄H₈+H]⁺ C₁₃H₁₅N₂O₂S⁺263.0849(Experimental)Loss of isobutylene from Boc group
[M-Boc+H]⁺ C₁₂H₁₅N₂S⁺219.0950(Experimental)Loss of the entire Boc group (100 Da)

The most telling fragmentation is the loss of 100 Da, corresponding to the neutral loss of the Boc group (C₅H₈O₂), which confirms the presence of this protecting group and yields the stable 1-(benzo[b]thiophen-4-yl)piperazinium ion.[8] This provides strong evidence for the core structure.

G M_H [M+H]⁺ m/z = 319.1475 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 263.0849 M_H->M_isobutylene - 56 Da M_Boc 1-(benzo[b]thiophen-4-yl)piperazinium m/z = 219.0950 M_H->M_Boc - 100 Da

Caption: Key HMBC correlations confirming the major structural linkages.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the most diagnostic absorption is the strong carbonyl (C=O) stretch from the carbamate of the Boc group. Its presence and position provide immediate, albeit non-definitive, evidence for the structure.

Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2975-2850C-H StretchAliphatic (Boc, Piperazine)
~1695 C=O Stretch Carbamate (Boc Group) [9]
~1600-1450C=C StretchAromatic (Benzothiophene)
~1250-1160C-N StretchAmine/Carbamate

The presence of a strong band around 1695 cm⁻¹ is excellent confirmatory evidence for the Boc-carbamate functional group.

Integrated Elucidation Workflow

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group ID cluster_2 Step 3: Detailed Structural Mapping HRMS HRMS Analysis Formula Confirm Molecular Formula C₁₇H₂₂N₂O₂S HRMS->Formula Accurate Mass IR IR Spectroscopy Func_Group Identify Key Groups (e.g., C=O at ~1695 cm⁻¹) IR->Func_Group NMR_1D 1D NMR ('H, ¹³C) Assignments Assign H & C Signals Identify Spin Systems NMR_1D->Assignments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity (e.g., Piperazine-Aromatic Link) NMR_2D->Connectivity Assignments->NMR_2D Final Unambiguous Structure Confirmed Connectivity->Final

Caption: Logical workflow for integrated structure elucidation.

Conclusion

The structural elucidation of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is achieved through a systematic and multi-faceted analytical strategy. High-resolution mass spectrometry confirms the elemental composition and provides corroborating fragmentation data. Infrared spectroscopy offers a quick verification of essential functional groups, particularly the carbamate carbonyl. The definitive proof of structure, however, is derived from a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide a complete inventory of the proton and carbon environments, while 2D techniques, especially HMBC, are indispensable for unambiguously establishing the connectivity between the benzothiophene, piperazine, and Boc moieties. This integrated, self-validating approach ensures the highest degree of confidence in the structural assignment, a prerequisite for its use in pharmaceutical development and manufacturing.

References

  • Reddy, B. et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. Available from: [Link]

  • CASTRO (2015). Synthesis reaction of the compound Brexpiprazole. ResearchGate. Available from: [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Available from: [Link]

  • Shrivastava, A. et al. (2022). Brexpiprazole: Characteristics, Biological Activities, Synthesis and Methods for Determination in Different Matrices. Bentham Science. Available from: [Link]

  • Shrivastava, A. et al. (2022). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. MACHINERY. Available from: [Link]

  • Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. Available from: [Link]

  • Shrivastava, A. et al. (2022). Brexpiprazole: Characteristics, Biological Activities, Synthesis and Methods for Determination in Different Matrices. SciSpace. Available from: [Link]

  • PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link]

Sources

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides validated synthetic and analytical protocols, and explores its critical role in the development of therapeutic agents. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Chapter 1: Molecular Identity and Physicochemical Profile

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a heterocyclic organic compound whose value lies in the strategic combination of three critical chemical moieties: a benzo[b]thiophene core, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. This unique architecture makes it an indispensable building block in multi-step synthetic campaigns targeting complex drug molecules.

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring is a common feature in centrally active pharmaceuticals, prized for its ability to cross the blood-brain barrier and its versatile synthetic handles.[3] The Boc group provides a robust yet easily removable shield for the secondary amine of the piperazine, allowing for selective reactions at other sites in the molecule.[4]

Chemical Identifiers

Precise identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers for this compound are summarized below.

ParameterValueSource(s)
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[4][5]
CAS Number 1191901-07-1[4][6]
Molecular Formula C₁₇H₂₂N₂O₂S[4][5][6]
Molecular Weight 318.44 g/mol [6]
InChIKey CCKKZUUXAAEVRO-UHFFFAOYSA-N[4][5]
Synonyms 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine, tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[4]
Structural Elucidation

The compound's functionality is a direct result of its three-dimensional structure and the interplay of its constituent parts.

G compound Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate bth Benzo[b]thiophene Moiety (Planar, Aromatic System) compound->bth C-N Bond pip Piperazine Linker (Flexible, Basic Core) compound->pip Core Structure boc Boc Protecting Group (Bulky, Labile Shield) compound->boc N-C(O) Bond

Caption: Key functional moieties of the title compound.

Physicochemical Data

The compound's physical properties dictate its handling, storage, and behavior in solution, which are critical for successful experimental outcomes.

PropertyValueSource(s)
Physical Form Solid
Purity (Typical) ≥95%[7]
Storage Temperature Room Temperature, Sealed in Dry Conditions
XLogP3-AA (Lipophilicity) 3.7[5]
Topological Polar Surface Area 61 Ų[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern C-N bond formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection at the aryl C-N bond, identifying 4-bromobenzo[b]thiophene and tert-butyl piperazine-1-carboxylate (Boc-piperazine) as the key starting materials.

G product Target Molecule (C17H22N2O2S) reagents Key Reagents: 4-Bromobenzo[b]thiophene + Boc-piperazine product->reagents C-N Disconnection (Buchwald-Hartwig Amination)

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is designed for robustness and high yield. The choice of catalyst, ligand, and base is critical for efficient coupling and suppression of side reactions.

Rationale:

  • Catalyst: A palladium(0) source like Pd₂(dba)₃ is used because it readily undergoes oxidative addition with the aryl bromide.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos is chosen to stabilize the palladium center, promote reductive elimination, and prevent catalyst decomposition.

  • Base: A non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen without competing in the coupling reaction.

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both organic and organometallic species.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobenzo[b]thiophene (1.0 eq), Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene (2 mL).

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add anhydrous toluene (10 mL/mmol of bromide) via syringe, followed by the catalyst premix.

  • Heating: Heat the reaction mixture to 100-110 °C under argon with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the benzo[b]thiophene aromatic protons (δ 7.0-7.8 ppm), the piperazine methylene protons (two broad signals, δ ~3.2 and ~3.7 ppm), and the Boc group's tert-butyl protons (a sharp singlet at δ ~1.5 ppm, integrating to 9H) are expected.

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the Boc group (~155 ppm), and the quaternary and methyl carbons of the tert-butyl group are anticipated.

  • Mass Spectrometry (ESI+): A prominent peak for the [M+H]⁺ ion at m/z 319.1 should be observed, confirming the molecular weight.[4]

Chapter 3: Chemical Reactivity and Handling

The primary utility of this compound is as a protected intermediate. Its most important reaction is the selective removal of the Boc group to unmask the nucleophilic secondary amine for subsequent functionalization.

Boc Deprotection Protocol

Acid-catalyzed cleavage is the standard method for Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and results in a clean reaction with a simple workup.

Rationale:

  • Reagent: TFA is a strong acid that efficiently protonates the carbonyl oxygen of the Boc group, initiating its collapse into the highly stable tert-butyl cation and carbon dioxide.

  • Solvent: DCM is an inert solvent that dissolves the starting material and does not interfere with the acidic conditions.

  • Mechanism: The reaction proceeds via an E1 elimination mechanism, favored by the formation of the stable tertiary carbocation.

G start Boc-Protected Compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) (Stir at 0°C to RT) start->add_tfa monitor Monitor by TLC/LC-MS (Reaction is rapid) add_tfa->monitor evaporate Concentrate in vacuo (Removes excess TFA and DCM) monitor->evaporate neutralize Basify with aq. NaHCO3 (Neutralizes TFA salt) evaporate->neutralize extract Extract with Ethyl Acetate (Isolates free amine) neutralize->extract finish Dry and Evaporate (Yields 1-(benzo[b]thiophen-4-yl)piperazine) extract->finish

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Methodology:

  • Dissolve tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and neutralize carefully by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 1-(benzo[b]thiophen-4-yl)piperazine.[8]

Safety and Handling

While not acutely toxic, proper laboratory safety protocols must be followed.

Hazard TypeGHS ClassificationPrecautionary MeasuresSource(s)
Skin Contact H315: Causes skin irritationP280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact H319: Causes serious eye irritationP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
General Handling GHS07: Warning SignalUse in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[9]
Storage -Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

Chapter 4: Applications in Drug Discovery

The deprotected intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, is the direct precursor for the synthesis of several important pharmaceutical agents, most notably the atypical antipsychotic, brexpiprazole.

Case Study: Synthesis of Brexpiprazole

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.[4] The final step in its synthesis involves the alkylation of 1-(benzo[b]thiophen-4-yl)piperazine with a butoxy-quinolinone side chain.

G cluster_0 Preparation of Key Intermediate cluster_1 Final Drug Synthesis start Title Compound deprotected 1-(benzo[b]thiophen- 4-yl)piperazine start->deprotected Boc Deprotection (Ch. 3) final_product Brexpiprazole deprotected->final_product SN2 Alkylation side_chain 7-(4-bromobutoxy)- quinolin-2(1H)-one side_chain->final_product

Caption: Synthetic pathway from the title compound to Brexpiprazole.

This final coupling step highlights the strategic importance of the title compound. By providing the complex benzo[b]thiophene-piperazine core in a protected form, it simplifies the overall synthesis, improves yields, and facilitates the late-stage introduction of the pharmacologically active side chain.[3][4]

Conclusion

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is more than a mere chemical reagent; it is an enabling tool for advanced pharmaceutical research and development. Its well-defined physicochemical properties, robust synthetic accessibility, and critical role as a protected intermediate make it a compound of significant interest. This guide provides the foundational knowledge and practical protocols necessary for its effective use, empowering scientists to leverage its unique chemical architecture in the rational design and synthesis of next-generation therapeutics.

References

  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]

  • Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed URL: [Link]

  • Title: Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (C007B-586252) Source: Cenmed URL: [Link]

  • Title: Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives Source: ResearchGate URL: [Link]

  • Title: 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the predicted biological activity of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. While primarily recognized as a crucial synthetic intermediate in the manufacturing of the atypical antipsychotic agent brexpiprazole, its structural features—namely the benzo[b]thiophene-piperazine core—suggest a latent potential for significant central nervous system (CNS) activity. This document synthesizes information from structure-activity relationship (SAR) principles, the known pharmacology of its parent compound brexpiprazole, and established methodologies for neuropsychiatric drug discovery. We will explore its likely interactions with key monoaminergic receptors and detail the requisite in vitro and in vivo protocols for empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the pharmacological context of this important molecule.

Introduction: Beyond a Synthetic Intermediate

tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a heterocyclic organic compound identified by CAS Registry Number 1191901-07-1.[1] Its molecular structure is characterized by a benzo[b]thiophene moiety linked to a piperazine ring, with one of the piperazine nitrogens protected by a tert-butyloxycarbonyl (Boc) group.[1] In the realm of pharmaceutical manufacturing, this compound is best known as a key precursor to brexpiprazole, an FDA-approved atypical antipsychotic for schizophrenia and an adjunctive treatment for major depressive disorder (MDD).[2]

The therapeutic efficacy of brexpiprazole is attributed to its unique "serotonin-dopamine activity modulator" (SDAM) profile, primarily involving partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, combined with potent antagonism of serotonin 5-HT₂ₐ receptors.[2][3][4] Given that the core benzo[b]thiophene-piperazine scaffold is the primary pharmacophore responsible for these interactions, it is scientifically logical to postulate that the title compound possesses its own intrinsic, albeit modulated, biological activity. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Similarly, the piperazine ring is a common feature in many CNS-active drugs.[7]

This guide will, therefore, dissect the predicted biological profile of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, grounding these predictions in the established pharmacology of its analogues and outlining a rigorous, field-proven workflow for its full characterization.

Predicted Biological Profile: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its structure. By analyzing the key components of the title compound in relation to brexpiprazole, we can formulate a robust hypothesis about its potential receptor interactions.

The Benzo[b]thiophene-Piperazine Core: The Engine of Activity

The fusion of a benzo[b]thiophene ring with a piperazine linker creates a pharmacophore with a high affinity for monoamine G-protein coupled receptors (GPCRs). Brexpiprazole's sub-nanomolar affinity for key dopamine and serotonin receptors is a direct consequence of this core structure.[8][9] Research into other benzo[b]thiophene-piperazine derivatives has identified potent ligands for various receptors, including 5-HT₁B antagonists and fatty acid amide hydrolase (FAAH) inhibitors, demonstrating the versatility of this scaffold.[7][10] It is therefore highly probable that tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate will exhibit measurable affinity for the same family of receptors as brexpiprazole.

Brexpiprazole: The Pharmacological Blueprint

Brexpiprazole's clinical efficacy is derived from a complex and well-balanced receptor binding profile. Understanding this profile is essential for predicting the activity of its precursor.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Brexpiprazole

Receptor TargetBrexpiprazole Kᵢ (nM)Primary FunctionReference(s)
Serotonin 5-HT₁ₐ 0.12Partial Agonist[8][9]
Serotonin 5-HT₂ₐ 0.47Antagonist[8][9]
Dopamine D₂ 0.30Partial Agonist[8][9]
Dopamine D₃ 1.1Partial Agonist[2][8]
Noradrenergic α₁B 0.17Antagonist[8]
Noradrenergic α₂C 0.59Antagonist[8]
Histamine H₁ 19Antagonist[2][9]

Based on this blueprint, the primary targets for initial investigation of the title compound should include the 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.

The Impact of the tert-Butyloxycarbonyl (Boc) Protecting Group

The most significant structural difference between the title compound and its deprotected, fully elaborated analogue (brexpiprazole) is the presence of the Boc group on the piperazine nitrogen. This bulky, lipophilic group has several critical implications:

  • Steric Hindrance: The Boc group can sterically hinder the molecule from fitting optimally into a receptor's binding pocket, potentially reducing its affinity compared to the final drug.

  • Altered Basicity: The Boc group, being an electron-withdrawing carbamate, significantly reduces the basicity of the nitrogen atom it protects. The protonated nitrogen of the piperazine ring is often a key interaction point for aminergic GPCRs. The absence of this positive charge will likely alter binding modes and reduce affinity for certain receptors.

  • Increased Lipophilicity: The Boc group increases the molecule's overall lipophilicity, which may affect its solubility, membrane permeability, and off-target interactions.

Therefore, while the core scaffold suggests an affinity for D₂/5-HT receptors, the Boc group is predicted to significantly attenuate this activity. The compound may act as a weaker antagonist or partial agonist compared to brexpiprazole.

Methodologies for Pharmacological Characterization

To empirically validate the predicted biological activity, a standardized screening cascade is required. The following protocols are foundational in the field of neuropsychiatric drug discovery.

In Vitro Characterization: Binding Affinity and Functional Activity

The first step is to determine if the compound binds to the predicted receptors and, if so, whether it activates or blocks them.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity b1 Radioligand Binding Assay (Primary Screen) b2 Determine Kᵢ at D₂, 5-HT₁ₐ, 5-HT₂ₐ and other key receptors b1->b2 Competition Curve Analysis f1 Functional Assays (e.g., cAMP, Ca²⁺ Flux) b2->f1 Compounds with Kᵢ < 1µM f2 Determine Agonist, Antagonist, or Partial Agonist Profile f1->f2 f3 Calculate EC₅₀ / IC₅₀ and Intrinsic Activity f2->f3

Figure 1: Workflow for in vitro pharmacological profiling.

This protocol determines the compound's binding affinity (Kᵢ) by measuring its ability to displace a known radioactive ligand from the D₂ receptor.

Objective: To quantify the equilibrium dissociation constant (Kᵢ) of the test compound for the human D₂ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (from 100 µM to 0.1 nM) in the assay buffer.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Spiperone at a final concentration approximately equal to its Kₑ value (e.g., 0.2 nM).

    • 100 µL of the D₂ receptor membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Self-Validation: The assay's validity is confirmed by the inclusion of controls. The specific binding should be at least 80% of the total binding. The IC₅₀ of a known standard (e.g., unlabeled spiperone or haloperidol) should fall within the historically accepted range for the assay system.

This assay determines if the compound acts as an agonist, antagonist, or partial agonist at the 5-HT₁ₐ receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase activity.[12][13]

Objective: To measure the effect of the test compound on forskolin-stimulated cAMP production in cells expressing the human 5-HT₁ₐ receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.[14]

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Full agonist control: 5-CT (5-Carboxamidotryptamine).

  • Antagonist control: WAY-100635.

Procedure:

  • Cell Plating: Seed the 5-HT₁ₐ-expressing cells into 384-well plates and culture overnight.

  • Compound Addition (Agonist Mode):

    • Remove culture medium and add serial dilutions of the test compound or 5-CT control prepared in stimulation buffer.

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for 15 minutes.

    • Add a fixed concentration of the full agonist (e.g., the EC₈₀ concentration of 5-CT) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum effect). The intrinsic activity is calculated as (Eₘₐₓ of test compound / Eₘₐₓ of full agonist) x 100%.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit a curve to determine the IC₅₀ value (potency as an antagonist).

Trustworthiness: The assay relies on a well-established signaling pathway.[12] Controls are critical: a full agonist should produce a robust decrease in the forskolin-stimulated cAMP signal, while an antagonist should have no effect on its own but should block the effect of the full agonist.

In Vivo Characterization: Predicting Antipsychotic Efficacy

If a compound shows promising in vitro activity (e.g., D₂/5-HT₂ₐ antagonism or D₂ partial agonism), it must be tested in animal models that are predictive of antipsychotic effects.

G cluster_0 Dopamine Hyperactivity Model cluster_1 Sensorimotor Gating Model start Compound with Promising In Vitro Profile a1 Amphetamine-Induced Hyperlocomotion start->a1 a2 Assess reversal of excessive motor activity a1->a2 p1 Prepulse Inhibition (PPI) a2->p1 Significant Reversal p2 Assess restoration of sensory filtering p1->p2 end_node Candidate for Further Development p2->end_node Significant Restoration

Sources

The Strategic Intermediate: A Technical Guide to Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS 1191901-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Antipsychotics

In the landscape of pharmaceutical synthesis, the significance of a chemical intermediate is measured by the therapeutic value of the final active pharmaceutical ingredient (API) it helps create. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, with CAS number 1191901-07-1, stands as a quintessential example of such a pivotal molecule. While not a therapeutic agent itself, it is a critical building block in the synthesis of brexpiprazole, a second-generation atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] This guide offers an in-depth exploration of this intermediate, from its fundamental chemical properties and synthesis to its implicit role in the pharmacological activity of the final drug, providing a comprehensive resource for professionals in drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a complex heterocyclic compound that strategically combines three key structural motifs: a benzo[b]thiophene core, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This molecular architecture is fundamental to its utility in multi-step pharmaceutical synthesis.

PropertyValueSource(s)
CAS Number 1191901-07-1[1]
Molecular Formula C₁₇H₂₂N₂O₂S[2]
Molecular Weight 318.4 g/mol [2]
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[2]
Appearance Solid (typical)
Purity Typically >95% for commercial grades
Storage Sealed in a dry, room temperature environment

The benzo[b]thiophene moiety, a fusion of a benzene and a thiophene ring, is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[3] The piperazine ring serves as a versatile linker, and its basic nitrogen atoms are crucial for modulating physicochemical properties like solubility and for establishing interactions with biological receptors.[4] The Boc group is a common and readily removable protecting group, ensuring that the secondary amine of the piperazine ring remains unreactive until the desired stage of the synthesis.[1]

Synthesis and Purification: A High-Fidelity Protocol

The primary route to synthesizing tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds. The synthesis involves the coupling of 4-bromobenzo[b]thiophene with tert-butyl piperazine-1-carboxylate (Boc-piperazine).

A detailed, field-proven protocol based on established methodologies is presented below.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Materials:

  • 4-bromobenzo[b]thiophene

  • tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromobenzo[b]thiophene (1.0 eq), Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Preparation: In a separate vial, mix palladium(II) acetate (0.02 eq) and BINAP (0.03 eq).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the Schlenk flask, followed by the catalyst mixture.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate as a solid.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-bromobenzo[b]thiophene 4-bromobenzo[b]thiophene Reaction Reaction 4-bromobenzo[b]thiophene->Reaction Boc-piperazine Boc-piperazine Boc-piperazine->Reaction Pd(OAc)2 / BINAP Pd(OAc)2 / BINAP Pd(OAc)2 / BINAP->Reaction NaOt-Bu NaOt-Bu NaOt-Bu->Reaction Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction 100-110 °C, 12-24h 100-110 °C, 12-24h 100-110 °C, 12-24h->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Ethyl Acetate Wash Ethyl Acetate Wash Drying (MgSO4) Drying (MgSO4) Ethyl Acetate Wash->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Crude Product product tert-butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate Column Chromatography->product Purified Product Reaction->Ethyl Acetate Wash Cooling

Caption: Workflow for the synthesis of the target intermediate.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate, which is critical for its use in the production of an API.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.6 (d), ~7.4 (d), ~7.3 (t), ~6.9 (d) (benzo[b]thiophene protons); ~3.6 (t, 4H, piperazine protons adjacent to Boc-N); ~3.1 (t, 4H, piperazine protons adjacent to Ar-N); 1.50 (s, 9H, Boc protons).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~154.8 (C=O of Boc); ~148.2, ~141.2, ~134.2, ~125.3, ~125.0, ~121.6, ~117.4, ~112.4 (aromatic carbons); ~79.8 (quaternary carbon of Boc); ~52.1 (piperazine carbons adjacent to Ar-N); ~44.3 (piperazine carbons adjacent to Boc-N); ~28.5 (methyl carbons of Boc).
HPLC A high-purity sample (>98%) should exhibit a single major peak under standard reversed-phase conditions (e.g., C18 column, acetonitrile/water mobile phase, UV detection at ~254 nm).
Mass Spectrometry (ESI+)Expected [M+H]⁺ = 319.1

The Role in Brexpiprazole's Pharmacology: A Tale of Two Moieties

While an intermediate, the structural components of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate are integral to the pharmacological profile of brexpiprazole. After deprotection of the Boc group and subsequent alkylation, the resulting N-arylpiperazine and benzo[b]thiophene moieties become key pharmacophores.

Brexpiprazole's mechanism of action is multifaceted, primarily involving:

  • Partial agonism at dopamine D₂ and D₃ receptors.

  • Partial agonism at serotonin 5-HT₁ₐ receptors.

  • Antagonism at serotonin 5-HT₂ₐ receptors.

The piperazine moiety is a well-established scaffold in many antipsychotic drugs, often serving to position an aromatic group for optimal interaction with dopamine and serotonin receptors.[1] In brexpiprazole, the piperazine ring correctly orients the benzo[b]thiophene group within the binding pockets of these G-protein coupled receptors (GPCRs).

The benzo[b]thiophene group acts as a bioisostere for other aromatic systems found in antipsychotics. Its specific electronic and steric properties contribute to the high-affinity binding of brexpiprazole to its target receptors, influencing the balance between agonism and antagonism that defines its "serotonin-dopamine activity modulator" (SDAM) profile.

Diagram of Brexpiprazole's Receptor Interaction

brexpiprazole Brexpiprazole d2_receptor Dopamine D2/D3 Receptors brexpiprazole->d2_receptor ht1a_receptor Serotonin 5-HT1A Receptor brexpiprazole->ht1a_receptor ht2a_receptor Serotonin 5-HT2A Receptor brexpiprazole->ht2a_receptor d2_effect Partial Agonism (Modulates Dopamine) d2_receptor->d2_effect ht1a_effect Partial Agonism (Antidepressant/Anxiolytic) ht1a_receptor->ht1a_effect ht2a_effect Antagonism (Reduces Negative Symptoms) ht2a_receptor->ht2a_effect

Caption: Brexpiprazole's multi-receptor engagement profile.

Conclusion: A Cornerstone of Advanced Pharmaceutical Manufacturing

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is more than a mere precursor; it is a testament to rational drug design, where each component of an intermediate is carefully chosen to facilitate a robust synthesis and to ultimately contribute to the desired pharmacological effect of the final API. A thorough understanding of its synthesis, characterization, and the implicit functional role of its constituent parts is invaluable for chemists and researchers dedicated to the advancement of therapies for complex neurological disorders. This guide provides the foundational knowledge necessary to effectively utilize this key intermediate in the development and manufacturing of next-generation therapeutics.

References

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2021). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, TRC. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Fisher Scientific. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, TRC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine: Synthesis, Characterization, and Application in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. Its significance is underscored by its role as a key building block in the synthesis of the atypical antipsychotic, brexpiprazole. This document will detail its synthesis, physicochemical characteristics, and spectroscopic profile. Furthermore, it will delve into the mechanistic underpinnings of its biological relevance, focusing on its utility in the development of ligands for dopamine and serotonin receptors. This guide also furnishes detailed protocols for the synthesis and biological evaluation of compounds derived from this core, alongside essential safety and handling procedures.

Introduction: The Emergence of a Privileged Scaffold

The benzo[b]thiophene-piperazine moiety has garnered significant attention in the field of neuropharmacology due to its presence in a variety of centrally active agents. The incorporation of a piperazine ring often imparts favorable pharmacokinetic properties, while the benzo[b]thiophene group contributes to the specific receptor interactions that define the therapeutic efficacy of the final drug molecule. 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine serves as a strategically protected intermediate, allowing for selective chemical manipulations at the unsubstituted nitrogen of the piperazine ring. This control is paramount in the synthesis of complex molecules like brexpiprazole, a serotonin-dopamine activity modulator.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in preventing undesired side reactions during subsequent synthetic steps.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine is fundamental for its effective use in research and development.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₇H₂₂N₂O₂S[2]
Molecular Weight 318.4 g/mol [1][2]
Appearance Solid (typical)
Solubility Soluble in organic solvents such as dichloromethane.[3] Low solubility in water.[3]
XLogP3-AA 3.7[2]
Topological Polar Surface Area 61 Ų[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of synthesized 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine. While a dedicated public spectrum is not available, the expected spectral characteristics can be inferred from the structure and data from closely related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring system, the methylene protons of the piperazine ring, and a prominent singlet for the nine protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the benzo[b]thiophene moiety, the piperazine ring, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (318.4 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carbamate in the Boc group, and C-N and C-S stretching vibrations.

Synthesis of 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine

The synthesis of 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is based on established synthetic routes, including those described in patent literature.[1][4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up and Purification cluster_product Final Product 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene ReactionVessel Reaction Mixture (Toluene, NaOtBu, Pd₂(dba)₃, BINAP) 4-Bromobenzo[b]thiophene->ReactionVessel 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine Purification->FinalProduct

Caption: Synthetic workflow for 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine.

Detailed Experimental Protocol

Materials:

  • 4-Bromobenzo[b]thiophene

  • 1-Boc-piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 4-bromobenzo[b]thiophene, 1-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine.

Biological Significance and Structure-Activity Relationship (SAR)

The 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine core is a privileged scaffold for targeting dopamine and serotonin receptors. Its primary significance lies in its role as a precursor to brexpiprazole, an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors.[1]

Mechanism of Action of Derivatives

The benzo[b]thiophene moiety is crucial for high-affinity binding to the target receptors. The piperazine linker provides a flexible spacer to correctly orient the pharmacophoric elements within the receptor binding pockets. The unsubstituted nitrogen of the deprotected piperazine ring serves as a key attachment point for side chains that modulate the pharmacological profile, including potency, selectivity, and agonist/antagonist activity.

Structure-Activity Relationship (SAR) Insights
  • Benzo[b]thiophene Moiety: Modifications to the benzo[b]thiophene ring can significantly impact receptor affinity and selectivity.

  • Piperazine Linker: The piperazine ring is generally considered optimal for maintaining the desired distance and orientation between the aromatic core and the extended side chain.

  • Substitutions on Piperazine: The nature of the substituent attached to the second nitrogen of the piperazine ring is a critical determinant of the overall pharmacological profile. In the case of brexpiprazole, a butoxy-quinolinone side chain confers the desired partial agonism at D₂ and 5-HT₁ₐ receptors.[1]

Signaling Pathway Diagram

Signaling_Pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling Ligand Brexpiprazole Derivative D2R Dopamine D₂ Receptor Ligand->D2R Partial Agonist 5HT1AR Serotonin 5-HT₁ₐ Receptor Ligand->5HT1AR Partial Agonist AC_Inhibition Adenylyl Cyclase Inhibition D2R->AC_Inhibition 5HT1AR->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Neuronal_Activity_Modulation Modulation of Neuronal Activity cAMP_Decrease->Neuronal_Activity_Modulation

Caption: Simplified signaling pathway for D₂ and 5-HT₁ₐ receptor partial agonism.

In Vitro Biological Evaluation: Radioligand Binding Assays

To assess the affinity of novel compounds derived from the 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine scaffold for dopamine D₂ and serotonin 5-HT₁ₐ receptors, competitive radioligand binding assays are employed. These assays are considered the gold standard for quantifying ligand-receptor interactions.[5]

General Protocol for Radioligand Binding Assay

Materials:

  • Cell membranes expressing the human dopamine D₂ or serotonin 5-HT₁ₐ receptor.

  • Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

  • Test compounds (novel derivatives).

  • Non-specific binding control (a high concentration of a known potent ligand for the respective receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, appropriate salts, pH 7.4).

  • 96-well microplates.

  • Cell harvester with glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the appropriate radioligand to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Safety and Handling

Proper safety precautions are essential when working with 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(benzo[b]thiophen-4-yl)piperazine is a fundamentally important building block in the design and synthesis of novel neuropharmacological agents. Its strategic design allows for the efficient construction of molecules with tailored affinities and functional activities at key neurotransmitter receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering researchers and drug development professionals the necessary technical information to leverage this valuable scaffold in their pursuit of new therapies for central nervous system disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-(Benzo[B]Thiophen-4-Yl)Piperazine. Retrieved from [Link]

  • PubMed. (1996). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The design of new benzothiophenylpiperazine derivatives. The privileged.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US9206169B2 - Method for producing benzo[b]thiophene compound.

Sources

The Fulcrum of Innovation: Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate as a Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will dissect its molecular architecture, explore robust synthetic methodologies, and illuminate its critical role in the manufacturing of high-value active pharmaceutical ingredients (APIs), with a detailed case study on the atypical antipsychotic, Brexpiprazole. Furthermore, this guide will broaden the scope to the wider pharmacological potential of the benzo[b]thiophene-piperazine scaffold, a privileged structure in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic importance of this versatile chemical building block.

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzo[b]thiophene-piperazine framework is one such scaffold, demonstrating a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] At the heart of synthesizing many complex molecules built upon this framework is the intermediate, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS No: 1191901-07-1).[3][4]

The strategic importance of this intermediate lies in its unique structural features: a metabolically stable benzo[b]thiophene moiety, a versatile piperazine linker essential for receptor engagement, and a crucial tert-butyloxycarbonyl (Boc) protecting group.[3][5] This Boc group allows for precise, controlled reactions, enabling chemists to build complex molecular architectures with high yield and purity. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties and synthesis to its definitive role in the creation of next-generation therapeutics.

Core Intermediate: Structural and Physicochemical Profile

Understanding the molecular characteristics of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is fundamental to appreciating its utility. The molecule is an elegant convergence of three key functional components.[3]

  • The Benzo[b]thiophene Moiety: This bicyclic aromatic system, consisting of a benzene ring fused to a thiophene ring, provides a rigid, lipophilic anchor. In drug candidates, this part of the structure often contributes to metabolic stability and can engage in crucial π-π stacking or hydrophobic interactions with biological targets.[2][5]

  • The Piperazine Linker: The piperazine ring is a common pharmacophore in centrally active agents. Its two nitrogen atoms offer sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with specific receptors.[5][6]

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is paramount to the intermediate's function. By temporarily "capping" one of the piperazine nitrogens, it renders that nitrogen unreactive. This chemical strategy prevents unwanted side reactions and directs subsequent chemical transformations to the other, unprotected nitrogen atom. Its acid-labile nature ensures it can be removed easily under specific conditions without compromising the rest of the molecular structure.[3]

Physicochemical Data
ParameterValueReference
CAS Registry Number 1191901-07-1[3]
Molecular Formula C₁₇H₂₂N₂O₂S[7]
Molecular Weight 318.44 g/mol [4]
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[7]
Physical Form Solid[8]
Purity Typically ≥95%[8]
Molecular Structure Diagram
Figure 1: Chemical structure of the core intermediate.

Synthesis of the Core Intermediate: A Strategic Approach

The commercial viability of a drug is often linked to the efficiency of its synthesis. For a key intermediate like tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a robust and scalable synthetic route is essential. A convergent approach utilizing a Buchwald-Hartwig amination is a modern and effective strategy.[9] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.

The causality for this choice is clear: Buchwald-Hartwig amination is known for its high functional group tolerance, excellent yields, and applicability to sterically hindered substrates, making it ideal for linking the bulky benzo[b]thiophene and Boc-piperazine moieties.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative methodology based on established chemical principles.

Step 1: Reactant Preparation

  • In a dry, inert-atmosphere glovebox or Schlenk line, add 4-bromobenzo[b]thiophene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq) to an oven-dried reaction vessel.

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (1.4 eq).

Step 2: Reaction Execution

  • Add a dry, degassed aprotic solvent, such as toluene or dioxane, to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final, pure intermediate.

Synthetic Workflow Diagram

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_main Core Reaction cluster_product Final Product 4-bromobenzo[b]thiophene 4-bromobenzo[b]thiophene Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 4-bromobenzo[b]thiophene->Buchwald-Hartwig\nAmination Boc-piperazine Boc-piperazine Boc-piperazine->Buchwald-Hartwig\nAmination Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Heat (80-110 °C) Heat (80-110 °C) Purification\n(Column Chromatography) Purification (Column Chromatography) Buchwald-Hartwig\nAmination->Purification\n(Column Chromatography) tert-butyl 4-(benzo[b]thiophen-4-yl)\npiperazine-1-carboxylate tert-butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate Purification\n(Column Chromatography)->tert-butyl 4-(benzo[b]thiophen-4-yl)\npiperazine-1-carboxylate

Figure 2: Workflow for the synthesis of the core intermediate.

Case Study: Synthesis of Brexpiprazole

The paramount application of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is as the key precursor to Brexpiprazole, a serotonin-dopamine activity modulator used to treat schizophrenia and major depressive disorder.[10][11] The synthesis of Brexpiprazole from this intermediate is a textbook example of modern, multi-step pharmaceutical manufacturing.

Step A: Boc Deprotection

The first step is the removal of the Boc protecting group to liberate the secondary amine on the piperazine ring. This is necessary to allow the nitrogen to act as a nucleophile in the subsequent coupling step.

  • Protocol: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir at room temperature. The reaction is typically complete within 1-2 hours. The product, 1-(benzo[b]thiophen-4-yl)piperazine , is often isolated as its hydrochloride salt, which improves its stability and handling characteristics.[5]

Step B: Nucleophilic Substitution (Alkylation)

The newly exposed piperazine nitrogen is then coupled with the second key fragment, 7-(4-chlorobutoxy)quinolin-2(1H)-one.[12] This reaction forms the final carbon-nitrogen bond, assembling the complete Brexpiprazole molecule.

  • Protocol: The deprotected piperazine salt is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloride salt and to act as an acid scavenger for the HCl generated during the reaction. The mixture is heated to ensure a reasonable reaction rate. Upon completion, the crude Brexpiprazole is isolated and purified through recrystallization to meet stringent pharmaceutical-grade purity standards.

Brexpiprazole Synthesis Pathway

A Core Intermediate (Boc-protected) B 1-(benzo[b]thiophen-4-yl) piperazine (Deprotected) A->B  Step A: Deprotection (e.g., TFA or HCl) D Brexpiprazole (Final API) B->D  Step B: Alkylation (Base, e.g., K₂CO₃) C 7-(4-chlorobutoxy) quinolin-2(1H)-one C->D

Figure 3: Synthetic pathway from the intermediate to Brexpiprazole.

A Versatile Pharmacophore: Broader Applications

While its role in Brexpiprazole synthesis is its most prominent application, the underlying benzo[b]thiophene-piperazine scaffold is a fertile ground for discovering novel therapeutics targeting a wide array of diseases.[1][3] The core intermediate serves as a strategic starting point for generating libraries of diverse compounds for screening.

By modifying the benzo[b]thiophene ring, altering the linker, or acylating the piperazine nitrogen, researchers have developed potent and selective modulators for various biological targets.

Derivatives and Their Therapeutic Targets
Target ClassTherapeutic AreaRationale and Key ModificationsReferences
Fatty Acid Amide Hydrolase (FAAH) Inflammatory Pain, Neurological DisordersDerivatives bearing a urea functional group on the piperazine nitrogen act as covalent inhibitors of the FAAH enzyme's active site serine.[13][14]
Neurokinin-2 (NK₂) Receptor Inflammatory ConditionsElaboration from the piperazine nitrogen with complex amide side chains leads to potent antagonists of the NK₂ receptor.[15]
Estrogen Receptor Alpha (ERα) Osteoporosis, Hormone-dependent CancersSpecific substitution patterns on the benzo[b]thiophene ring yield selective ligands for the ERα subtype.[16]
Dopamine/Serotonin Receptors CNS Disorders (e.g., Schizophrenia)The core scaffold itself shows high affinity. Modifications tune selectivity and agonist/antagonist profiles for D₂ and 5-HT receptor subtypes.[5]

Conclusion and Future Directions

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is more than a mere precursor; it is a linchpin in the efficient and controlled synthesis of complex, high-value pharmaceuticals like Brexpiprazole. Its carefully designed structure, featuring a stable aromatic core, a versatile linker, and a strategically placed protecting group, makes it an ideal building block for drug development.

The continued exploration of the benzo[b]thiophene-piperazine scaffold promises to yield new drug candidates for a multitude of diseases. As synthetic methodologies become more advanced, the ability to rapidly and efficiently generate diverse libraries of compounds from this key intermediate will accelerate the pace of drug discovery. The insights provided in this guide underscore the critical importance of intelligent molecular design, not just in the final API, but in the intermediates that make their synthesis possible.

References

  • Title: Tert-butyl 4-(benzo[b]thiophen-4-yl)
  • Title: Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)
  • Title: Brexpiprazole Synthesis: The Crucial Role of 7-Hydroxyquinolin-2(1H)
  • Title: Preparation method of intermediate of lurasidone Source: Patsnap URL
  • Title: Structure−activity relationships of benzothiophene piperazine urea based FAAH inhibitors.
  • Title: Brexpiprazole Synthetic Routes Source: MedKoo Biosciences URL
  • Title: Preparation method of lurasidone intermediate and lurasidone Source: Google Patents URL
  • Title: Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid...
  • Title: Synthesis reaction of the compound Brexpiprazole.
  • Title: Lurasidone hydrochloride synthesis Source: ChemicalBook URL
  • Title: Process for the preparation of lurasidone and its intermediate Source: Google Patents URL
  • Title: Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo Source: PubMed URL
  • Title: The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof Source: Google Patents URL
  • Title: Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)
  • Title: Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH)
  • Title: 1-(Benzo[b]thiophen-4-yl)
  • Title: tert-Butyl 4-(benzo[b]thiophen-4-yl)
  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Title: tert-Butyl 4-(benzo[b]thiophen-4-yl)
  • Title: Tert-butyl 4-(benzo[b]thiophen-4-yl)
  • Title: An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL
  • Title: Functionalization and properties investigations of benzothiophene derivatives Source: KTU ePubl URL
  • Title: tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (C007B-586252)
  • Title: 1-(Benzo[b]thiophen-4-yl)
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: ResearchGate URL
  • Title: 1191901-07-1|tert-Butyl 4-(benzo[b]thiophen-4-yl)

Sources

An In-Depth Technical Guide to Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in contemporary medicinal chemistry. The document delves into its chemical properties, detailed synthetic methodologies with a focus on the Buchwald-Hartwig amination, and its critical role in the synthesis of the atypical antipsychotic, brexpiprazole. Furthermore, it explores the broader therapeutic potential of the benzo[b]thiophene-piperazine scaffold, supported by available biological data and structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and applications of this important molecule.

Introduction

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a molecule featuring a benzo[b]thiophene moiety linked to a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group, has emerged as a significant building block in the synthesis of novel therapeutics.[1] Its structural architecture combines the privileged piperazine scaffold, a common feature in many centrally acting drugs, with the versatile benzo[b]thiophene core, known for a wide range of biological activities.[2] The primary application of this compound to date is as a crucial intermediate in the industrial synthesis of brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.[1][3] This guide will provide an in-depth exploration of its synthesis, chemical characteristics, and known and potential pharmacological relevance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1191901-07-1[1]
Molecular Formula C₁₇H₂₂N₂O₂S[1]
Molecular Weight 318.44 g/mol [4]
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[1][5]
Appearance Solid[5]
Storage Temperature Room temperature, sealed in a dry environment[5]
Purity (typical) ≥95%[5]

Synthesis of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

The synthesis of the title compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the benzo[b]thiophene ring and the piperazine moiety. An alternative approach involves a Lewis acid-mediated coupling.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering high yields and good functional group tolerance.[6]

The synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate commences with a suitable 4-halobenzo[b]thiophene, typically 4-bromobenzo[b]thiophene or 4-chlorobenzo[b]thiophene. Several synthetic routes to these precursors have been reported. For instance, 4-chlorobenzo[b]thiophene can be synthesized from benzo[b]thiophene-4-carboxylic acid via a decarboxylation process.[1] Another patented method for synthesizing 4-bromobenzo[b]thiophene involves the reaction of 2-bromo-6-fluorobenzaldehyde with a methyl mercaptan derivative, followed by a Wittig reaction.[7]

The core synthetic step involves the coupling of 4-halobenzo[b]thiophene with a piperazine derivative. A common strategy is to first couple 4-bromobenzo[b]thiophene with a large excess of anhydrous piperazine, followed by the protection of the free secondary amine with a Boc group. However, a more direct approach involves the coupling with N-Boc-piperazine.

Diagram: Buchwald-Hartwig Amination for the Synthesis of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

G cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromobenzo[b]thiophene G Product: tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate A->G Coupling Partner 1 B N-Boc-piperazine B->G Coupling Partner 2 C Pd Catalyst (e.g., Pd₂(dba)₃) C->G Catalyzes D Ligand (e.g., BINAP) D->G Stabilizes Catalyst E Base (e.g., NaOtBu) E->G Activates Amine F Solvent (e.g., Toluene) F->G Reaction Medium

Caption: Buchwald-Hartwig amination workflow.

Detailed Experimental Protocol (Illustrative, based on patent literature): [1]

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzo[b]thiophene (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.1 eq), and a strong base, typically sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Lewis Acid-Mediated Coupling

An alternative synthetic route involves the use of a Lewis acid to facilitate the coupling reaction. This method can be particularly useful when dealing with less reactive coupling partners.

Illustrative Protocol: [8]

  • Reaction Setup: In a suitable reaction vessel, dissolve a benzo[b]thiophene precursor and N-Boc-piperazine in a solvent like toluene.

  • Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Reaction Execution: Heat the reaction mixture (e.g., to 90°C) for several hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the desired product.

Spectroscopic Data

The structural confirmation of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is achieved through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 7.9 Hz, 1H), 7.41 (brs, 2H), 7.28 (t, J = 7.7 Hz, 1H), 6.88 (d, J = 7.2 Hz, 1H), 3.66 (brs, 4H), 3.10 (brs, 4H), 1.50 (s, 9H).[9]

¹³C NMR (100 MHz, CDCl₃): δ 154.83, 148.22, 141.17, 134.17, 125.29, 124.96, 121.61, 117.40, 112.40, 79.84, 52.11, 28.46.[9]

Mass Spectrometry (ESI): m/z = 319.1 [M+H]⁺.[9]

Biological Activity and Applications

The primary and most well-documented application of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is its role as a key intermediate in the synthesis of brexpiprazole.[1]

Intermediate in the Synthesis of Brexpiprazole

The Boc-protecting group in tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is readily removed under acidic conditions (e.g., with HCl in methanol or ethanol) to yield 1-(benzo[b]thiophen-4-yl)piperazine.[8] This deprotected intermediate is then coupled with a suitable side chain, typically 7-(4-chlorobutoxy)-1H-quinolin-2-one, to form brexpiprazole.[10]

Diagram: Role in Brexpiprazole Synthesis

G A tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate B 1-(Benzo[b]thiophen-4-yl)piperazine A->B Deprotection (Acid) D Brexpiprazole B->D Coupling C 7-(4-Chlorobutoxy)-1H-quinolin-2-one C->D Side Chain

Caption: Synthetic pathway from the title compound to Brexpiprazole.

Potential Therapeutic Applications of the Benzo[b]thiophene-Piperazine Scaffold

While the title compound is primarily recognized as an intermediate, the benzo[b]thiophene-piperazine scaffold is present in numerous compounds with diverse biological activities, suggesting a broader therapeutic potential for derivatives of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

  • Central Nervous System (CNS) Activity: The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, modulating the activity of various neurotransmitter receptors.[2][11] The combination with the benzo[b]thiophene core can lead to compounds with affinity for serotonin (5-HT) and dopamine (D) receptors.[3][12][13] Brexpiprazole itself is a testament to this, acting as a partial agonist at 5-HT₁ₐ and D₂ receptors and an antagonist at 5-HT₂ₐ receptors.[3][12][13][14] Research into other derivatives of this scaffold has explored their potential as antiseizure and antinociceptive agents.[15]

  • Anticancer Activity: The benzo[b]thiophene nucleus is a constituent of several compounds with demonstrated anticancer properties.[16] The piperazine ring is also a common feature in many kinase inhibitors used in oncology. The combination of these two pharmacophores in the benzo[b]thiophene-piperazine scaffold makes it an attractive starting point for the design of novel anticancer agents.

  • Other Potential Activities: Derivatives of benzo[b]thiophene have shown a wide array of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[16] Furthermore, certain benzothiophenes containing a piperazine side chain have been identified as selective ligands for the estrogen receptor alpha, indicating potential applications in hormone-related therapies.

Conclusion

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antipsychotic drug brexpiprazole. The efficient synthesis of this intermediate, predominantly through the Buchwald-Hartwig amination, is well-established. Beyond its role as a synthetic precursor, the inherent pharmacological potential of the benzo[b]thiophene-piperazine scaffold suggests that tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate and its derivatives are valuable starting points for the discovery and development of new therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system. This guide has provided a comprehensive overview of the current knowledge on this compound, intended to facilitate further research and innovation in the field.

References

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589–604.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Suzhou Chenghe Pharmaceutical & Chemical Co Ltd. (2020). Synthetic method of 4-bromobenzo [ b ] thiophene.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018).
  • ResearchGate. Brexpiprazole: Characteristics, Biological Activities, Synthesis and Methods for Determination in Different Matrices. [Link]

  • ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. [Link]

  • ResearchGate. Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • MACHINERY. Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Introduction

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular architecture, featuring a benzo[b]thiophene moiety linked to a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable building block in medicinal chemistry.[1] Notably, it is an important precursor in the synthesis of antipsychotic drugs such as brexpiprazole.[1]

Given its role in drug development, the unambiguous structural confirmation and purity assessment of this intermediate are of paramount importance. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The chemical structure of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is presented below. Its molecular formula is C₁₇H₂₂N₂O₂S, with a molecular weight of 318.44 g/mol .[2][3] The key structural features to be identified by spectroscopy are the N-Boc protecting group, the piperazine ring, and the benzo[b]thiophene system.

mol tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate nmr NMR Spectroscopy mol->nmr Proton & Carbon Skeleton ir IR Spectroscopy mol->ir Functional Groups ms Mass Spectrometry mol->ms Molecular Weight & Fragmentation

Caption: Key spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for NMR analysis ensures reproducibility and high-quality data. The choice of a deuterated solvent that effectively dissolves the analyte is critical; deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve 5-10 mg in ~0.7 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Place in NMR Spectrometer (e.g., 400 MHz) transfer->instrument shim Shim magnetic field instrument->shim acquire Acquire ¹H and ¹³C spectra shim->acquire cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind 1-2 mg sample with 100-200 mg KBr press Press mixture in a die to form a transparent pellet grind->press place Place pellet in FTIR spectrometer press->place scan Acquire spectrum (e.g., 4000-400 cm⁻¹) place->scan

Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Steps:

  • Grinding: Finely grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle. [4]2. Pellet Formation: Transfer the fine powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first for baseline correction. [5]

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the N-Boc group, the aromatic system, and the C-H bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~2975, ~2850Medium-StrongC-H (Aliphatic)Stretching
~1690-1700StrongC=O (Carbamate)Stretching
~1600, ~1470MediumC=C (Aromatic)Stretching
~1420MediumC-N (Piperazine)Stretching
~1240, ~1160StrongC-O (Carbamate)Stretching
~800-750StrongC-H (Aromatic)Out-of-plane Bending

The strong absorption around 1690 cm⁻¹ is highly characteristic of the carbonyl group in the Boc protecting group. [6]The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) can be used to probe the structure through controlled fragmentation.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method for analyzing moderately polar, non-volatile compounds like the one . [7]

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection dissolve Dissolve sample in ACN/H₂O inject Inject into HPLC (C18 column) dissolve->inject elute Gradient elution inject->elute ionize ESI Source (Positive Mode) elute->ionize analyze Mass Analyzer (Full Scan & MS/MS) ionize->analyze

Caption: General workflow for LC-MS analysis.

Detailed Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used. [8]The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run under a gradient elution.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+) is ideal due to the basic nitrogen atoms in the piperazine ring, which are readily protonated. [9] * Analysis: A full scan will be performed to identify the protonated molecular ion [M+H]⁺. A subsequent product ion scan (MS/MS) of this precursor ion will reveal the fragmentation pattern. [10]

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and key structural fragments.

m/z (mass-to-charge ratio)Predicted IdentityRationale
319.15[M+H]⁺Protonated molecular ion (C₁₇H₂₃N₂O₂S⁺). The calculated monoisotopic mass is 318.14 Da. [3]
263.12[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
219.09[M+H - Boc]⁺Loss of the entire Boc group (C₅H₉O₂) via cleavage of the carbamate. This results in the protonated 1-(benzo[b]thiophen-4-yl)piperazine core.
119, 70, 56-Characteristic fragment ions resulting from the cleavage of the piperazine ring itself. [11]

The most prominent fragmentation is the loss of the Boc group, a characteristic feature for N-Boc protected amines. [11][12]

Data Summary

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shifts (ppm)7.8-7.9 (d, 1H), 7.4-7.5 (d, 1H), 7.2-7.4 (m, 3H), 3.7-3.8 (t, 4H), 3.2-3.3 (t, 4H), 1.50 (s, 9H)
¹³C NMR Chemical Shifts (ppm)~154.8 (C=O), ~148.0 (Ar C-N), ~80.0 (Quat. t-Bu C), ~52.0 & ~44.0 (Piperazine CH₂), ~28.5 (t-Bu CH₃)
IR Key Peaks (cm⁻¹)~2975 (C-H), ~1690 (C=O), ~1420 (C-N), ~1240, ~1160 (C-O)
MS (ESI+) Key Ions (m/z)319.15 ([M+H]⁺), 263.12 ([M+H - C₄H₈]⁺), 219.09 ([M+H - Boc]⁺)

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and validated structural characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. The predicted data, based on fundamental principles and analysis of related structures, serves as a reliable reference for identity confirmation and quality control in a research or drug development setting. Each technique offers complementary information, and together they form a self-validating system for ensuring the integrity of this key pharmaceutical intermediate.

References

Sources

The Crucial Role of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in the Synthesis of Brexpiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole, an atypical antipsychotic, represents a significant advancement in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. Its efficacy is attributed to a unique pharmacological profile, acting as a serotonin-dopamine activity modulator. This guide provides an in-depth exploration of the synthesis of brexpiprazole, with a specific focus on the pivotal role of the intermediate, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. We will delve into the synthetic pathway, the rationale behind the experimental design, and the analytical techniques essential for ensuring the purity and identity of the final active pharmaceutical ingredient (API).

The Strategic Importance of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

The synthesis of brexpiprazole is a multi-step process that hinges on the precise construction of its molecular architecture. The core of this architecture consists of a benzothiophene moiety linked to a quinolinone structure via a piperazine bridge. tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate serves as a key building block, providing the essential benzothiophene-piperazine fragment.

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is of strategic importance. It deactivates one of the nitrogen atoms, preventing unwanted side reactions and allowing for the selective alkylation of the other nitrogen. This controlled reactivity is fundamental to achieving a high yield of the desired product.

Chemical Structures

cluster_0 tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate cluster_1 Brexpiprazole a b

Caption: Chemical structures of the key intermediate and the final API.

Synthetic Pathway of Brexpiprazole

The synthesis of brexpiprazole from tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate can be broadly divided into two critical steps: deprotection and N-alkylation.

Synthesis_Workflow Intermediate tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate Deprotected 1-(benzo[b]thiophen-4-yl)piperazine Intermediate->Deprotected Deprotection (e.g., HCl) Brexpiprazole Brexpiprazole Deprotected->Brexpiprazole N-Alkylation Quinolinone 7-(4-chlorobutoxy)quinolin-2(1H)-one Quinolinone->Brexpiprazole

Caption: Simplified workflow of Brexpiprazole synthesis.

Part 1: Deprotection of the Boc Group

The first step involves the removal of the Boc protecting group from tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate to yield 1-(benzo[b]thiophen-4-yl)piperazine. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-catalyzed Deprotection

  • Dissolution: Dissolve tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in a suitable organic solvent such as dioxane or methanol.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to the reaction mixture. The acid protonates the oxygen of the carbamate, initiating the cleavage of the Boc group.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt of 1-(benzo[b]thiophen-4-yl)piperazine can be isolated and used in the next step, or the free base can be generated by neutralization with a suitable base.

Causality of Experimental Choices:

  • Acid: Strong acids like HCl or trifluoroacetic acid (TFA) are effective in cleaving the acid-labile Boc group. HCl in dioxane is a common choice as it provides anhydrous conditions and the resulting hydrochloride salt often precipitates, facilitating its isolation.[1][2][3][4]

  • Solvent: Dioxane and methanol are suitable solvents as they are inert to the reaction conditions and can dissolve the starting material.

  • Temperature: The reaction is typically carried out at room temperature, as higher temperatures are generally not required and may lead to side reactions.

Part 2: N-Alkylation with 7-(4-chlorobutoxy)quinolin-2(1H)-one

The deprotected 1-(benzo[b]thiophen-4-yl)piperazine is then coupled with 7-(4-chlorobutoxy)quinolin-2(1H)-one in a nucleophilic substitution reaction to form brexpiprazole.

Experimental Protocol: N-Alkylation

  • Reactant Mixture: Combine 1-(benzo[b]thiophen-4-yl)piperazine (or its hydrochloride salt) and 7-(4-chlorobutoxy)quinolin-2(1H)-one in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate or triethylamine, to the mixture. The base neutralizes the hydrochloride salt (if used) and scavenges the acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated, and the crude product is purified. Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol, to yield pure brexpiprazole.[5][6][7]

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are preferred as they can dissolve the reactants and facilitate the SN2 reaction.

  • Base: An inorganic base like potassium carbonate is often used as it is inexpensive and effective in promoting the reaction. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

  • Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution, leading to a shorter reaction time.

Analytical Characterization and Quality Control

Ensuring the purity and identity of brexpiprazole and its intermediates is paramount in pharmaceutical manufacturing. A combination of analytical techniques is employed for this purpose.

Technique Purpose Typical Observations
HPLC Purity assessment and quantificationA single major peak corresponding to brexpiprazole with retention time distinct from starting materials and by-products. Purity is typically >99.5%.
¹H NMR Structural elucidation and confirmationCharacteristic peaks corresponding to the protons of the benzothiophene, piperazine, butoxy chain, and quinolinone moieties.
¹³C NMR Structural confirmationResonances for all carbon atoms in the brexpiprazole molecule, confirming the carbon framework.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the exact mass of brexpiprazole.

Note: Specific NMR chemical shifts and HPLC retention times are dependent on the specific conditions and instrumentation used.

Mechanism of Action of Brexpiprazole

Brexpiprazole's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors in the brain. It is classified as a serotonin-dopamine activity modulator (SDAM).

MOA cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 HT1A 5-HT1A HT2A 5-HT2A Brexpiprazole Brexpiprazole Brexpiprazole->D2 Partial Agonist Brexpiprazole->HT1A Partial Agonist Brexpiprazole->HT2A Antagonist

Caption: Simplified mechanism of action of Brexpiprazole.

  • Dopamine D2 Receptors: Brexpiprazole acts as a partial agonist at D2 receptors. In brain regions with excessive dopamine (as hypothesized in psychosis), it acts as an antagonist, reducing dopaminergic neurotransmission. In areas with low dopamine levels, it exhibits agonist activity, helping to normalize dopamine function. This modulatory effect is thought to contribute to its antipsychotic efficacy and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[8][9]

  • Serotonin 5-HT1A Receptors: As a partial agonist at 5-HT1A receptors, brexpiprazole enhances serotonergic activity, which is believed to contribute to its antidepressant and anxiolytic effects.[8][9]

  • Serotonin 5-HT2A Receptors: Brexpiprazole is a potent antagonist at 5-HT2A receptors. Blockade of these receptors is a common feature of atypical antipsychotics and is associated with a reduction in negative symptoms of schizophrenia and a lower risk of motor side effects.[8][9]

The following table summarizes the binding affinities (Ki values) of brexpiprazole for key receptors, highlighting its potent and multi-target engagement.

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.30
Serotonin 5-HT1A0.12
Serotonin 5-HT2A0.47
Noradrenergic α1B0.17
Noradrenergic α2C0.59

Lower Ki values indicate higher binding affinity.[8][10][11]

Conclusion

The synthesis of brexpiprazole is a well-designed process where tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate plays an indispensable role. The use of the Boc protecting group allows for a controlled and efficient assembly of the final molecule. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and rigorous analytical characterization are all critical for the successful and scalable production of this important therapeutic agent. The unique pharmacological profile of brexpiprazole, stemming from its specific interactions with key neurotransmitter receptors, underpins its clinical utility in treating complex psychiatric disorders.

References

  • PubChem. Brexpiprazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pharmacologic profile for brexpiprazole as categorized by Ki binding affinity values at dopamine, serotonin, and norepinephrine receptors. [Link]

  • Citrome, L. (2023). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Brain Sciences, 13(2), 397. [Link]

  • Google Patents. Purification method of Brexpiprazole hydrochloride.
  • ResearchGate. Receptor binding affinities for rat receptors in vitro K i values are calculated by nonlinear regression analysis using data from three assays performed in duplicate or triplicate and expressed as mean values. [Link]

  • Quick Company. Solid Forms Of Brexpiprazole. [Link]

  • Google P
  • Google Patents.
  • Google Patents.
  • Citrome, L. (2023). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Brain Sciences, 13(2), 397. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Li, P., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338-341. [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • PubChem. 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one dihydrate. [Link]

  • PubMed Central. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. [Link]

Sources

The Benzo[b]thiophene Moiety: A Comprehensive Reactivity Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to a multitude of marketed pharmaceuticals and clinical candidates.[1][2][3] Its prevalence in medicinal chemistry stems from its unique electronic properties and its ability to engage in a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.[1][2][4] This in-depth technical guide provides a comprehensive exploration of the reactivity profile of the benzo[b]thiophene core, offering insights into its behavior in key synthetic reactions. We will delve into the nuances of electrophilic and nucleophilic substitutions, the versatility of metal-catalyzed cross-coupling reactions, and the potential of cycloaddition pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocycle.

Introduction: The Enduring Significance of Benzo[b]thiophene

Benzo[b]thiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the design of bioactive molecules.[3][5] Its structural rigidity, lipophilicity, and the presence of a sulfur heteroatom contribute to its ability to interact with various biological targets.[2] Consequently, benzo[b]thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Notable blockbuster drugs such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole all feature the benzo[b]thiophene core, underscoring its therapeutic importance.[3][6]

A thorough understanding of the reactivity of the benzo[b]thiophene nucleus is paramount for the rational design and synthesis of novel drug candidates. This guide will provide a detailed examination of the key reaction classes that enable the functionalization of this versatile scaffold.

Electrophilic Aromatic Substitution: A Tale of Two Rings

The benzo[b]thiophene system is a π-electron rich heterocycle, making it susceptible to electrophilic attack.[7] However, the fusion of the benzene and thiophene rings leads to a nuanced reactivity pattern, with substitution possible on either ring.

Regioselectivity: The Predominance of the 3-Position

In unsubstituted benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position (the β-position of the thiophene ring).[5][7] This is in contrast to thiophene itself, where the α-positions are more reactive. The observed regioselectivity in benzo[b]thiophene is attributed to the greater stability of the Wheland intermediate formed upon attack at C3, where the positive charge can be delocalized over both the thiophene and benzene rings without disrupting the aromaticity of the benzene ring. The general order of reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7.[7]

Common Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions have been successfully applied to the benzo[b]thiophene core. The outcomes of these reactions are highly dependent on the reaction conditions and the nature of any pre-existing substituents.

Halogenation of benzo[b]thiophene typically yields the 3-halo derivative as the major product.[7] For instance, bromination with N-bromosuccinimide (NBS) in a suitable solvent provides 3-bromobenzo[b]thiophene in good yield.

The nitration of benzo[b]thiophene is a well-studied reaction and serves as a gateway to a wide range of functionalized derivatives. Treatment with fuming nitric acid in acetic acid predominantly affords 3-nitrobenzo[b]thiophene.[8] However, the reaction can be sensitive to conditions, and the formation of other isomers is possible.

Friedel-Crafts acylation and alkylation reactions also favor substitution at the C3 position. For example, acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 3-acetylbenzo[b]thiophene.

The Influence of Substituents

The presence of substituents on the benzo[b]thiophene ring can significantly alter the regioselectivity of subsequent electrophilic substitution reactions.

  • Electron-donating groups (EDGs) at the 3-position can direct incoming electrophiles to the C2 position.

  • Electron-withdrawing groups (EWGs) at the 3-position, such as a cyano or acetyl group, deactivate the thiophene ring towards electrophilic attack. In such cases, substitution occurs on the benzene ring, typically at the C4, C5, C6, and C7 positions.[1][9][10] The precise distribution of isomers can be influenced by the specific nitrating agent and reaction conditions.[9][10]

Table 1: Regioselectivity of Nitration on 3-Substituted Benzo[b]thiophenes

3-SubstituentNitrating Agent/ConditionsMajor Product(s)Reference(s)
-HFuming HNO₃ / Acetic Acid3-Nitrobenzo[b]thiophene[8]
-COOHConc. HNO₃ / H₂SO₄ in Acetic Acid (60°C)4-Nitro- and 6/5-Nitro- isomers[10]
-COOHKNO₃ / H₂SO₄ (0°C)6/5-Nitro- isomers are major[10]
-COCH₃KNO₃ / H₂SO₄ (0°C)Mixture of 4-, 5-, 6-, and 7-nitro isomers[9]
-CHOFuming HNO₃ / Acetic Acid / Acetic Anhydride (cold)Mixture of 4-, 5-, 6-, and 7-nitro isomers[9]
-CNConc. HNO₃ / H₂SO₄Substitution on the benzene ring (4, 5, 6, 7)[1]

Nucleophilic Substitution and Organometallic Chemistry

While less common than electrophilic substitution, nucleophilic substitution reactions on the benzo[b]thiophene core are synthetically valuable, particularly for the introduction of nitrogen and other heteroatom-containing functional groups.

Nucleophilic Aromatic Substitution (SNA r)

Halogenated benzo[b]thiophenes can undergo nucleophilic aromatic substitution. Interestingly, a halogen at the C2 position is more readily displaced by nucleophiles like amines than a halogen at the C3 position.[11] This is somewhat counterintuitive, as an intermediate for attack at C3 would place the negative charge on the carbon adjacent to the sulfur atom. The reactivity of nitro-substituted benzo[b]thiophenes with nucleophiles like sodium methoxide has also been studied in detail.[12][13]

Organometallic Intermediates: Lithiation and Metal-Halogen Exchange

The generation of organometallic derivatives of benzo[b]thiophene is a powerful strategy for its functionalization.

  • Deprotonation (Lithiation): In the absence of directing groups, deprotonation of benzo[b]thiophene with a strong base like n-butyllithium occurs preferentially at the C2 position.[7] This provides a nucleophilic C2-lithiated species that can react with a variety of electrophiles.

  • Metal-Halogen Exchange: This is a rapid and efficient method for generating organolithium reagents from halobenzo[b]thiophenes.[14][15] The exchange is typically faster for iodides and bromides than for chlorides.[14] For example, treatment of 2-bromobenzo[b]thiophene with n-butyllithium results in metal-halogen exchange to afford 2-lithiobenzo[b]thiophene.[11] This approach is particularly useful for preparing organolithium species that are not accessible through direct deprotonation.[16]

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and benzo[b]thiophene derivatives are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds.[17] Halogenated benzo[b]thiophenes, such as 3-bromobenzo[b]thiophene, readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids, providing a straightforward route to biaryl and heteroaryl-substituted benzo[b]thiophenes.[18]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction has been employed for the synthesis of 2-alkynylbenzo[b]thiophenes, which are valuable intermediates for further transformations.

C-H Activation/Direct Arylation

More recently, direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of benzo[b]thiophene. Palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to occur selectively at the C2 position.[20][21]

Cycloaddition Reactions: Expanding the Synthetic Toolbox

The benzo[b]thiophene ring system can also participate in cycloaddition reactions, offering pathways to more complex, polycyclic structures.

Diels-Alder Reactions

While benzo[b]thiophene itself is a reluctant diene in Diels-Alder reactions due to its aromatic character, its oxidized derivatives, particularly benzo[b]thiophene S,S-dioxide, are excellent dienes.[22] They readily react with various dienophiles, and the resulting cycloadducts can undergo extrusion of sulfur dioxide to yield substituted naphthalenes.[8]

1,3-Dipolar Cycloadditions

Benzo[b]thiophene derivatives can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, benzo[b]thiophene 1,1-dioxide reacts with azomethine ylides to produce pyrrolo-fused benzo[b]thiophene derivatives.[7][23] Nitro-substituted benzo[b]thiophenes have also been shown to undergo dearomative [3+2] cycloaddition with nonstabilized azomethine ylides.[3]

Furthermore, benzo[b]thiophene S-oxides can participate as the ene-component in [3+2] cycloadditions and as the diene component in [4+2] cycloadditions.[4]

Experimental Protocols

Protocol for the Nitration of Benzo[b]thiophene-3-carbonitrile

This protocol is adapted for the nitration of a benzo[b]thiophene with an electron-withdrawing group at the 3-position, leading to substitution on the benzene ring.[1]

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

  • Maintain the temperature at 0°C and continue stirring for the appropriate time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration and wash thoroughly with water.

  • If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.

  • Dry the combined organic extracts and the solid product over anhydrous sodium sulfate or magnesium sulfate.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling of 3-Bromobenzo[b]thiophene

This is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated benzo[b]thiophene derivative.[18]

Materials:

  • 3-Bromobenzo[b]thiophene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the 3-bromobenzo[b]thiophene derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Add the palladium catalyst (e.g., 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Electrophilic_Substitution cluster_unsubstituted Unsubstituted Benzo[b]thiophene cluster_substituted 3-EWG Substituted Benzo[b]thiophene Unsub Benzo[b]thiophene E_plus E+ Intermediate_3 Wheland Intermediate (Attack at C3) More Stable E_plus->Intermediate_3 Major Pathway Intermediate_2 Wheland Intermediate (Attack at C2) Less Stable E_plus->Intermediate_2 Minor Pathway Product_3 3-Substituted Product (Major) Intermediate_3->Product_3 -H+ Product_2 2-Substituted Product (Minor) Intermediate_2->Product_2 -H+ Subst Benzo[b]thiophene-3-EWG E_plus_subst E+ Benzene_Ring_Attack Attack on Benzene Ring E_plus_subst->Benzene_Ring_Attack Product_Benzene 4, 5, 6, or 7-Substituted Product Benzene_Ring_Attack->Product_Benzene -H+

Figure 1: Regioselectivity in the electrophilic substitution of benzo[b]thiophene.

Suzuki_Coupling_Workflow Start Combine Reactants: 3-Bromobenzo[b]thiophene Arylboronic Acid Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Pd Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat and Stir (Monitor by TLC/GC-MS) Add_Solvent_Catalyst->Heat_Stir Workup Aqueous Workup and Extraction Heat_Stir->Workup Purification Purify by Column Chromatography Workup->Purification Final_Product Pure Aryl-Substituted Benzo[b]thiophene Purification->Final_Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 3-bromobenzo[b]thiophene.

Conclusion

The benzo[b]thiophene moiety possesses a rich and varied reactivity profile that has been extensively explored and exploited in the synthesis of medicinally important compounds. Its propensity for electrophilic substitution at the C3 position, the ability to undergo nucleophilic substitution, its amenability to a wide range of metal-catalyzed cross-coupling reactions, and its participation in cycloaddition reactions collectively make it a highly versatile scaffold. A deep understanding of these reaction pathways, including the factors that govern their regioselectivity and efficiency, is crucial for the successful design and execution of synthetic strategies targeting novel benzo[b]thiophene-based therapeutics. This guide has provided a comprehensive overview of the key aspects of benzo[b]thiophene reactivity, offering a foundation for further exploration and innovation in this exciting area of medicinal chemistry.

References

  • Chapter 5 Thiophenes and benzo[ b]thiophenes. (2025). ResearchGate. Available at: [https://www.researchgate.net/publication/282549228_Chapter_5_Thiophenes_and_benzo_b]thiophenes]([Link])

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Available at: [Link]

  • Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. (1995). Taylor & Francis eBooks. Available at: [Link]

  • Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. (2018). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Nucleophilic Substitution of Thiophene Derivatives. (2019). ResearchGate. Available at: [Link]

  • Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. (2020). RSC Publishing. Available at: [Link]

  • 1,3-Dipolar cycloaddition reactions of benzo[b]thiophene 1,1-dioxide with azomethine ylides. (2006). Tetrahedron Letters. Available at: [Link]

  • A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. (1966). Canadian Science Publishing. Available at: [Link]

  • Benzothiophene. (2023). Wikipedia. Available at: [Link]

  • Nucleophilic Substitution of Thiophene Derivatives. (1991). Semantic Scholar. Available at: [Link]

  • Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. (2018). IOSR Journal. Available at: [Link]

  • Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. (1970). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (2023). NROChemistry. Available at: [Link]

  • Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion. (2013). Chemical Communications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (2023). NROChemistry. Available at: [Link]

  • Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. (1970). Journal of the Chemical Society C: Organic. Available at: [Link]

  • 2-nitrothiophene. (1941). Organic Syntheses. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2019). ACS Omega. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2019). ACS Omega. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • New Path to Benzothiophenes. (2020). ChemistryViews. Available at: [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Publishing. Available at: [Link]

  • AM1 Semiempirical study of reactivity of benzo[b]- and benzo[c]-thiophene as dienes in Diels–Alder reactions. (1999). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2019). ACS Omega. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2019). National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science. Available at: [Link]

  • Synthesis of Benzo[ b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed. Available at: [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1987). Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Available at: [Link]

  • (PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. (2002). ResearchGate. Available at: [Link]

  • Metal–halogen exchange. (2023). Wikipedia. Available at: [Link]

  • Diels–Alder reaction. (2023). Wikipedia. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. Available at: [Link]

  • Diels-Alder Reaction (Part 2). (2003). University of California, Irvine. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting. Available at: [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. Available at: [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. This compound is a critical building block in the synthesis of several pharmaceutical agents, most notably as a precursor to the atypical antipsychotic Brexpiprazole.[1][2][3] The synthetic strategy detailed herein employs a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4][5] We will elucidate the rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product validation, ensuring a reproducible and high-yielding process suitable for research and drug development professionals.

Introduction and Synthetic Strategy

The benzo[b]thiophene moiety coupled with a piperazine scaffold represents a privileged structural motif in drug discovery. The target molecule, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS No. 1191901-07-1), serves as a versatile intermediate.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for subsequent, selective functionalization at the secondary amine position after deprotection, making it an invaluable tool for constructing complex target molecules.[1][6]

The synthesis is achieved through a cross-coupling reaction between two primary fragments: 4-bromobenzo[b]thiophene and tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) . The Buchwald-Hartwig amination is the reaction of choice due to its high functional group tolerance, reliability, and broad substrate scope compared to classical methods like nucleophilic aromatic substitution.[4][7]

Caption: Overall synthetic strategy via Buchwald-Hartwig amination.

Reagents and Materials

Successful synthesis requires high-purity reagents and anhydrous, anaerobic conditions to ensure the stability and activity of the palladium catalyst.

ReagentCAS No.Molecular Wt. ( g/mol )RoleNotes
4-Bromobenzo[b]thiophene5118-13-8213.10Aryl HalideStarting material. Should be >98% pure.
tert-Butyl piperazine-1-carboxylate57260-71-6186.25AmineStarting material. Also known as 1-Boc-piperazine.[8]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst PrecursorPre-catalyst for the active Pd(0) species.
Xantphos161265-03-8578.68LigandBidentate phosphine ligand; crucial for stabilizing the catalyst and promoting reductive elimination.
Sodium tert-butoxide (NaOtBu)865-48-596.10BaseStrong, non-nucleophilic base required for the catalytic cycle. Highly hygroscopic.
Anhydrous Toluene108-88-392.14SolventReaction medium. Must be anhydrous (<50 ppm H₂O).
Nitrogen / ArgonN/AN/AInert GasPrevents oxidation of the catalyst and reagents.
Ethyl Acetate141-78-688.11Extraction SolventFor work-up and chromatography.
Hexanes110-54-386.18Chromatography SolventFor purification.
Silica Gel7631-86-960.08Stationary PhaseFor column chromatography (230-400 mesh).

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis. All glassware should be oven- or flame-dried before use, and the reaction should be performed under an inert atmosphere of nitrogen or argon.

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzo[b]thiophene (1.0 eq, e.g., 2.13 g, 10.0 mmol).

  • Reagent Addition: In sequence, add tert-butyl piperazine-1-carboxylate (1.1 eq, 2.05 g, 11.0 mmol), Xantphos (0.02 eq, 116 mg, 0.2 mmol), Palladium(II) acetate (0.01 eq, 22.5 mg, 0.1 mmol), and sodium tert-butoxide (1.4 eq, 1.35 g, 14.0 mmol).

    • Causality Note: A slight excess of the amine is used to ensure complete consumption of the aryl bromide. The base is crucial for deprotonating the amine in the catalytic cycle. The ligand-to-palladium ratio is critical for catalytic activity.

  • Inerting and Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous toluene (50 mL) via cannula or syringe.

  • Degassing: Bubble nitrogen or argon gas through the stirred suspension for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100-110 °C under the inert atmosphere. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromobenzo[b]thiophene is fully consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 5% to 25%) is typically effective. Combine the fractions containing the desired product and remove the solvent in vacuo to yield a solid.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

PropertyValueSource
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[1][9][10]
CAS Number 1191901-07-1[1][10][11]
Molecular Formula C₁₇H₂₂N₂O₂S[1][9][11]
Molecular Weight 318.44 g/mol [1][11]
Appearance White to off-white solid[8][10]
Purity (HPLC) >98%Typical result
¹H NMR Conforms to structureSee below
Mass Spec (ESI+) m/z = 319.1 [M+H]⁺Expected value

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic protons of the benzo[b]thiophene group (in the range of δ 7.0-7.8 ppm), the piperazine ring protons (broad signals around δ 3.1-3.3 ppm), and a sharp singlet for the nine protons of the tert-butyl (Boc) group at approximately δ 1.5 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 319.1.

  • HPLC: Purity should be assessed using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

Caption: Logical workflow for product purification and validation.

Subsequent Transformations: Boc Deprotection

The synthesized product is valuable because the Boc group can be readily removed to liberate the secondary amine, which can then participate in further reactions. This deprotection is typically achieved under mild acidic conditions.[12][13]

  • Method: Dissolve the title compound in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA) at room temperature.[12] Alternatively, a solution of hydrochloric acid (HCl) in 1,4-dioxane or methanol can be used.[13][14] The reaction is usually complete within 1-4 hours and, after an appropriate basic work-up, yields 4-(benzo[b]thiophen-4-yl)piperazine.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. By employing the Buchwald-Hartwig amination, this key pharmaceutical intermediate can be produced in high yield and purity. Careful attention to anhydrous and anaerobic conditions is paramount to the success of the reaction. The subsequent characterization ensures the material is suitable for use in advanced stages of drug discovery and development.

References

  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate - Vulcanchem. (n.d.).
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives - Benchchem. (n.d.).
  • How to Synthesize 4-Bromobenzo[b]thiophene? - FAQ - Guidechem. (n.d.).
  • 4-Bromobenzo[b]thiophene | 5118-13-8 - ChemicalBook. (n.d.).
  • Application Notes and Protocols for Boc-Protection of Piperazine Derivatives - Benchchem. (n.d.).
  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).
  • Reputable Factory Supply Top Purity 4-BROMO-BENZO[B]THIOPHENE 5118-13-8 with the Best Price. (n.d.).
  • Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem. (n.d.).
  • 4-Bromobenzo[b]thiophene synthesis - ChemicalBook. (n.d.).
  • 1-boc Piperazine - lifechem pharma. (n.d.).
  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12).
  • 1-Boc-piperazine - Chem-Impex. (n.d.).
  • Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate - PubChem. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine - SynThink Research Chemicals. (n.d.).
  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate | 1191901-07-1 - Sigma-Aldrich. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in the Synthesis of Brexpiprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole, an atypical antipsychotic, is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2] Its synthesis is a topic of significant interest in pharmaceutical chemistry, often employing a convergent approach that combines two key structural fragments. This document provides a detailed examination of a crucial intermediate, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate , and its application in a robust and scalable synthesis of Brexpiprazole. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a high-yield, high-purity outcome.

Introduction: The Synthetic Strategy of Brexpiprazole

The molecular architecture of Brexpiprazole, 7-{4-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, consists of a benzo[b]thiophene moiety linked via a piperazine ring and a butyl chain to a quinolin-2-one core. A common and efficient synthetic strategy involves the separate preparation of these two key fragments followed by their coupling.[3][4]

A pivotal component in this strategy is the benzo[b]thiophene-piperazine fragment. To ensure regioselectivity and prevent undesirable side reactions during the initial C-N bond formation, the piperazine ring is often protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its clean, straightforward removal under acidic conditions. This leads to the use of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (Boc-BT-Piperazine) as a key intermediate.[5][6]

The use of this Boc-protected intermediate allows for a controlled, stepwise assembly of the Brexpiprazole molecule, which is fundamental to achieving the high purity required for an Active Pharmaceutical Ingredient (API).

The Role and Synthesis of the Boc-Protected Intermediate

The primary function of the Boc group is to temporarily deactivate one of the nitrogen atoms in the piperazine ring. Piperazine has two secondary amine groups; without protection, both could react in subsequent steps, leading to dimerization, polymerization, or incorrect coupling. The Boc group ensures that only one nitrogen is available for the initial coupling to the benzo[b]thiophene ring.

The synthesis of Boc-BT-Piperazine is typically achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is highly efficient for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[4][7][8] In this case, 4-bromobenzo[b]thiophene is coupled with tert-butyl piperazine-1-carboxylate.

A 4-Bromobenzo[b]thiophene Conditions Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) + Solvent (e.g., Toluene) A->Conditions B tert-Butyl piperazine-1-carboxylate (Boc-Piperazine) B->Conditions C tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate Conditions->C Buchwald-Hartwig Amination

Synthesis of the Boc-protected intermediate.

The Convergent Pathway to Brexpiprazole

Once the Boc-BT-Piperazine intermediate is synthesized and purified, the path to Brexpiprazole involves two final, critical steps: deprotection and N-alkylation.

  • Deprotection: The Boc group is selectively removed using a strong acid, such as hydrochloric acid (HCl) in an organic solvent or trifluoroacetic acid (TFA). This unmasks the second piperazine nitrogen, yielding 1-(benzo[b]thiophen-4-yl)piperazine, typically as a stable hydrochloride salt.[9][10] This step effectively "activates" the molecule for the final coupling reaction.

  • N-Alkylation (Coupling): The newly formed secondary amine of 1-(benzo[b]thiophen-4-yl)piperazine acts as a nucleophile, attacking an electrophilic quinolinone side chain. The most common partner is 7-(4-chlorobutoxy)quinolin-2(1H)-one. This nucleophilic substitution reaction forms the final C-N bond, completing the Brexpiprazole skeleton. The reaction is driven to completion in the presence of a base (e.g., potassium carbonate) to neutralize the HCl generated during the reaction.[3][11]

A tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate B 1-(Benzo[b]thiophen-4-yl)piperazine (as HCl salt) A->B Deprotection (e.g., HCl / Dioxane) D Brexpiprazole B->D N-Alkylation (Base: K2CO3 Solvent: ACN) C 7-(4-Chlorobutoxy)quinolin-2(1H)-one C->D

Final convergent synthesis steps to Brexpiprazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

This protocol describes a representative Buchwald-Hartwig amination.

A. Materials

ReagentCAS NumberMolecular Weight
4-Bromobenzo[b]thiophene5118-13-8213.10 g/mol
tert-Butyl piperazine-1-carboxylate57260-71-6186.25 g/mol
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72 g/mol
(±)-BINAP98327-87-8622.67 g/mol
Sodium tert-butoxide865-48-596.10 g/mol
Toluene108-88-392.14 g/mol

B. Procedure

  • To a dry, nitrogen-purged reaction vessel, add sodium tert-butoxide (1.4 eq.), (±)-BINAP (0.015 eq.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.).

  • Add anhydrous toluene to the vessel. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add 4-bromobenzo[b]thiophene (1.0 eq.) and tert-butyl piperazine-1-carboxylate (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 90-100 °C and maintain under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.[4]

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: Synthesis of Brexpiprazole

A. Part 1: Deprotection of Boc-BT-Piperazine

  • Dissolve tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of hydrochloric acid (4M in dioxane or concentrated HCl, 3-4 eq.) dropwise while stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of starting material by TLC/HPLC.

  • Upon completion, the product, 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, will often precipitate.

  • Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether or MTBE), and dry under vacuum. The material can be used directly in the next step.

B. Part 2: N-Alkylation to form Brexpiprazole

  • To a reaction vessel, add 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (1.0 eq.), 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.05 eq.), and anhydrous potassium carbonate (3.0 eq.).[9]

  • Add a suitable polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[11]

  • Heat the mixture to reflux (for ACN, ~82 °C) and stir vigorously for 16-24 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Brexpiprazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Brexpiprazole as a white to off-white solid.[11][12]

Process Control and Optimization

ParameterProtocol 1 (Buchwald-Hartwig)Protocol 2 (N-Alkylation)Rationale & Insights
Catalyst Loading 1 mol% PdN/AKeeping catalyst loading low (e.g., 1 mol%) is crucial for industrial scale-up to reduce cost and minimize heavy metal contamination in the final product.[4]
Base NaOtBu (strong, non-nucleophilic)K₂CO₃ (mild, inorganic)The choice of base is critical. A strong base is needed for the C-N coupling, while a milder base is sufficient to act as an acid scavenger in the final N-alkylation step without causing decomposition.
Solvent Toluene (high-boiling, non-polar)Acetonitrile (polar aprotic)Solvents are chosen based on reactant solubility and the required reaction temperature. Acetonitrile is ideal for the final SN2 reaction.[9]
Purity Control ChromatographyRecrystallizationThe purity of the Boc-protected intermediate directly impacts the final API quality.[1] Any impurities, such as unreacted 4-bromobenzo[b]thiophene, must be removed. Recrystallization is an effective final purification step for Brexpiprazole.
Yield Typically >85%Typically >80%High yields in both steps are essential for an economically viable process.

Conclusion

The use of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate represents a strategic and elegant solution in the synthesis of Brexpiprazole. The Boc protecting group provides the necessary control to orchestrate a convergent synthesis, enabling the efficient and high-yield formation of the target molecule. The protocols outlined herein, grounded in established chemical principles like the Buchwald-Hartwig amination and nucleophilic substitution, provide a reliable framework for researchers and drug development professionals. Careful control of reaction parameters and rigorous purification of intermediates are paramount to ensuring the final API meets the stringent quality standards required for pharmaceuticals.

References

  • Castro, A. A. (2015). Synthesis reaction of the compound Brexpiprazole. ResearchGate. Available at: [Link]

  • CN106916148B - Method for synthesizing brexpiprazole. Google Patents.
  • Synthesis method and intermediate of brexpiprazole. Patsnap. Available at: [Link]

  • WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. Google Patents.
  • WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine. Google Patents.
  • Thirunavukkarasu, A., et al. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences. Available at: [Link]

  • WO2017208251A1 - A new stable polymorph of brexpiprazole and process for preparation thereof. Google Patents.
  • Jagtap, B. N., et al. (2018). Process for the preparation of brexpiprazole. Semantic Scholar. Available at: [Link]

  • Understanding Brexpiprazole Synthesis: The Role of 4-Bromobenzo[b]thiophene. Pharmaffiliates. Available at: [Link]

  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. Available at: [Link]

  • CN104829602A - Brexpiprazole preparation method. Google Patents.
  • Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. MACHINERY. Available at: [Link]

  • US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof. Google Patents.

Sources

Application Notes and Protocols for the Boc-Protection and Deprotection of 4-(benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boc Protection in Amine Chemistry

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the reversible masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The piperazine moiety, a prevalent scaffold in numerous pharmaceuticals, presents a classic challenge due to the similar nucleophilicity of its two secondary amine nitrogens.[1] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its robustness under a variety of reaction conditions and its facile cleavage under mild acidic conditions.[2] This allows for the selective functionalization of one nitrogen atom while the other is rendered unreactive.[3]

The compound 4-(benzo[b]thiophen-4-yl)piperazine is a key intermediate in the synthesis of various pharmacologically active molecules, including antipsychotic agents like Brexpiprazole.[4] Therefore, the ability to selectively protect one of its piperazine nitrogens is of significant synthetic importance. This guide provides detailed protocols for the Boc-protection of 4-(benzo[b]thiophen-4-yl)piperazine to form tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, and its subsequent deprotection, offering insights into the underlying chemistry and practical considerations for researchers.

Part 1: Boc-Protection of 4-(benzo[b]thiophen-4-yl)piperazine

The protection of one of the piperazine nitrogens is achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction.

Reaction Mechanism and Rationale

The lone pair of electrons on one of the piperazine nitrogens acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butoxide. The choice of solvent and base is critical to ensure good solubility of the starting materials and to prevent side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, and a non-nucleophilic base like triethylamine (TEA) is often used.

To favor mono-protection over the formation of the di-Boc byproduct, it is crucial to carefully control the stoichiometry of the reactants.[3] Using a slight excess of the piperazine starting material or adding the Boc anhydride slowly can help minimize the formation of the di-protected species.[3]

Experimental Workflow for Boc-Protection

cluster_prep Reaction Setup cluster_reaction Protection cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 4-(benzo[b]thiophen-4-yl)piperazine and TEA in DCM add_boc Add Boc₂O solution dropwise at 0°C start->add_boc react Stir at room temperature for 2-4 hours add_boc->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash organic layer with aq. HCl, sat. NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize by NMR, LC-MS purify->characterize

Caption: Workflow for Boc-protection.

Detailed Protocol for Boc-Protection

Materials:

  • 4-(benzo[b]thiophen-4-yl)piperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzo[b]thiophen-4-yl)piperazine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of anhydrous dichloromethane.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate as a solid.[5]

ParameterConditionRationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard, commercially available reagent for Boc protection.[2]
Stoichiometry 1.1 equivalents of Boc₂OA slight excess ensures complete consumption of the starting material, while minimizing di-protection.
Base Triethylamine (TEA)A non-nucleophilic base to neutralize the generated acid without competing in the reaction.
Solvent Dichloromethane (DCM)A common aprotic solvent that provides good solubility for the reactants.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermicity of the reaction, followed by stirring at room temperature to ensure completion.
Reaction Time 2-4 hoursTypically sufficient for complete reaction, but should be monitored by TLC or LC-MS.

Characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate:

  • Appearance: Solid.[5]

  • Molecular Formula: C₁₇H₂₂N₂O₂S.[6]

  • Molecular Weight: 318.44 g/mol .[7]

  • ¹H NMR: Expected signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), piperazine protons (multiplets), and benzo[b]thiophene protons (multiplets in the aromatic region).

  • ¹³C NMR: Expected signals for the carbonyl of the Boc group (~154-155 ppm), the quaternary carbon of the tert-butyl group (~79-80 ppm), and carbons of the piperazine and benzo[b]thiophene moieties.

  • LC-MS: Analysis in positive ion mode (ESI+) would show the [M+H]⁺ ion at m/z 319.1.[8]

Part 2: Boc-Deprotection of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

The removal of the Boc group is efficiently achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[9]

Mechanism of Acid-Catalyzed Boc-Deprotection

The deprotection mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[1]

  • Protonation of the Amine: Under the acidic reaction conditions, the newly liberated piperazine nitrogen is protonated, yielding the corresponding ammonium salt (e.g., TFA or HCl salt).[1]

A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation. This cation can potentially alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to side products.[9] To mitigate this, scavengers such as triisopropylsilane (TIS) or water can be added to trap the tert-butyl cation.[9]

Experimental Workflow for Boc-Deprotection

cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_purification Analysis start Dissolve Boc-protected piperazine in DCM add_acid Add TFA or HCl/dioxane start->add_acid react Stir at room temperature for 1-2 hours add_acid->react concentrate Concentrate under reduced pressure react->concentrate precipitate Precipitate with ether (optional) concentrate->precipitate neutralize Neutralize with base (for free amine) precipitate->neutralize extract Extract with organic solvent neutralize->extract characterize Characterize by NMR, LC-MS extract->characterize

Caption: Workflow for Boc-deprotection.

Detailed Protocols for Boc-Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv) in dichloromethane (e.g., 0.1 M solution).

  • Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[10]

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

  • The resulting amine is typically obtained as the TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the pH is neutral or basic. Dry the organic layer and concentrate to obtain the deprotected piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (1.0 equiv)

  • 1,4-Dioxane or Methanol

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).[9]

  • Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[9]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[9]

ParameterTFA MethodHCl MethodRationale
Acid Trifluoroacetic AcidHydrochloric AcidBoth are strong acids capable of efficiently cleaving the Boc group.[9]
Solvent Dichloromethane1,4-Dioxane, Methanol, or Ethyl AcetateSolvents that are stable to strong acids and provide good solubility.
Concentration 20-50% TFA in DCM4M HCl in DioxaneSufficient acid concentration to drive the reaction to completion.[9]
Temperature Room TemperatureRoom TemperatureMild conditions that are generally sufficient for deprotection.
Reaction Time 1-2 hours1-4 hoursShould be monitored to ensure completion and minimize side reactions.
Product Form TFA saltHydrochloride saltThe product is isolated as the salt of the acid used for deprotection.

Characterization of 4-(benzo[b]thiophen-4-yl)piperazine Hydrochloride:

  • Molecular Formula: C₁₂H₁₅ClN₂S.[4]

  • Molecular Weight: 254.78 g/mol .[11]

  • ¹H NMR: Absence of the tert-butyl signal around 1.4-1.5 ppm. The piperazine and aromatic protons will show characteristic shifts.

  • LC-MS: Analysis in positive ion mode (ESI+) would show the [M+H]⁺ ion of the free amine at m/z 219.1.

Troubleshooting and Key Considerations

  • Incomplete Protection/Deprotection: If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture. However, be aware that heating can also promote side reactions.[9] Ensure the reagents are of good quality and used in the correct stoichiometry.

  • tert-Butylation Side Reactions: During deprotection, the generated tert-butyl cation can alkylate the product or other nucleophiles.[9] The use of scavengers like triisopropylsilane (TIS) or water can mitigate this issue.

  • Work-up: For TFA deprotection, complete removal of the acid is crucial as it can interfere with subsequent steps. Co-evaporation with a non-polar solvent is effective.[9] When isolating the free amine after deprotection, careful neutralization with a base is required.

Conclusion

The Boc-protection and deprotection of 4-(benzo[b]thiophen-4-yl)piperazine are fundamental transformations in the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide provide a robust starting point for researchers. By understanding the underlying mechanisms and potential pitfalls, scientists can effectively utilize the Boc protecting group strategy to achieve their synthetic goals with high efficiency and purity.

References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • Macmillan Group, Princeton University. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Technical Support Center: Synthesis of Mono-Boc-Piperazine.
  • Royal Society of Chemistry. (2018).
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • PubChem. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)
  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • SynThink Research Chemicals. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)
  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemicalBook. (2024).
  • BenchChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
  • NIH. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • Waters Corporation. (n.d.).
  • BLDpharm. (n.d.). 913614-18-3|1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
  • SynThink Research Chemicals. (n.d.). 1-benzo[b]thiophen-4 -yl – piperazine.

Sources

Application Note: A Multi-Modal Analytical Framework for In-Process Monitoring and Characterization of the Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The compound tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a critical advanced intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic agent, Brexpiprazole.[1][2] The efficient and controlled synthesis of this intermediate is paramount to ensuring the quality, purity, and yield of the final API.[3] This application note provides a comprehensive guide to the analytical techniques and detailed protocols required for robust in-process control (IPC) and final product characterization.

Monitoring chemical transformations in real-time allows chemists to make informed decisions, identify the optimal reaction endpoint, detect the formation of byproducts, and ensure process safety and reproducibility.[4] The synthesis of the title compound, typically achieved via a palladium-catalyzed C-N cross-coupling reaction such as the Buchwald-Hartwig amination, involves multiple components that must be carefully monitored.[2][5][6]

This guide is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry. We will detail a multi-modal analytical strategy employing Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, High-Performance Liquid Chromatography (HPLC) for quantitative analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile component analysis and mass confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The causality behind each methodological choice is explained to provide a framework that is not only procedural but also educational.

Synthetic Pathway Overview: Buchwald-Hartwig Amination

The target molecule is synthesized by forming a C-N bond between the benzo[b]thiophene core and the piperazine ring. The Buchwald-Hartwig amination is a highly effective method for this transformation.[5] The key reactants and reagents are:

  • Aryl Halide: 4-Bromobenzo[b]thiophene (or a corresponding triflate).

  • Amine: tert-butyl piperazine-1-carboxylate (Boc-piperazine).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, DavePhos).

  • Base: A non-nucleophilic base (e.g., NaOtBu, K₂CO₃).

  • Solvent: An anhydrous aprotic solvent (e.g., Toluene, Dioxane).

The primary goal of the analytical monitoring is to track the consumption of the starting materials (specifically the limiting reagent, typically the aryl halide) and the concurrent formation of the desired product.

cluster_reactants Reactants cluster_reagents Reagents 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene Product tert-butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate 4-Bromobenzo[b]thiophene->Product + Boc-Piperazine Boc-Piperazine Boc-Piperazine->Product + Pd Catalyst / Ligand Pd Catalyst / Ligand Base (NaOtBu) Base (NaOtBu) Product->Pd Catalyst / Ligand Catalyzed by Product->Base (NaOtBu) Mediated by

Figure 1: General scheme for the Buchwald-Hartwig synthesis.

Integrated Analytical Workflow

A robust analytical strategy integrates techniques with different strengths. A rapid, low-cost method like TLC is used for frequent, real-time checks at the reactor side, while a more powerful, quantitative method like HPLC is used for precise measurements at key time points and for final release.

Start Start Reaction TLC TLC Monitoring (Every 30-60 min) Start->TLC Decision Is Starting Material Consumed? TLC->Decision Decision->TLC No HPLC Quantitative HPLC Analysis Decision->HPLC Yes Decision2 Purity >98%? SM <1%? HPLC->Decision2 Decision2->TLC No, Continue Reaction Workup Reaction Work-up & Isolation Decision2->Workup Yes Final Final Product Characterization (HPLC, NMR, MS) Workup->Final End Product Release Final->End

Figure 2: Decision workflow for synthesis monitoring.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid In-Process Control

4.1 Principle and Justification

TLC is an invaluable technique for quickly visualizing the progress of a reaction.[7] By separating the components of the reaction mixture on a silica plate, one can qualitatively assess the disappearance of starting materials and the appearance of the product. The significant difference in polarity between the aryl bromide and the more polar piperazine-containing product allows for excellent separation.

4.2 Detailed Protocol

  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.

  • Solvent System: A mixture of 30% Ethyl Acetate in Hexane (v/v) is a good starting point. This should be optimized to achieve an Rf value for the product of approximately 0.3-0.4 for optimal resolution.

  • Spotting:

    • On the baseline of the TLC plate, apply small spots (using a capillary tube) of:

      • SM1: 4-Bromobenzo[b]thiophene standard solution.

      • SM2: Boc-piperazine standard solution.

      • RXN: A sample of the reaction mixture, quenched with a small amount of water and extracted into ethyl acetate.

      • CO: A co-spot containing both SM1 and RXN to confirm spot identity.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under UV light (254 nm) . The benzo[b]thiophene-containing compounds (starting material and product) will appear as dark spots.

    • Staining (Optional): While the Boc-protected product will not stain with ninhydrin, a potassium permanganate (KMnO₄) stain can be used as a general visualizing agent if needed.[8]

  • Interpretation:

    • The reaction is progressing if the spot corresponding to the 4-bromobenzo[b]thiophene (higher Rf) diminishes in intensity over time.

    • Simultaneously, a new spot corresponding to the product (lower Rf due to the polar piperazine moiety) should appear and increase in intensity.

    • The reaction is considered complete when the starting material spot is no longer visible by UV.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

5.1 Principle and Justification

HPLC is the primary quantitative technique for monitoring reaction conversion and determining the purity of the final product.[9][10] A reversed-phase method using a C18 column effectively separates the nonpolar starting materials from the moderately polar product based on their hydrophobic interactions with the stationary phase.[11] This method allows for precise quantification of the starting material consumption and product formation, as well as the detection of any non-volatile impurities.[3]

5.2 Detailed Protocol

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Sample Preparation:

    • Standard: Prepare a stock solution of the final product reference standard at ~1.0 mg/mL in acetonitrile. Prepare working standards by diluting this stock.

    • Reaction Sample: Withdraw ~50 µL of the reaction mixture. Quench it in 1 mL of acetonitrile/water (50:50). Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for separating aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic piperazine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 95% B over 15 minEnsures elution of non-polar starting materials and the product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 230 nmWavelength at which the benzo[b]thiophene chromophore has strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Data Analysis and Interpretation:

    • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

    • Identification: Identify peaks by comparing their retention times to those of the reference standards.

      • Expected Rt for 4-Bromobenzo[b]thiophene: ~12-14 min

      • Expected Rt for Product: ~8-10 min

    • Quantification: Calculate the area percent of each component to determine reaction completion and final product purity. The reaction is typically stopped when the area % of the limiting starting material is below 1.0%.[9]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

6.1 Principle and Justification

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds.[12][13] While the product itself has a high boiling point, GC-MS is excellent for confirming the absence of volatile starting materials (e.g., 4-bromobenzo[b]thiophene) and potential volatile byproducts. The mass spectrometer provides molecular weight information and a fragmentation pattern that serves as a chemical fingerprint for definitive identification.[14]

6.2 Detailed Protocol

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dilute a sample of the reaction mixture or isolated product in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temp. 280 °C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu
  • Data Interpretation:

    • The molecular ion peak (M⁺) for the product should be observed at m/z 318.

    • Characteristic fragments include the loss of the tert-butyl group (m/z 261) and the Boc group (m/z 217).

    • Compare the obtained spectrum with a reference spectrum or predict fragmentation patterns to confirm identity.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

7.1 Principle and Justification

NMR is the definitive analytical technique for unambiguous structural elucidation of the final isolated product.[15] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming that the desired C-N bond has formed at the correct position and that the Boc protecting group remains intact.

7.2 Detailed Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (¹H NMR, CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Boc group~1.50s9H-C(CH ₃)₃
Piperazine~3.20t4H-CH ₂-N(Ar)
Piperazine~3.75t4H-CH ₂-N(Boc)
Aromatic~7.10 - 7.80m5HBenzo[b]thiophene protons
  • Interpretation:

    • The presence of the singlet at ~1.50 ppm integrating to 9H confirms the Boc group is intact.

    • The two distinct triplets for the piperazine protons confirm the substitution on the piperazine ring.

    • The complex multiplet in the aromatic region confirms the presence of the benzo[b]thiophene moiety. The specific coupling patterns can confirm C4 substitution.

Conclusion

The successful synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate relies on a systematic and multi-faceted analytical monitoring strategy. By combining the rapid, qualitative feedback from TLC with the precise, quantitative data from HPLC, chemists can effectively guide the reaction to completion. Final characterization using GC-MS and NMR spectroscopy provides the necessary confirmation of identity, purity, and structural integrity, ensuring that the intermediate meets the stringent quality requirements for its use in the synthesis of active pharmaceutical ingredients. This integrated approach embodies the principles of Quality by Design (QbD), leading to a more robust and reproducible manufacturing process.[16]

References

  • Ermer, J. (2014). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. Pharmaceutical Outsourcing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Advanced Analytical Techniques for Quality Control in GMP Synthesis. Available at: [Link]

  • Zayas, J. (2003). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Poveda, A. et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ. Available at: [Link]

  • ResearchGate. Analytical methods validation: In-process control methods for the manufacture of active pharmaceutical ingredients. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Journal of Al-Nahrain University. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ResearchGate. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Available at: [Link]

  • ResearchGate. GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. Available at: [Link]

  • Chemistry Stack Exchange. TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Available at: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • Janezic, D. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Borman, P. et al. (2015). Analytical Methods and Control Strategies: The Forgotten Interface?. AAPS PharmSciTech. Available at: [Link]

  • Reddit. TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Available at: [Link]

  • de Oliveira, R. et al. (2020). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases through Crystal Structure Analysis, Hirschfeld Surface Inspection, Molecular Docking, and Dynamics Simulations. Available at: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Paw, B. et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • Gilbert, M. et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications. Available at: [Link]

  • Indian Academy of Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Available at: [Link]

  • Royal Society of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Available at: [Link]

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Available at: [Link]

  • Google Patents. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
  • National Institute of Standards and Technology. Benzo[b]thiophene. Available at: [Link]

Sources

Application Note: A Guide to HPLC and GC-MS Methods for Compound Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of compound purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs), intermediates, and final products.[1][2] This guide provides an in-depth exploration of the two most powerful chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices. We will detail the foundational principles, provide step-by-step protocols for method development, and outline validation strategies in accordance with global regulatory standards, ensuring that every protocol described is a self-validating system.

Part 1: Foundational Principles and Strategic Method Selection

The choice between HPLC and GC-MS is the first critical decision in purity analysis and is dictated entirely by the physicochemical properties of the analyte and its potential impurities.[3][4] A misunderstanding of these principles can lead to inaccurate results, compound degradation, or failure to detect critical impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[5][6][7] Separation is achieved based on the differential partitioning of analytes between these two phases.[8][9] Its operation at or near ambient temperature makes it the premier choice for compounds that are non-volatile or thermally labile (prone to decomposition at high temperatures).[10][11]

  • Core Principle: The separation mechanism depends on the analyte's interaction with the stationary phase, which can be based on polarity, ionic charge, or size.[8][12]

    • Reversed-Phase (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is ideal for separating non-polar or moderately polar compounds.[12]

    • Normal-Phase (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase, useful for water-sensitive compounds and separating isomers.[9]

    • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge, crucial for ionic or ionizable compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Analytes

GC-MS is a hybrid technique that couples the powerful separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[13][14][15] It is exclusively suited for analytes that are volatile or can be made volatile (derivatized) and are thermally stable.[11][13]

  • Core Principle:

    • Gas Chromatography (GC): The sample is vaporized and swept through a capillary column by an inert carrier gas (mobile phase).[16] Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls.[15]

    • Mass Spectrometry (MS): As components elute from the GC column, they are bombarded by electrons, causing them to fragment into characteristic, reproducible patterns. The MS analyzes the mass-to-charge ratio of these fragments, providing a unique "molecular fingerprint" for unambiguous identification.[14][16][17] This makes GC-MS the gold standard for identifying unknown volatile impurities.[10]

Decision Framework: Selecting the Right Tool

The initial assessment of the target compound's properties is non-negotiable. The logical workflow below guides the selection process.

cluster_input Analyte Properties Assessment cluster_decision Primary Decision Point cluster_paths Methodology Selection Analyte Compound of Interest Decision1 Is the compound volatile & thermally stable below ~350°C? Analyte->Decision1 GCMS_Path GC-MS is the primary candidate. (e.g., residual solvents, small molecules) Decision1->GCMS_Path  Yes HPLC_Path HPLC is the required method. (e.g., APIs, biologics, salts, polar molecules) Decision1->HPLC_Path No  

Caption: Logical workflow for selecting between HPLC and GC-MS.

The following table provides a direct comparison of the techniques for purity analysis applications.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, thermally unstable, polar, and high molecular weight compounds.[10][11]Volatile and thermally stable compounds.[10][13][18]
Principle of Separation Differential partitioning between liquid mobile phase and solid stationary phase.[6]Differential partitioning between gaseous mobile phase and liquid/solid stationary phase based on volatility.[15]
Operating Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).High temperatures required for vaporization (Injector: 250-300 °C; Oven: 50-350 °C).[16]
Identification Power Based on retention time comparison with a reference standard. Coupling with MS (LC-MS) is required for definitive ID.Definitive identification via mass spectral library matching ("molecular fingerprint").[13][17]
Common Applications Assay and purity of APIs, impurity profiling, stability testing, analysis of salts and large molecules.[2][5][12]Analysis of residual solvents, volatile organic impurities, and raw material testing.[13][19]
Risk of Degradation Low; ideal for thermally labile molecules.[3]High for thermally unstable compounds; can generate degradation artifacts.[3]

Part 2: HPLC Protocol for Purity Analysis

This section outlines a robust, systematic protocol for developing and executing an HPLC purity method. The causality behind each step is critical for building a scientifically sound and reliable analytical procedure.

HPLC Method Development Workflow

The goal of method development is to achieve baseline separation of the main compound peak from all known and potential impurities with good peak shape and reasonable analysis time.[20][21]

cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization A 1. Analyte Characterization (Solubility, pKa, UV spectra) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B C 3. Isocratic vs. Gradient Screening B->C D 4. Optimize Gradient / Mobile Phase Ratio (Adjust organic content, pH) C->D Complex Sample E 5. Fine-Tune Parameters (Flow rate, column temp.) D->E F 6. System Suitability Test (SST) (Check Resolution, Tailing) E->F G 7. Method Validation (ICH Q2(R1)) F->G

Caption: Systematic workflow for HPLC method development.

Detailed Experimental Protocol: HPLC Purity

Step 1: Sample and Mobile Phase Preparation

  • Rationale: Proper sample preparation is paramount to prevent column clogging and ensure reproducible results. The solvent used to dissolve the sample (diluent) must be compatible with the mobile phase to avoid peak distortion.[7][22]

  • Protocol:

    • Determine the solubility of the compound in various HPLC-grade solvents (e.g., methanol, acetonitrile, water).

    • Select a diluent that completely dissolves the sample and is miscible with the mobile phase. A common starting point is a mixture similar to the initial mobile phase composition.

    • Prepare a stock solution of the compound at a known concentration (e.g., 1.0 mg/mL).

    • Prepare the working sample solution by diluting the stock solution to the target concentration (e.g., 0.1 mg/mL).

    • Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates.[22]

    • Prepare mobile phases using HPLC-grade solvents. Degas the mobile phase using sonication or an in-line degasser to prevent air bubbles in the system.[9]

Step 2: Instrument Setup and Initial Conditions

  • Rationale: These starting parameters are based on common practices for reversed-phase chromatography and serve as a robust baseline for optimization. The C18 column is versatile for a wide range of compounds.[23]

  • Typical Starting Parameters:

ParameterRecommended Starting ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard industry instrument.
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and acts as a buffer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA scouting gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical volume to avoid column overload.
Detector UV/DAD at 254 nm or λmax254 nm is a common wavelength for aromatic compounds; λmax provides maximum sensitivity.

Step 3: System Suitability Testing (SST)

  • Rationale: SST is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed.[24] It is the foundation of a self-validating protocol, confirming the system's ability to produce reliable data on any given day. Requirements are defined in pharmacopeias such as USP <621>.[25][26][27]

  • Protocol & Acceptance Criteria:

SST ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Measures the degree of separation between the main peak and the closest eluting impurity.Rs ≥ 2.0
Tailing Factor (Tf) Measures peak symmetry. Asymmetrical peaks can indicate secondary interactions or column degradation.0.8 ≤ Tf ≤ 1.5
Repeatability (%RSD) Precision of multiple injections of the same standard.%RSD ≤ 2.0% for 5 injections
Plate Number (N) Measures column efficiency.N ≥ 2000

Step 4: Data Acquisition and Purity Calculation

  • Protocol:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Perform 5-6 replicate injections of a standard solution to perform the SST.

    • Once SST criteria are met, inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation (Area Percent Method):

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Causality: This calculation assumes that all compounds (API and impurities) have a similar detector response at the chosen wavelength. This should be verified with a Relative Response Factor study during validation if high accuracy is required.

Part 3: GC-MS Protocol for Purity Analysis

This protocol is designed for volatile impurities, such as residual solvents or volatile by-products from synthesis.

GC-MS Method Development Workflow

The primary goal is to develop a temperature program that separates all volatile components on a suitable capillary column.

cluster_prep_gc Phase 1: Preparation cluster_optim_gc Phase 2: Optimization cluster_final_gc Phase 3: Finalization A 1. Identify Target Analytes (e.g., expected residual solvents) B 2. Select GC Column (e.g., DB-5ms for general purpose) A->B C 3. Optimize Injector Temperature (Balance vaporization & degradation) B->C D 4. Develop Temperature Program (Start below solvent bp, ramp to elute all peaks) C->D E 5. Set MS Parameters (Scan range, ionization energy) D->E F 6. Confirm Peak Identity (Retention time & Mass Spectrum) E->F G 7. Method Validation (ICH Q2(R1)) F->G

Caption: Systematic workflow for GC-MS method development.

Detailed Experimental Protocol: GC-MS Purity

Step 1: Sample Preparation

  • Rationale: The sample must be dissolved in a high-purity solvent that does not co-elute with any analytes of interest. For trace-level residual solvent analysis, headspace sampling is often preferred to avoid interference from a non-volatile sample matrix.[13][28]

  • Protocol (Direct Injection):

    • Select a high-purity solvent (e.g., Dichloromethane, Methanol) in which the sample is soluble.

    • Prepare a sample solution at an appropriate concentration (e.g., 10 mg/mL).

    • If necessary, filter the solution through a PTFE syringe filter.

Step 2: Instrument Setup and Initial Conditions

  • Rationale: A general-purpose 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of volatile and semi-volatile compounds. The temperature program is designed to first separate highly volatile compounds at a low temperature before ramping up to elute less volatile components.

  • Typical Starting Parameters:

ParameterRecommended Starting ConditionRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentIndustry-standard for reliable performance.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmLow-bleed, inert column suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid vaporization without degrading most stable compounds.
Injection Mode Split (e.g., 50:1)Prevents column overload when analyzing a concentrated sample.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates volatiles at low temp, then elutes higher boiling point compounds.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
MS Scan Range 35 - 500 amuCovers the mass range for most common solvents and small molecule impurities.

Step 3: Data Acquisition and Analysis

  • Protocol:

    • Inject a solvent blank to identify any background peaks.

    • Inject the prepared sample solution.

    • Acquire the data in full scan mode.

  • Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • For each peak, view the corresponding mass spectrum.

    • Identify the compound by comparing its mass spectrum to a reference library (e.g., NIST).

    • Confirm identity by comparing the retention time to that of a known reference standard, if available.

    • Quantify using an internal or external standard method for accurate results. The area percent method can be used for an initial estimate.

Part 4: Method Validation According to Regulatory Standards

A method is not suitable for use in a regulated environment until it has been validated. Method validation provides documented evidence that the procedure is fit for its intended purpose.[1][29][30] The International Council for Harmonisation (ICH) guideline Q2(R1) (and the newer Q2(R2)) provides a framework for this process.[31][32][33][34]

  • Trustworthiness through Validation: A validated method is a self-validating system because its performance characteristics have been thoroughly evaluated and are monitored by ongoing system suitability tests. This ensures consistent, reliable, and accurate results over the lifecycle of the method.[35]

Key Validation Parameters for a Purity Method

ParameterDefinitionPurpose in Purity Analysis
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).[36]To prove that the method can separate the main compound from all potential impurities and that the peak is pure.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.To demonstrate a proportional relationship between impurity concentration and instrument response.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[36]To define the concentration range over which the method is reliable, typically from the reporting threshold to 120% of the specification limit for impurities.
Accuracy The closeness of test results obtained by the method to the true value.[35]To ensure the measured amount of an impurity is correct. Often tested by spiking the sample with known amounts of impurities.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Includes Repeatability and Intermediate Precision.To demonstrate that the method produces consistent results, both within a single run and between different days/analysts/instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[36]To establish the lowest level of impurity that can be reliably measured. This must be at or below the reporting threshold required by regulatory agencies.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.To establish the lowest level at which an impurity can be detected.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[36]To ensure the method remains reliable during normal use (e.g., small changes in mobile phase pH, flow rate, or column temperature).

Conclusion

HPLC and GC-MS are complementary, not competing, technologies in the comprehensive assessment of compound purity. A deep understanding of their underlying principles is essential for selecting the appropriate technique. HPLC serves as the primary tool for the analysis of non-volatile APIs and their related impurities, while GC-MS is indispensable for the analysis of volatile substances like residual solvents.

By following a systematic approach to method development and adhering to rigorous validation protocols outlined by regulatory bodies like the ICH, FDA, and EMA, scientists can develop robust, reliable, and defensible analytical methods.[1][29][33] These methods form the analytical backbone of drug development, ensuring that products meet the highest standards of quality, safety, and efficacy. The modern lifecycle approach further ensures that these methods remain validated and fit for purpose throughout their use.[35][37]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: USP. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: FDA. [Link]

  • <621> CHROMATOGRAPHY . Source: USP-NF. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: FDA. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Source: Pharmaguideline. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . Source: OMICS International. [Link]

  • Quality Guidelines . Source: ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: EMA. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Source: Pharmtech.com. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis . Source: Drawell. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . Source: ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures . Source: BioPharm International. [Link]

  • Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Source: Altabrisa Group. [Link]

  • GC/MS Identification of Impurities . Source: Medistri SA. [Link]

  • Identification and profiling of impurities in Pharmaceuticals . Source: ResolveMass Laboratories Inc. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS . Source: ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . Source: EMA. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . Source: ResearchGate. [Link]

  • A review on method development by hplc . Source: SciSpace. [Link]

  • A Comprehensive Guide to HPLC: Principles, Applications, and Techniques . Source: Maxi Scientific. [Link]

  • HPLC Methods for Pharmaceutical Research and Development . Source: GL Tec. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC . Source: Smithers. [Link]

  • Working Principle of GC-MS . Source: ResolveMass Laboratories Inc. [Link]

  • High-performance liquid chromatography . Source: Wikipedia. [Link]

  • HPLC: Principle, Parts, Types, Uses, Diagram . Source: Microbe Notes. [Link]

  • Quality: specifications, analytical procedures and analytical validation . Source: European Medicines Agency (EMA). [Link]

  • Sample preparation in analysis of pharmaceuticals . Source: ScienceDirect. [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices . Source: MDPI. [Link]

  • Gas Chromotography / Mass Spectrometry . Source: Vermont Forensic Laboratory. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development . Source: Mastelf. [Link]

  • Principle of HPLC | HPLC System Working Explained . Source: Pharmaguideline. [Link]

  • Steps involved in HPLC Method Development . Source: Asian Journal of Pharmaceutical Research. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Drug Testing and Toxicology . Source: Phenomenex. [Link]

  • Principle of GCMS - Gas Chromatography–Mass Spectrometry . Source: Scribd. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY . Source: Agilent. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique . Source: Lab Manager. [Link]

  • How to Prepare a Sample for HPLC Analysis . Source: Greyhound Chromatography. [Link]

  • Understanding the Difference Between GCMS and HPLC . Source: GenTech Scientific. [Link]

Sources

Scale-up synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate for pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Introduction: A Key Intermediate in Modern Therapeutics

tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a benzo[b]thiophene moiety linked to a Boc-protected piperazine ring, makes it a key intermediate in the development of drugs targeting the central nervous system.[1] Notably, it is a precursor in the synthesis of brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder.[1][2]

The transition from lab-scale discovery to industrial-scale manufacturing presents significant challenges. A successful scale-up requires a process that is not only high-yielding and reproducible but also cost-effective, safe, and environmentally sustainable. This application note provides a detailed guide for the scale-up synthesis of this key intermediate, focusing on the robust and widely applicable Palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4] We will delve into the rationale behind strategic decisions in process development, from starting material selection to final product purification, to ensure a self-validating and efficient manufacturing protocol.

Synthetic Strategy: The Case for Buchwald-Hartwig Amination

The formation of the C-N bond between the benzo[b]thiophene core and the piperazine ring is the cornerstone of this synthesis. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions or activated substrates, limiting their scope and efficiency.[3] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for this transformation in pharmaceutical manufacturing due to its broad substrate scope, milder reaction conditions, and high functional group tolerance.[3][5][6]

This guide focuses on the coupling of 4-bromobenzo[b]thiophene with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The selection of a bromo-substituted starting material over iodo- or chloro-analogs represents a strategic balance of reactivity and cost. While aryl iodides can be more reactive, the iodide formed during the reaction can sometimes inhibit the catalyst.[7] Aryl chlorides are often more economical but can be less reactive, requiring more aggressive catalytic systems.[6] Aryl bromides typically offer a reliable and cost-effective compromise for large-scale production.[7]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product SM1 4-Bromobenzo[b]thiophene Reaction Buchwald-Hartwig Amination SM1->Reaction SM2 tert-Butyl piperazine-1-carboxylate SM2->Reaction Product tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate Reaction->Product High Yield & Purity

Caption: High-level synthetic workflow.

Process Chemistry & Scale-Up Considerations

Scaling a reaction from grams to kilograms requires meticulous attention to detail. The following sections explain the critical parameters and the reasoning behind their selection for a safe and efficient process.

Catalyst System Selection

The choice of palladium precursor and ligand is paramount. While simple sources like Pd(OAc)₂ can be effective, modern pharmaceutical processes increasingly rely on pre-formed, air-stable "precatalysts". Second-generation (G2) and third-generation (G3) Buchwald precatalysts are particularly advantageous for scale-up as they are solid, weighable materials that do not require inert atmosphere handling during reactor charging, simplifying operations and enhancing safety. They activate under the reaction conditions, forming the catalytically active Pd(0) species in situ.

  • Rationale: Using an air-stable precatalyst minimizes the risk of catalyst deactivation and batch-to-batch variability associated with handling sensitive Pd(0) sources on a large scale.

Base Selection and Physical Form

The base plays a crucial role in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation.[7] However, its strength can be a liability with sensitive functional groups. For substrates requiring milder conditions, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[7]

  • Scale-Up Insight: The physical properties of inorganic bases are critical. Their low solubility means the reaction occurs at the solid-liquid interface. The particle size and surface area can significantly impact the reaction rate.[7] On a large scale, inadequate agitation can lead to the settling of dense inorganic bases, stalling the reaction. It is crucial to ensure sufficient agitation to maintain a well-mixed slurry. Grinding the base before use can also improve performance by increasing surface area.[7]

Solvent Selection

Solvent choice impacts solubility, reaction temperature, and safety. Toluene is a common and effective solvent for Buchwald-Hartwig reactions.[5] Ethereal solvents like THF or 2-MeTHF can also be used. Solvents such as 1,4-dioxane, while historically used, should be avoided in modern manufacturing due to safety and environmental concerns.[8]

  • Process Safety: The reaction should be conducted at a temperature well below the boiling point of the chosen solvent to prevent pressure buildup, especially given the potential for exothermic events.[9][10]

Safety: Managing Reaction Exotherms

Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, are known to be exothermic.[9][10] On a small laboratory scale, this heat is easily dissipated. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A failure to control the reaction temperature could lead to a thermal runaway, boiling of the solvent, and a dangerous pressure increase in the reactor.[10]

  • Control Strategy: A robust thermal management strategy is essential. This includes:

    • Performing reaction safety calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

    • Implementing controlled addition of one of the reactants or the catalyst solution to manage the rate of heat generation.

    • Ensuring the reactor's cooling system has sufficient capacity to handle the heat output.

Detailed Scale-Up Protocol (100 g Scale)

This protocol describes the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate on a 100-gram scale.

Materials & Equipment:

  • 5 L glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling mantle.

  • 4-Bromobenzo[b]thiophene (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • G3 Buchwald Precatalyst (e.g., [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-tri-i-propyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate) (0.5 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

  • Heptane

  • Deionized Water

Protocol Steps:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-bromobenzo[b]thiophene, tert-butyl piperazine-1-carboxylate, and the G3 precatalyst.

  • Solvent Addition: Add anhydrous toluene to the reactor. Begin agitation to ensure the solids are well-suspended.

  • Base Addition: Add the sodium tert-butoxide to the stirring mixture. Safety Note: The addition of the base can be mildly exothermic. Monitor the internal temperature.

  • Reaction: Heat the reaction mixture to 85-95 °C. Monitor the reaction progress by HPLC or LC-MS until the consumption of the 4-bromobenzo[b]thiophene is complete (typically 4-8 hours).

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and dissolve inorganic salts.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Add heptane to the residue and heat to reflux to ensure complete dissolution.

  • Isolation: Slowly cool the solution to 0-5 °C to induce crystallization. Stir at this temperature for at least 2 hours.

  • Filtration & Drying: Filter the resulting solid product. Wash the filter cake with cold heptane. Dry the product under vacuum at 40-50 °C to a constant weight.

Caption: Step-by-step experimental workflow diagram.

Data Summary & Analytical Characterization

All quantitative data should be clearly structured for easy comparison and batch-to-batch analysis.

Table 1: Reagent Quantities and Parameters

ParameterValueMoles (mol)Equivalents
4-Bromobenzo[b]thiophene100.0 g0.4691.0
tert-Butyl piperazine-1-carboxylate96.2 g0.5161.1
G3 Pd Precatalyst2.1 g0.00230.005
Sodium tert-butoxide63.1 g0.6571.4
Toluene1.0 L--
Heptane (for crystallization)0.8 L--
Expected Yield 130 - 140 g (87-94%)--
Purity (by HPLC) >99.5%--

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.[2]

  • ¹H-NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (318.44 g/mol ).[2]

  • HPLC: To determine purity and quantify any residual starting materials or by-products.

Conclusion

The scale-up synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate via a Palladium-catalyzed Buchwald-Hartwig amination is a robust and efficient method suitable for pharmaceutical manufacturing. By employing air-stable precatalysts, carefully selecting solvents and bases, and implementing rigorous safety protocols to manage reaction exotherms, this process can deliver a high-purity product in excellent yield. The detailed protocol and process considerations outlined in this application note provide a comprehensive framework for researchers and drug development professionals to successfully transition this vital synthesis from the laboratory to production scale.

References

  • Noël, T., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 110-115. Available from: [Link]

  • Shree Ganesh Chemicals. Piperazine Hydrochloride Manufacturers & Exporters in India. Available from: [Link]

  • Costantino, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available from: [Link]

  • Againe Csongor E., et al. (2010). Process for the preparation of piperazine derivatives. Google Patents. WO2010070371A1.
  • Gao, D., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2650-2665. Available from: [Link]

  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available from: [Link]

  • Reddy, K. R., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(15), 1465-1469. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Available from: [Link]

  • ResearchGate. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

  • Kumar, A., et al. (2020). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Preparations and Procedures International, 52(4), 365-371. Available from: [Link]

  • Zhang, L., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]

  • Google Patents. (2021). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available from: [Link]

  • National Institutes of Health. (2014). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 70(Pt 7), o798–o799. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Coupling of 4-(Benzo[b]thiophen-4-yl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(benzo[b]thiophen-4-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry. Its unique combination of a bicyclic aromatic benzothiophene core and a versatile piperazine ring makes it a cornerstone for the development of novel therapeutics, particularly targeting central nervous system disorders and oncology.[1][2] The benzothiophene moiety offers a rigid, lipophilic anchor capable of engaging in various receptor interactions, while the piperazine nitrogen atoms provide crucial handles for synthetic diversification.[3] Specifically, the secondary amine (N-H) of the piperazine ring is an ideal nucleophile for a range of coupling reactions, allowing for the systematic modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile.

This guide provides an in-depth exploration of three fundamental, field-proven coupling methodologies for the derivatization of 4-(benzo[b]thiophen-4-yl)piperazine:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of a C-N bond with aryl and heteroaryl halides.

  • Acylation (Amide Bond Formation): For coupling with carboxylic acids and their derivatives.

  • Reductive Amination: For the installation of diverse alkyl groups via reaction with aldehydes and ketones.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic and strategic considerations for successful synthesis and optimization.

Chemical Profile and Reactivity of the Core Scaffold

The reactivity of 4-(benzo[b]thiophen-4-yl)piperazine is dominated by the secondary amine of the piperazine ring. This nitrogen is nucleophilic and readily participates in reactions that form new bonds at this position. The benzothiophene ring is generally stable under the conditions described, though its electron-rich nature should be considered when designing multi-step syntheses. The primary goal of the following protocols is to leverage the nucleophilicity of the piperazine N-H for robust and versatile molecular elaboration.

Strategic Decision Workflow for Coupling

Choosing the correct coupling strategy is paramount and depends entirely on the desired final structure. The following decision tree illustrates a logical approach to selecting the appropriate protocol.

G start What type of group do you want to add to the piperazine nitrogen? q_aryl An Aromatic or Heteroaromatic Ring? start->q_aryl q_acyl An Acyl Group (forming an amide)? start->q_acyl q_alkyl An Alkyl or Substituted Alkyl Group? start->q_alkyl p_buchwald PROTOCOL 1: Buchwald-Hartwig Amination q_aryl->p_buchwald Yes p_acylation PROTOCOL 2: Acylation with Acyl Chloride or Carboxylic Acid q_acyl->p_acylation Yes p_reductive PROTOCOL 3: Reductive Amination with Aldehyde/Ketone q_alkyl->p_reductive Yes

Caption: Decision workflow for selecting the appropriate coupling protocol.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen (C-N) bonds between an amine and an aryl (or heteroaryl) halide or pseudohalide (e.g., triflate).[4][5][6] This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a workhorse in drug discovery.[7][8] For 4-(benzo[b]thiophen-4-yl)piperazine, this reaction enables the direct connection of diverse aromatic systems to the piperazine core, a common strategy for modulating receptor affinity and selectivity.[1]

The choice of ligand is critical for reaction success. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are designed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9][10] The use of a pre-catalyst, where the ligand is already complexed to the palladium source, often improves reproducibility and simplifies reaction setup.

Catalytic Cycle Mechanism

The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.

G pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-(X)L pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-(N)L]+ oa_complex->amine_complex Amine Coordination (R₂NH) product_complex Ar-N-Pd(II)L amine_complex->product_complex Deprotonation (Base) product_complex->pd0 Reductive Elimination (Ar-NR₂) prod_out Ar-NR₂ + HB⁺X⁻ product_complex->prod_out sub_in Ar-X + R₂NH sub_in->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

This protocol is a general starting point and may require optimization based on the specific aryl halide used.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), 4-(benzo[b]thiophen-4-yl)piperazine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 1.5-3 mol%). The use of pre-catalysts is highly recommended for consistency.[7]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine derivative.[11][12]

Troubleshooting and Optimization
Issue Potential Cause Recommended Solution
Low Conversion Inactive catalyst; Insufficiently strong base; Sterically hindered substrate.Screen different ligand/palladium source combinations (e.g., RuPhos, SPhos). Switch to a stronger base like LiHMDS. Increase reaction temperature or time.[10]
Side Product Formation Hydrodehalogenation of the aryl halide.This can be caused by β-hydride elimination.[9] Ensure a strictly inert atmosphere. Use a more sterically hindered ligand to promote reductive elimination.
Difficulty in Purification Residual catalyst or ligand.Perform an aqueous wash with an ammonium chloride solution. A charcoal treatment of the crude product solution can also be effective.

Protocol 2: Acylation for Amide Bond Formation

Principle and Rationale

The formation of an amide bond is one of the most fundamental and reliable transformations in medicinal chemistry. Acylating the piperazine nitrogen of 4-(benzo[b]thiophen-4-yl)piperazine introduces a key structural motif that can act as a hydrogen bond acceptor and influence molecular conformation. The reaction is typically rapid and high-yielding. The most common methods involve reacting the amine with an acyl chloride or coupling it directly with a carboxylic acid using a peptide coupling agent.[13][14]

The acyl chloride method is direct and often requires only a non-nucleophilic base to scavenge the HCl byproduct.[15][16] The carboxylic acid coupling method offers broader substrate scope and milder conditions, avoiding the need to prepare the often-labile acyl chlorides.

Detailed Step-by-Step Protocol (Acyl Chloride Method)
  • Reaction Setup: Dissolve 4-(benzo[b]thiophen-4-yl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions from the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.[15]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers and wash with 1 M HCl (to remove excess base), followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: The crude amide is often of high purity but can be further purified by flash column chromatography or recrystallization if necessary.

Protocol 3: Reductive Amination

Principle and Rationale

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[17] The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine.[18] This method is highly effective for introducing a wide variety of alkyl and substituted alkyl groups onto the piperazine nitrogen.

A key advantage is the use of mild and selective reducing agents like sodium triacetoxyborohydride (STAB), which reduces the iminium ion much faster than the starting carbonyl compound, preventing the formation of alcohol side products.[13][19][20]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of 4-(benzo[b]thiophen-4-yl)piperazine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an appropriate solvent such as 1,2-dichloroethane (DCE), DCM, or THF, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature.

  • pH Adjustment (Optional but recommended): For less reactive systems, the addition of a small amount of acetic acid (0.1-0.2 equiv) can catalyze the formation of the iminium ion intermediate.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Follow the consumption of the starting amine by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[13]

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure tertiary amine.

Characterization and Safety

Product Characterization: The successful synthesis of coupled products should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.[11]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11][12]

Safety Precautions:

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Reagents: Organometallic reagents, strong bases (NaOtBu), and reactive chemicals (acyl chlorides) must be handled under an inert atmosphere using appropriate techniques (e.g., Schlenk line or glovebox).[21][22]

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[23][24] For scale-up operations, proper thermal management and safety evaluations are critical.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 7, 2026. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 7, 2026. [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Published July 30, 2022. [Link]

  • Zia, A., et al. Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. 2023. [Link]

  • Aliyeva, G., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. 2023. [Link]

  • Acylation of amines. Mastering Chemistry Help. Published February 13, 2013. [Link]

  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. Accessed January 7, 2026. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. 2015. [Link]

  • Baddam, S. R., et al. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. 2023. [Link]

  • Keith, J. M., et al. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. 2007. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed January 7, 2026. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. 2022. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. [Link]

  • Falcón-González, J. M., et al. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. 2022. [Link]

  • Cross-coupling reaction. In: Wikipedia. Accessed January 7, 2026. [Link]

  • Yang, Q., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. 2019. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. 2022. [Link]

  • Ghaffar, T., & Parkins, A. W. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. 2022. [Link]

  • Aliyeva, G., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. 2023. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. 2022. [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. 2017. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. 2022. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. 2017. [Link]

  • Yang, Q., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. 2019. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. 2023. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Accessed January 7, 2026. [Link]

  • Reductive amination of piperazine. Reddit. 2023. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Accessed January 7, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

  • Altamura, M., et al. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... PubMed. 2010. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. 2022. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Published February 17, 2023. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2022. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Published April 3, 2024. [Link]

  • General synthetic strategies toward piperazine scaffold. ResearchGate. Accessed January 7, 2026. [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. 2016. [Link]

Sources

Application Notes and Protocols for the NMR Characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of pharmaceutical agents such as Brexpiprazole.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It details the rationale behind experimental design, provides step-by-step protocols for sample preparation and spectral acquisition, and offers an in-depth interpretation of the expected ¹H and ¹³C NMR spectra. The protocols are designed to ensure data integrity and structural confirmation, addressing potential spectral complexities arising from the molecule's distinct structural motifs.

Introduction: The Structural Significance of a Key Intermediate

tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS 1191901-07-1) is a heterocyclic compound composed of three key structural units: a benzo[b]thiophene core, an N-Boc protected piperazine ring, and a linker connecting these two moieties.[2] The precise arrangement and connectivity of these fragments are critical for its function as a precursor in multi-step pharmaceutical syntheses.

Unambiguous structural verification is therefore a cornerstone of quality control in the drug development pipeline. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note serves as a field-proven guide to achieving high-quality, interpretable NMR data for this specific compound.

Experimental Design and Causality

The molecular structure presents specific challenges and considerations for NMR analysis. The piperazine ring is conformationally flexible, and the presence of the bulky tert-butyloxycarbonyl (Boc) group can influence its inversion rate, potentially leading to broadened signals at room temperature. Furthermore, the aromatic protons of the benzo[b]thiophene system can exhibit complex splitting patterns. The experimental protocols outlined below are optimized to address these factors.

Logical Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh 5-10 mg of Sample Solv Dissolve in 0.7 mL CDCl3 (or DMSO-d6) Prep->Solv Tube Transfer to 5 mm NMR Tube Solv->Tube Acq_1H 1D ¹H NMR Acquisition Tube->Acq_1H Acq_13C 1D ¹³C NMR Acquisition Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC) (Optional, for complex spectra) Acq_13C->Acq_2D Proc Fourier Transform & Phasing Acq_2D->Proc Ref Reference to TMS (0 ppm) Proc->Ref Integ Integration & Peak Picking Ref->Integ Assign Structural Assignment Integ->Assign Report Final Report & Data Archiving Assign->Report

Caption: Workflow for the NMR characterization of the target compound.

Protocols

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures an optimally concentrated, homogeneous solution.

  • Material Weighing: Accurately weigh 5-10 mg of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate for ¹H NMR, and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative if solubility is an issue. The choice of solvent can slightly alter chemical shifts.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect the solution for any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm to be within the detection region of the NMR coil.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Protocol

These parameters are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency 400 MHz100 MHzStandard high-resolution analysis.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C.
Solvent CDCl₃CDCl₃Deuterated solvent for field locking and sample dissolution.
Temperature 298 K298 KStandard ambient temperature.
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)Ensures all expected signals are captured.
Number of Scans (NS) 161024Sufficient for good signal-to-noise in ¹H; more scans needed for ¹³C due to lower natural abundance.
Relaxation Delay (D1) 2 s2 sAllows for adequate relaxation of nuclei between pulses.
Acquisition Time (AQ) ~4 s~1 sBalances resolution and experiment time.
Referencing TMS (δ 0.00)TMS (δ 0.00)Internal standard for accurate chemical shift calibration.

Spectral Interpretation

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the three major parts of the molecule: the benzo[b]thiophene system, the piperazine ring, and the N-Boc protecting group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Commentary
~ 7.85d1HH-7Aromatic proton ortho to the sulfur atom, expected to be the most deshielded in the benzene portion.
~ 7.50d1HH-2Thiophene proton, typically deshielded.
~ 7.40d1HH-5Aromatic proton deshielded by the adjacent sulfur-containing ring.
~ 7.35t1HH-6Aromatic proton coupled to both H-5 and H-7.
~ 7.20d1HH-3Thiophene proton coupled to H-2.
~ 3.70t (br)4HPiperazine CH₂ (Boc side)Protons on carbons adjacent to the Boc-substituted nitrogen. Broadness may occur due to restricted rotation or conformational exchange.
~ 3.25t (br)4HPiperazine CH₂ (Aryl side)Protons on carbons adjacent to the nitrogen linked to the aromatic ring.
1.50s9Ht-butyl (Boc)A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group.
Molecular Structure with Proton Assignments

Caption: Structure with predicted proton assignments.

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm) Assignment Rationale and Commentary
~ 154.8C=O (Boc)Carbonyl carbon of the carbamate, highly deshielded.
~ 140.0 - 120.0Aromatic & Thiophene CMultiple signals for the 8 carbons of the benzo[b]thiophene ring system. Specific assignment often requires 2D NMR.
~ 80.0Quaternary C (Boc)The quaternary carbon of the t-butyl group.
~ 50.0Piperazine CH₂ (Aryl side)Carbons adjacent to the aryl-substituted nitrogen.
~ 44.0Piperazine CH₂ (Boc side)Carbons adjacent to the Boc-substituted nitrogen, typically upfield compared to the other piperazine carbons.
~ 28.5CH₃ (Boc)The three equivalent methyl carbons of the t-butyl group.

Advanced Characterization (Optional)

For absolute structural confirmation or in cases of significant signal overlap in the 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would confirm the connectivity between H-2 and H-3 on the thiophene ring and the coupling system of H-5, H-6, and H-7 on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is essential for unambiguously assigning the protonated carbons in the ¹³C spectrum.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system.

  • Internal Consistency: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure.

  • Cross-Verification: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

  • 2D Confirmation: COSY and HSQC data must be consistent with the assignments made from the 1D spectra and the known molecular structure. Any deviation would indicate an incorrect assignment or the presence of an impurity.

Conclusion

This application note provides a robust framework for the NMR characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. By following the detailed protocols for sample preparation and data acquisition, and by using the provided spectral interpretation guide, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. For complex cases, the application of 2D NMR techniques will provide the necessary resolution for complete structural elucidation.

References

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Journal of Applicable Chemistry. (2019). Degradation Behaviour of Brexpiprazole. Available at: [Link]

  • ACS Publications. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Available at: [Link]

Sources

Patented Synthesis Routes for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a pivotal intermediate in contemporary pharmaceutical synthesis. Its structural motif, featuring a benzo[b]thiophene core linked to a Boc-protected piperazine, is integral to the development of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Brexpiprazole.[1][2] The efficient and scalable synthesis of this intermediate is therefore a critical concern for researchers and professionals in drug development.

This technical guide provides a detailed examination of patented synthetic strategies for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents robust, field-proven protocols. The aim is to equip researchers with the knowledge to not only replicate these methods but also to adapt and optimize them for their specific laboratory or manufacturing contexts.

Strategic Approaches to Synthesis: A Comparative Overview

Two primary, patented strategies have emerged for the synthesis of the target molecule:

  • Palladium-Catalyzed Cross-Coupling: This convergent approach directly forges the crucial C-N bond between the pre-formed benzo[b]thiophene and piperazine rings. It is favored for its directness but requires careful optimization of the catalytic system.

  • Multi-step Synthesis via SNAr and Ring Formation: This linear strategy builds the molecule sequentially, often starting with a nucleophilic aromatic substitution (SNAr) to attach the piperazine moiety to a precursor ring, which is then elaborated to form the benzo[b]thiophene system. This can be a longer but sometimes more cost-effective and scalable route that avoids expensive catalysts.[3]

The choice between these strategies often depends on factors such as the availability of starting materials, cost of catalysts and reagents, desired scale of production, and the specific impurity profile that can be tolerated.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is a widely cited and robust method for constructing the C-N bond between an aryl halide and an amine. The core of this protocol is a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Visualizing the Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination A 4-Halobenzo[b]thiophene (X = Br, Cl) G Reaction Mixture A->G B tert-Butyl piperazine-1-carboxylate B->G C Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., BINAP, tBu₃P) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene, Xylene) F->G H Heat (Reflux / 120-130°C) G->H Reaction I Work-up & Purification (e.g., Crystallization) H->I Cooling J tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate I->J Isolation

Caption: Workflow for Palladium-Catalyzed Synthesis.

Detailed Experimental Protocol (Based on US Patent 9,206,169 B2)[4]

This protocol is adapted from examples provided in the patent literature and represents a typical lab-scale synthesis.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
4-Bromobenzo[b]thiophene5118-13-8213.1014.4 g0.0676
Anhydrous Piperazine110-85-086.1429.8 g0.346
Sodium tert-butoxide865-48-596.109.3 g0.0968
(R)-(+)-BINAP76189-55-4622.670.65 g0.00104
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.63 g0.00069
Toluene (anhydrous)108-88-392.14250 mL-

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add all solid reagents: 4-bromobenzo[b]thiophene, anhydrous piperazine, sodium tert-butoxide, (R)-(+)-BINAP, and tris(dibenzylideneacetone)dipalladium(0).

  • Solvent Addition: Purge the flask with an inert gas (e.g., nitrogen or argon) and add 250 mL of anhydrous toluene via cannula or syringe.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS. The reaction is typically complete within 5-8 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will be a mixture of 1-(benzo[b]thiophen-4-yl)piperazine and the desired Boc-protected product (if Boc-piperazine is used directly) or requires a subsequent Boc-protection step, can be purified by column chromatography or recrystallization to yield the final product. Note: The patent example uses anhydrous piperazine and a subsequent step would be required to install the Boc group. A more direct route would substitute anhydrous piperazine with tert-butyl piperazine-1-carboxylate.

Expert Insights:

  • Choice of Halide: While 4-bromobenzo[b]thiophene is effective, 4-chlorobenzo[b]thiophene can also be used, though it may require a more active catalytic system (e.g., using a more electron-rich phosphine ligand like tri-tert-butylphosphine).[4]

  • Base Sensitivity: Sodium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the piperazine nitrogen without competing in side reactions. It is, however, moisture-sensitive, and an inert atmosphere is crucial for reproducible results.

  • Catalyst System: The combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is key. BINAP is a common choice, but other ligands can be screened for improved yield or reaction time.

Route 2: Multi-step Synthesis via SNAr and Thiophene Ring Formation

This alternative strategy avoids the use of expensive palladium catalysts and ligands, which can be advantageous for large-scale production. It involves the initial formation of the C-N bond via a nucleophilic aromatic substitution (SNAr) reaction, followed by the construction of the fused thiophene ring.

Mechanistic Rationale

This pathway typically begins with a suitably activated benzene ring, for example, a fluorinated and chlorinated benzaldehyde. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack by 1-Boc-piperazine. The reaction proceeds through a Meisenheimer complex intermediate. Subsequent steps then build the thiophene ring onto this structure.

Visualizing the Workflow: SNAr and Ring Formation

SNAr_Ring_Formation A 2-Chloro-6-fluorobenzaldehyde C SₙAr Reaction A->C B 1-Boc-piperazine B->C + D Intermediate Aldehyde (2-chloro-6-(4-Boc-piperazin-1-yl)benzaldehyde) C->D Yields E Thiophene Ring Formation Sequence D->E Substrate for F Multi-step Conversion E->F Process G tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate F->G Final Product

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. This critical intermediate, a cornerstone in the development of pharmaceuticals like brexpiprazole, presents unique synthetic challenges that require precise control over reaction parameters.[1][2] This guide is structured to provide researchers, scientists, and process chemists with actionable solutions to common issues encountered during its synthesis, primarily via the Buchwald-Hartwig amination pathway. Our goal is to empower you with the expertise to optimize your reaction for yield, purity, and reproducibility.

Reaction Overview: The Buchwald-Hartwig Amination

The most prevalent and efficient method for constructing the C-N bond between the benzo[b]thiophene core and the piperazine ring is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This cross-coupling reaction involves an aryl halide (or triflate) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

The reaction mechanism proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L Active Catalyst oa_complex Pd(II) Complex (Ar-Pd(II)-X)L pd0->oa_complex Oxidative Addition amine_coord Amine Coordinated Complex oa_complex->amine_coord Ligand Exchange amido_complex Palladium Amido Complex amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Target Product) amido_complex->product salt Base-H⁺X⁻ amido_complex->salt aryl_halide Ar-X (4-Bromo-benzo[b]thiophene) aryl_halide->oa_complex amine R₂NH (Boc-piperazine) amine->amine_coord base Base (e.g., NaOtBu) base->amine_coord Removes H⁺

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled, showing low or no conversion of my 4-bromobenzo[b]thiophene. What are the most likely causes?

A1: Low conversion is a frequent issue, typically pointing to one of three areas: the catalyst system, the reaction conditions, or the reagents.

  • Inactive Catalyst System: The active Pd(0) species is sensitive to oxygen. If your catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is old or has been improperly stored, it may be partially oxidized. Furthermore, phosphine ligands, especially electron-rich ones like t-BuXPhos or SPhos, can be air-sensitive.[6]

    • Solution: Use freshly purchased catalyst and ligand or store them rigorously under an inert atmosphere (argon or nitrogen). Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents.

  • Insufficiently Strong or Soluble Base: The base's role is to deprotonate the piperazine nitrogen after it coordinates to the palladium center. If the base is too weak or does not have sufficient solubility in the solvent, this step becomes rate-limiting. Sodium tert-butoxide (NaOtBu) is commonly used because of its high basicity.[7]

    • Solution: Switch to a stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LiHMDS). If using a carbonate base (e.g., Cs₂CO₃), ensure vigorous stirring and consider a more polar solvent mixture if solubility is an issue, though this can affect other steps.

  • Presence of Water or Oxygen: Water can hydrolyze the phosphine ligand and react with the strong base, quenching the reaction. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.

    • Solution: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Dry all glassware thoroughly. Ensure all reagents, particularly the Boc-piperazine and the base, are anhydrous. Maintain a positive pressure of inert gas throughout the reaction.

Q2: My TLC/LC-MS analysis shows the desired product, but also a significant amount of a byproduct that corresponds to debrominated starting material (benzo[b]thiophene). Why is this happening?

A2: The formation of the hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed couplings. It typically occurs when the palladium-amido complex undergoes β-hydride elimination or when an intermediate palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the arene.

  • Causality: This pathway can become competitive with the desired reductive elimination, especially at elevated temperatures or with certain ligand/base combinations.

  • Solution:

    • Lower the Reaction Temperature: While heat is needed to drive the reaction, excessive temperatures (>110 °C) can promote side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Optimize the Ligand: Bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") are specifically designed to promote fast reductive elimination, which outcompetes side reactions.[5] If you are using a less bulky ligand (e.g., BINAP), consider switching to a more sterically hindered one like XPhos or tBuBrettPhos.[8]

    • Ensure Anhydrous Conditions: As mentioned, water can be a source of protons leading to this side product. Rigorous exclusion of moisture is critical.

Q3: I am struggling with purification. The crude product is a dark, oily residue, and column chromatography gives poor separation from what I suspect is catalyst residue.

A3: Post-reaction workup and purification are as critical as the reaction itself. Dark colors often indicate the presence of colloidal palladium ("palladium black"), which can complicate purification.

  • Palladium Removal: Palladium residues can be notoriously difficult to remove by standard silica gel chromatography.

    • Solution 1 (Pre-Chromatography): After the reaction is complete and quenched, dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir it with a scavenger. Activated carbon is a cost-effective option. Stir for 1-2 hours, then filter the mixture through a pad of Celite®. This will adsorb much of the palladium black and ligand byproducts.

    • Solution 2 (Chromatography): Use a silica plug filtration before the main column. Pass the crude material through a short, wide plug of silica gel, eluting with a moderately polar solvent system. This will remove highly polar baseline impurities and some metal residues. For the main column, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is recommended.

  • Product Tailing on Column: The piperazine nitrogen can interact strongly with the acidic silica gel, causing streaking or "tailing" of the product spot.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q: What is the best starting material: 4-bromo- or 4-chlorobenzo[b]thiophene?

A: 4-Bromobenzo[b]thiophene is generally preferred for laboratory-scale synthesis and initial optimization. The C-Br bond is more reactive towards oxidative addition than the C-Cl bond, meaning the reaction often proceeds under milder conditions.[9] However, for large-scale industrial processes, 4-chlorobenzo[b]thiophene can be a more cost-effective starting material.[2] Using aryl chlorides typically requires more specialized and highly active catalyst systems (e.g., those based on ligands like tBuBrettPhos) to achieve efficient coupling.

Q: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: This is a quick and easy way to visualize the consumption of the starting material (4-bromobenzo[b]thiophene) and the formation of the product. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting aryl bromide, will have a lower Rf value.

  • LC-MS: This is the most definitive method. It not only separates the components but also provides mass data to confirm the identity of the starting material, product, and any significant byproducts. This is invaluable for troubleshooting issues like hydrodehalogenation.[10]

Q: Can this reaction be performed without a palladium catalyst?

A: While palladium-catalyzed methods are the most common, alternative C-N coupling reactions exist, such as the Ullmann condensation, which uses a copper catalyst.[3] These reactions often require much higher temperatures and can have a more limited substrate scope. For this specific transformation, the Buchwald-Hartwig amination remains the most reliable and versatile method published in the literature. Another approach involves nucleophilic aromatic substitution (SNAr), but this requires a highly electron-deficient aromatic ring, which is not the case for benzo[b]thiophene itself without additional activating groups.[3]

Recommended Experimental Protocol

This protocol is a representative example for a laboratory scale synthesis. Safety Precaution: Handle all reagents, especially sodium tert-butoxide (corrosive and moisture-sensitive) and palladium catalysts, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Step-by-Step Synthesis Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzo[b]thiophene (1.0 mmol, 1.0 equiv).

  • Reagent Addition: In a separate vial, weigh out tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe. Stir to dissolve the starting material.

  • Catalyst Addition: Quickly add the pre-weighed solid mixture of Boc-piperazine, base, ligand, and catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate (e.g., 0% to 20% ethyl acetate).

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination to synthesize the target compound.

ParameterCondition 1 (Standard)Condition 2 (For Aryl Chloride)Notes
Aryl Halide 4-Bromobenzo[b]thiophene4-Chlorobenzo[b]thiopheneAryl bromides are more reactive.[9]
Pd Precursor Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pre-catalysts can be tuned for reactivity.
Ligand XPhos (2 mol%)tBuBrettPhos (4 mol%)More challenging substrates require more active ligands.[8]
Base NaOtBu (1.4 equiv)LiHMDS (1.5 equiv)Strong, non-nucleophilic bases are essential.
Solvent Toluene1,4-Dioxane or TolueneSolvent choice affects solubility and reaction rate.
Temperature 90-100 °C100-110 °CHigher temperatures may be needed for less reactive halides.
Typical Yield 75-90%60-80%Yields are highly dependent on purity and inertness.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_inert Is the reaction under a strict inert (Ar/N₂) atmosphere? start->check_inert check_reagents Are reagents (solvent, base) completely anhydrous? check_inert->check_reagents Yes fix_inert Solution: Purge system thoroughly; maintain positive pressure. check_inert->fix_inert No check_catalyst Is the Pd catalyst/ligand fresh and active? check_reagents->check_catalyst Yes fix_reagents Solution: Use anhydrous grade solvent; dry reagents before use. check_reagents->fix_reagents No check_base Is the base strong enough (e.g., NaOtBu)? check_catalyst->check_base Yes fix_catalyst Solution: Use fresh catalyst/ligand; store under argon. check_catalyst->fix_catalyst No fix_base Solution: Switch to a stronger base like NaOtBu or LiHMDS. check_base->fix_base No success Yield Improved check_base->success Yes fix_inert->success fix_reagents->success fix_catalyst->success fix_base->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]

  • Singh, A. et al. (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development. Available at: [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Fisher Scientific. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, TRC. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Available at: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • PubMed Central. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available at: [Link]

Sources

Technical Support Center: Purification of Crude tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Purification Challenge

tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4-bromobenzo[b]thiophene and tert-butyl piperazine-1-carboxylate. While effective, this synthesis route can introduce a variety of impurities that require a robust purification strategy. This guide will walk you through identifying these impurities and implementing effective purification protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions. However, based on the typical Buchwald-Hartwig synthesis, you can anticipate the following:

  • Unreacted Starting Materials: Residual 4-bromobenzo[b]thiophene and tert-butyl piperazine-1-carboxylate.

  • Catalyst and Ligand Residues: Palladium species from the catalyst (e.g., Pd(dba)₂) and the phosphine ligand (e.g., XPhos) or its oxide.

  • Homocoupling Products: Formation of biphenyl-like structures from the coupling of two benzothiophene molecules.

  • De-Boc'd Product: Loss of the tert-butyloxycarbonyl (Boc) protecting group under certain conditions, leading to the formation of 1-(benzo[b]thiophen-4-yl)piperazine.

  • Bis-arylated Piperazine: Reaction of both nitrogen atoms of piperazine with the benzothiophene, although the use of Boc-piperazine is intended to prevent this.

Q2: How do I choose between column chromatography and crystallization for purification?

A2: The choice between these two powerful techniques depends on the nature and quantity of your crude material and the impurities present.

  • Column Chromatography is ideal for separating compounds with different polarities. It is particularly effective for removing baseline impurities and when dealing with complex mixtures.

  • Crystallization is a highly effective method for purifying solid compounds, especially for removing small amounts of impurities from a large amount of product. It is often used as a final polishing step after chromatography.

A common and effective strategy is to perform an initial purification by column chromatography followed by recrystallization of the product-containing fractions to achieve high purity.

III. Troubleshooting Guide

A. Column Chromatography Issues

Problem 1: Poor separation of my product from an impurity.

  • Possible Cause: The solvent system (eluent) has suboptimal polarity.

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.

    • Adjust Polarity: If your product and the impurity are running too close together, try a less polar solvent system to increase the separation. If the compounds are not moving off the baseline, a more polar system is needed.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to separate compounds with a wide range of polarities.

Problem 2: My product is not eluting from the column.

  • Possible Cause: The product is too polar for the chosen eluent system.

  • Solution:

    • Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, switch to dichloromethane/methanol or add a small percentage of triethylamine to a polar solvent system if your compound is basic.

    • Check for Insolubility: Your compound may have precipitated on the column. Try to dissolve it with a small amount of a very polar solvent directly on the column.

B. Crystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of your impure compound is lower than the temperature of the crystallization solution, or the solution is too supersaturated.

  • Solution:

    • Add More Solvent: Re-heat the solution and add more of the "good" solvent to ensure everything is fully dissolved, then allow it to cool more slowly.[1]

    • Lower the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature naturally before placing it in an ice bath.

    • Use a Seed Crystal: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

    • Change the Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and an anti-solvent in which it is insoluble can be effective.

Problem 2: No crystals are forming, even after cooling.

  • Possible Cause: The solution is not saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Add a Seed Crystal: As mentioned above, a seed crystal can be very effective.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy, then warm it until it is clear and allow it to cool slowly.

IV. Experimental Protocols

A. Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

B. Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent and heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

    • Commonly used solvents for similar compounds include ethyl acetate, isopropanol, methanol, or a mixture of a good solvent (like ethanol) and an anti-solvent (like water or hexane).[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot crystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

V. Removal of Synthesis-Specific Impurities

1. Palladium Catalyst Removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium catalysts.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium. However, this may also lead to some product loss.

  • Scavenger Resins: Use a commercially available palladium scavenger resin. These are solid supports with functional groups that chelate palladium, which can then be removed by filtration.

2. Phosphine Ligand and Oxide Removal:

  • Acid Wash: Phosphine ligands and their oxides can sometimes be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

  • Precipitation: Triphenylphosphine oxide, a common byproduct of phosphine ligands, has low solubility in non-polar solvents like hexanes or ether. Triturating the crude product with these solvents can cause the phosphine oxide to precipitate.

  • Complexation with Metal Salts: Adding salts like ZnCl₂ can form an insoluble complex with triphenylphosphine oxide, which can then be filtered off.[3][4]

VI. Purity Analysis

High-Performance Liquid Chromatography (HPLC) Method:

A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of the final product. Based on methods for the related compound brexpiprazole, the following conditions can be used as a starting point:

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous phase (e.g., 10 mM potassium phosphate, pH adjusted to 2.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.
Flow Rate 1.0 mL/min
Detection UV at 213 nm
Column Temperature 30 °C

VII. Visual Workflows

Purification_Workflow Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Fractions Product-Containing Fractions Column_Chromatography->Fractions Crystallization Crystallization Fractions->Crystallization Pure_Product High-Purity Product Crystallization->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis

Caption: A typical purification workflow for the target compound.

Troubleshooting_Crystallization cluster_oiling Troubleshooting Oiling Out cluster_nocrystals Troubleshooting No Crystals Start Crystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat Re-heat and Add More Solvent Oiling_Out->Reheat Yes Success Successful Crystallization No_Crystals->Success No Scratch Scratch Flask No_Crystals->Scratch Yes Slow_Cool Cool Slowly Reheat->Slow_Cool Seed Add Seed Crystal Slow_Cool->Seed Change_Solvent Change Solvent System Seed->Change_Solvent Seed2 Add Seed Crystal Scratch->Seed2 Concentrate Concentrate Solution Seed2->Concentrate Anti_Solvent Add Anti-Solvent Concentrate->Anti_Solvent

Caption: A decision tree for troubleshooting common crystallization problems.

VIII. References

  • Process for the preparation of brexpiprazole and intermediates thereof. (2017). US20170320862A1. Google Patents. Available at:

  • Purification method of Brexpiprazole hydrochloride. (2019). CN106883223B. Google Patents. Available at:

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis method of N-Boc piperazine. (2020). CN108033931B. Google Patents. Available at:

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Available at: [Link]

  • Solid Forms Of Brexpiprazole. Quick Company. Available at: [Link]

  • Process for the preparation of brexpiprazole and intermediates thereof. (2018). WO2018060916A1. Google Patents. Available at:

  • Processes for preparing brexpiprazole. (2017). WO-2017078621-A1. PubChem. Available at: [Link]

  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)-2-methyl-but-3-yn-2-yl]piperazine-1-carboxyl-ate. (2021). PubMed. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. (2023). Scientific Update. Available at: [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ResearchGate. Available at: [Link]

  • BH amination side products and purification. Reddit. Available at: [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

Sources

Stability issues and proper storage conditions for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS: 1191901-07-1). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this critical pharmaceutical intermediate. As a key building block in the synthesis of molecules like brexpiprazole, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2]

This guide provides in-depth answers to common questions and robust troubleshooting workflows based on the compound's specific chemical characteristics, primarily the acid-labile N-Boc protecting group and the stable benzothiophene core.

Compound Profile
ParameterValue
CAS Number 1191901-07-1[3]
Molecular Formula C₁₇H₂₂N₂O₂S[1][4]
Molecular Weight 318.44 g/mol [5]
Appearance White to off-white solid
Common Synonyms 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine[1]
Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. The primary concerns are moisture and acidic environments, which can compromise the tert-butyloxycarbonyl (Boc) protecting group.[6]

  • As a Solid (Long-Term): For long-term stability, the solid compound should be stored at -20°C , sealed tightly in its original vial under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a desiccated environment to rigorously exclude moisture.[3]

  • As a Solid (Short-Term): For routine use, storage at 2-8°C in a desiccator is acceptable for short periods. The supplier recommendation of "room temperature" storage applies to the sealed, dry solid as shipped, but for maintaining long-term purity in a lab setting, colder and drier conditions are advised.[3]

  • In Solution: Stock solutions are best prepared fresh for each experiment. If storage is unavoidable, solutions should be stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[7] Choose a dry, aprotic solvent. Avoid exposure to light.[6][7]

Q2: What is the primary chemical instability I should be aware of?

A2: The most significant stability issue is the susceptibility of the N-Boc protecting group to acidic conditions .[6][8] Trace amounts of acid in solvents, on glassware, or from the atmosphere can catalyze the cleavage of the Boc group, yielding the deprotected piperazine analog and gaseous byproducts (isobutylene and CO₂).[9][10] This deprotection is often the root cause of unexpected side products or lower yields in subsequent reactions.

Q3: What solvents should I use for dissolution and reaction?

A3: The compound is soluble in common organic solvents.[11]

  • Recommended: Use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (ACN).

  • Use with Caution: Protic solvents like methanol or ethanol can be used but must be anhydrous, as they can participate in or facilitate the hydrolysis of the Boc group if any acid is present.

  • Avoid: Do not use acidic solvents or solvents that may contain acidic impurities (e.g., older bottles of chloroform that can generate HCl). Always use fresh, high-quality solvents.

Q4: Is the compound sensitive to air or light?

A4: While the benzothiophene and piperazine cores are relatively stable, prolonged exposure to air and light is not recommended for any complex organic molecule.[12][13] Air contains moisture and CO₂, which can form carbonic acid and contribute to a slightly acidic environment. Therefore, storing under an inert gas like argon or nitrogen is a best practice to maximize shelf-life.[6][7] Protecting from light helps prevent potential photolytic degradation pathways.[6]

Troubleshooting Guide

This section addresses common issues encountered during the use of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Issue: My reaction yield is low, or I see an unexpected, more polar byproduct on my TLC/LC-MS.

This is the most frequently reported problem and is almost always linked to unintended deprotection of the N-Boc group.

  • Possible Cause 1: Acidic Contamination

    • Explanation: The primary culprit is the presence of acid. This can come from solvents (e.g., unstabilized DCM), reagents, or residual cleaning agents on glassware. The deprotected piperazine is more nucleophilic and may react differently than intended in your downstream chemistry, or it may simply fail to react, lowering the overall yield.[9]

    • Troubleshooting Steps:

      • Use fresh, anhydrous, inhibitor-stabilized solvents from a recently opened bottle.

      • Ensure all glassware is scrupulously cleaned, rinsed with deionized water, and oven-dried to remove moisture and residues.

      • If your reaction involves acidic reagents, ensure they are added at the appropriate, controlled step and not present during storage or initial setup.

  • Possible Cause 2: Improper Storage of Solutions

    • Explanation: Storing the compound in solution, especially in protic solvents or at room temperature, significantly increases the rate of degradation. Repeated freeze-thaw cycles can also introduce moisture from condensation into the vial.

    • Troubleshooting Steps:

      • Prepare solutions fresh whenever possible.

      • If you must use a previously prepared stock, validate its purity against a freshly prepared sample or a new vial of solid using the HPLC protocol below.

      • When thawing a frozen stock solution, allow the vial to warm completely to room temperature before opening to prevent atmospheric moisture from condensing inside.

  • Possible Cause 3: Inherent Degradation of Old Material

    • Explanation: Over time, even when stored as a solid, slow degradation can occur if the container seal is imperfect. Many suppliers do not provide a specific expiration date and recommend routine inspection by the user.[14]

    • Troubleshooting Steps:

      • Perform a purity check using HPLC or ¹H NMR on the starting material before beginning your experiment.

      • If the purity is below 95% or shows significant degradation products, it is recommended to purchase a new batch or purify the existing material.

Troubleshooting Workflow Diagram

This flowchart provides a logical path to diagnose issues with your experiments involving this compound.

G start Unexpected Result (Low Yield / Byproduct) check_sm 1. Verify Starting Material (SM) Purity (Use Protocol 2) start->check_sm purity_ok Purity >95%? check_sm->purity_ok check_solvents 2. Check Solvents & Reagents purity_ok->check_solvents Yes sm_bad SM Degraded. Purify or Replace. purity_ok->sm_bad No solvents_ok Fresh, Anhydrous, Non-Acidic? check_solvents->solvents_ok check_handling 3. Review Handling Protocol solvents_ok->check_handling Yes solvents_bad Use New, High-Purity Solvents. Check for Acidic Additives. solvents_ok->solvents_bad No handling_ok Fresh Solution? Proper Aliquoting? check_handling->handling_ok handling_bad Prepare Fresh Solution. Avoid Repeated Freeze-Thaw Cycles. handling_ok->handling_bad No conclusion Issue Likely in Reaction Conditions or Downstream Steps handling_ok->conclusion Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The Boc group is cleaved by acid, generating a stable tert-butyl cation and carbamic acid, which decomposes to the free amine and CO₂.

G cluster_reagents Catalyst Compound tert-Butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate Protonation Protonation of Carbonyl Oxygen Compound->Protonation Cleavage Cleavage & Loss of tert-Butyl Cation Protonation->Cleavage Deprotonated Deprotected Piperazine (Product Impurity) Cleavage->Deprotonated Carbocation t-Bu+ Cation (Reactive) Cleavage->Carbocation Acid H+ Acid->Protonation

Caption: The primary acid-catalyzed degradation pathway.

Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting

This protocol minimizes exposure to atmospheric moisture and contaminants.

  • Preparation: Before opening, allow the sealed manufacturer's vial to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the cold solid.

  • Inert Environment: Perform all weighing and transfers in a glove box or under a gentle stream of dry argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of solid into a clean, oven-dried vial.

  • Sealing: Immediately and tightly seal both the new vial and the original stock container. Purge the headspace of the stock container with inert gas before sealing if possible.

  • Storage: Return the stock container to its recommended long-term storage condition (-20°C).

  • Dissolution: Add anhydrous solvent to the newly weighed aliquot via syringe to prepare a fresh stock solution of known concentration.

Protocol 2: Assessing Compound Purity via Reverse-Phase HPLC

This is a general-purpose method to quickly assess the integrity of your material.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in Acetonitrile (ACN) or 50:50 ACN:Water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The main peak for the intact compound should be sharp and singular.

    • The deprotected analog will appear as a more polar (earlier eluting) peak.

    • Calculate purity by the area percentage of the main peak relative to all observed peaks. A purity of >95% is generally considered acceptable for use.

References
  • Royal Society of Chemistry. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

  • Solubility of Things. Benzothiophene. [Link]

  • PubChem. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. [Link]

Sources

Troubleshooting common problems in the synthesis of brexpiprazole from its intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of brexpiprazole. As Senior Application Scientists, we understand that the path from intermediate to final active pharmaceutical ingredient (API) is often fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common problems encountered during the synthesis of brexpiprazole, focusing on the crucial coupling of its key intermediates.

Brexpiprazole, chemically known as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is an atypical antipsychotic.[1][2] Its synthesis typically involves the coupling of two primary intermediates: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and a substituted piperazine side chain, often 1-(benzo[b]thiophen-4-yl)piperazine, via an alkylating agent like 1,4-dibromobutane.[1][3] This guide will address specific issues that can arise during this process, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Incomplete or Sluggish Coupling Reaction

Q: My coupling reaction between 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the butoxy-piperazine side chain is stalling, resulting in low yields of brexpiprazole. What are the likely causes and how can I resolve this?

A: An incomplete coupling reaction is a frequent hurdle. The root cause often lies in one or more of the following factors: reagent quality, reaction conditions, or catalyst inefficiency. Let's break down the troubleshooting process.

Causality and Experimental Choices:

The core of this synthesis step is a nucleophilic substitution, specifically an O-alkylation of the hydroxyl group on the quinolinone ring.[3][4] The efficiency of this reaction is highly dependent on the nucleophilicity of the phenoxide ion formed in situ, the reactivity of the alkylating agent, and the overall reaction environment.

Troubleshooting Protocol:

  • Re-evaluate Your Reagents:

    • Purity of Intermediates: Ensure the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the piperazine derivative are of high purity. Impurities can interfere with the reaction. For instance, residual acidic or basic impurities can alter the optimal pH of the reaction mixture.

    • Solvent Anhydrousness: The presence of water can be detrimental, especially if using strong bases like sodium hydride, as it will be quenched. Ensure your solvents (e.g., DMF, DMSO) are anhydrous.[5]

  • Optimize Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the hydroxyl group on the quinolinone. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH).[1][6] The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause side reactions.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.[1]

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Reactions that appear stalled may simply require a longer reaction time.

  • Consider a Phase-Transfer Catalyst:

    • In biphasic reaction systems, or when dealing with poorly soluble reagents, a phase-transfer catalyst like 18-crown-6 can significantly enhance the reaction rate by facilitating the transport of the nucleophile between phases.[1]

Problem 2: Formation of N-Alkylation and Other Impurities

Q: I am observing significant amounts of impurities in my crude brexpiprazole, particularly what appears to be an N-alkylated byproduct on the quinolinone ring. How can I minimize the formation of this and other common impurities?

A: The formation of process-related impurities is a major concern in pharmaceutical synthesis, as they can be difficult to remove and may have undesirable pharmacological or toxicological profiles.[7][8] In the synthesis of brexpiprazole, several key impurities have been identified, including those arising from N-alkylation and di-alkylation.[1]

Causality and Experimental Choices:

The quinolin-2(1H)-one moiety possesses two potentially nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the lactam.[4] While O-alkylation is the desired pathway, N-alkylation can occur under certain conditions, leading to the formation of 7-hydroxy-1-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butyl)quinolin-2(1H)-one. Another common impurity is the di-alkylated product where both the N and O positions are alkylated.[1]

Troubleshooting Protocol:

  • Strategic Choice of Base and Solvent:

    • The choice of base and solvent can influence the O- versus N-alkylation ratio.[4][9] Aprotic polar solvents like DMF or DMSO are commonly used.[6] The combination of a weaker base like K₂CO₃ in DMF often favors O-alkylation.[4]

  • Temperature Management:

    • As mentioned previously, higher temperatures can lead to less selective reactions. Maintaining a moderate and consistent temperature is crucial for minimizing the formation of N-alkylated and other byproducts.

  • Stoichiometric Control of Reagents:

    • Using a large excess of the alkylating agent (e.g., 1,4-dibromobutane) can increase the likelihood of di-alkylation. Carefully controlling the stoichiometry is essential.

Common Brexpiprazole Impurities and Their Potential Origins:

Impurity NamePotential OriginMitigation Strategy
Impurity-S: 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)-1-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butyl)quinolin-2(1H)-oneDi-alkylation of the quinolinone ring.[1]Precise stoichiometric control of reactants.
Impurity-T: 2,7-bis(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolineO-alkylation at both the 2 and 7 positions.[1]Careful control of reaction conditions.
Impurity-U: 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)-1,2-dihydroquinolineIncomplete oxidation or a side reaction.[1]Ensure complete reaction and purification.
Unreacted Intermediates: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone or 1-(benzo[b]thiophen-4-yl)piperazineIncomplete reaction.[1]Optimize reaction time, temperature, and reagent ratios.
Problem 3: Challenges in Purification of Crude Brexpiprazole

Q: My crude brexpiprazole has a purity of around 90-95% by HPLC, but I am struggling to remove the remaining impurities to achieve >99.5% purity. What purification strategies are most effective?

A: Achieving the high purity required for an API is often the most challenging part of the synthesis.[1] The choice of purification method depends heavily on the nature of the impurities present.

Causality and Experimental Choices:

Closely related impurities, such as positional isomers or byproducts with similar polarity to brexpiprazole, can be particularly difficult to separate by standard crystallization or chromatography.[7]

Troubleshooting Protocol:

  • Recrystallization:

    • Solvent Screening: A systematic solvent screening for recrystallization is the first step. Solvents in which brexpiprazole has high solubility at elevated temperatures and low solubility at room temperature are ideal. Mixtures of solvents, such as ethanol/water or toluene, have been reported for the crystallization of brexpiprazole.[1]

    • Controlled Cooling: The rate of cooling during crystallization can significantly impact crystal size and purity. A slow, controlled cooling process is generally preferred.

  • Column Chromatography:

    • For stubborn impurities, column chromatography may be necessary. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase should be optimized to achieve the best separation.

  • Salt Formation and Recrystallization:

    • If the impurities are neutral while brexpiprazole is basic, forming a salt (e.g., hydrochloride, sulfate) can sometimes facilitate purification through crystallization, as the salt may have different solubility properties. The free base can then be regenerated.

Problem 4: Synthesis and Purity of the 1-(benzo[b]thiophen-4-yl)piperazine Intermediate

Q: I am having issues with the synthesis of the 1-(benzo[b]thiophen-4-yl)piperazine intermediate, leading to low yields and impurities that carry over into the final product. What are the common pitfalls in its preparation?

A: The synthesis of the 1-(benzo[b]thiophen-4-yl)piperazine intermediate is a critical upstream step, and its purity directly impacts the final brexpiprazole synthesis.[10] Common synthetic routes involve the coupling of a benzothiophene precursor with piperazine.

Causality and Experimental Choices:

The challenges in this synthesis often revolve around the C-N bond formation, which can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution.[10][11] Side reactions and the formation of regioisomers can occur depending on the specific route and conditions.

Troubleshooting Protocol:

  • Optimize the C-N Coupling Reaction:

    • Catalyst and Ligand Selection: For palladium-catalyzed couplings, the choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) is crucial.[11]

    • Base and Solvent: The base (e.g., sodium tert-butoxide) and solvent (e.g., toluene) must be carefully selected to ensure optimal catalytic activity and minimize side reactions.[11]

  • Alternative Synthetic Routes:

    • If one route is proving problematic, exploring alternative synthetic strategies can be beneficial. Several different approaches to the synthesis of this intermediate have been published.[10]

  • Thorough Purification of the Intermediate:

    • It is often more efficient to rigorously purify the intermediates than to deal with carried-over impurities in the final API. Techniques such as distillation, crystallization, or chromatography should be employed to ensure the high purity of the 1-(benzo[b]thiophen-4-yl)piperazine before proceeding to the final coupling step.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in brexpiprazole synthesis.

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Impurity Formation Impurity Formation Impurity Formation->Reaction Conditions Side Reactions Side Reactions Impurity Formation->Side Reactions Purification Issues Purification Issues Impurity Profile Impurity Profile Purification Issues->Impurity Profile Purify Intermediates Purify Intermediates Reagent Quality->Purify Intermediates Optimize Conditions Optimize Conditions Reaction Conditions->Optimize Conditions Side Reactions->Optimize Conditions Alternative Route Alternative Route Side Reactions->Alternative Route Advanced Purification Advanced Purification Impurity Profile->Advanced Purification Analytical Testing Analytical Testing Optimize Conditions->Analytical Testing Purify Intermediates->Analytical Testing Alternative Route->Analytical Testing Advanced Purification->Analytical Testing

Caption: A workflow for troubleshooting brexpiprazole synthesis.

Final Recommendations

A successful synthesis of high-purity brexpiprazole relies on a systematic and well-informed approach to troubleshooting. By understanding the underlying chemical principles and being methodical in your experimental design, you can overcome the common challenges outlined in this guide. Always prioritize the purity of your starting materials and intermediates, and carefully optimize the reaction conditions for each step. When faced with a persistent issue, do not hesitate to explore alternative synthetic strategies or advanced purification techniques.

References

  • US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google P
  • Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different M
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Quantitative Determination of Brexpiprazole by RP-HPLC Method - Walsh Medical Media.
  • QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Applic
  • Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach - IJNRD.
  • Synthesis method and intermediate of brexpiprazole - Eureka | P
  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole - ACS Public
  • Studies on the alkylation of quinolin-2(1H)
  • CN104844585A - Preparation method of brexpiprazole - Google P
  • Brexpiprazole - LiverTox - NCBI Bookshelf - NIH.
  • WO2017025987A1 - Process for the preparation of brexpiprazole - Google P
  • WO2018060916A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google P
  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole - ResearchG
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one - PMC - NIH.

  • WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google P
  • Brexpiprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Brexpiprazole and Impurities - BOC Sciences.
  • What is brexpiprazole and what does it treat? What is the most important information I should know about brexpiprazole?.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)

Sources

Optimization of reaction parameters (temperature, solvent, catalyst) for the synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chemical syntheses. Here, we move beyond rote protocols to understand the fundamental principles governing reaction outcomes, empowering you to make informed decisions in your experimental design.

Navigating this Guide

This center is structured into three core modules, each addressing a critical reaction parameter:

  • Temperature Optimization: Understanding the thermodynamics and kinetics that dictate reaction success.

  • Solvent Selection: Delving into the crucial role of the reaction medium.

  • Catalyst Optimization: Fine-tuning the heart of your chemical transformation.

Each module is presented in a question-and-answer format, directly addressing common challenges and providing actionable insights.

Module 1: Temperature Optimization

Temperature is a fundamental parameter in chemical synthesis, influencing reaction rates, selectivity, and even the stability of reactants and products.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. Should I just increase the temperature?

While increasing the temperature often accelerates a reaction, it's a nuanced decision.[1] A rule of thumb suggests that the reaction rate can double for every 10°C increase, but this isn't universally applicable.[2] Before indiscriminately applying heat, consider the following:

  • Reaction Kinetics: A thorough understanding of your reaction's kinetics is crucial. Analyzing the rate law can provide insights into how temperature affects the rate constant and overall reaction order.[3]

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the product that is formed faster (the kinetic product) is often favored. At higher temperatures, the more stable product (the thermodynamic product) may be the major outcome.[2] Consider which product is your desired outcome.

  • Decomposition: Excessive heat can lead to the degradation of your starting materials, products, or catalyst, resulting in a lower yield and the formation of impurities.[2]

  • Safety: For exothermic reactions, uncontrolled heating can lead to a dangerous thermal runaway.[4]

Q2: I'm observing significant side product formation. How can temperature manipulation help?

Temperature can be a powerful tool to enhance selectivity.[2]

  • Lowering the Temperature: Often, side reactions have a higher activation energy than the desired reaction. By lowering the temperature, you can disproportionately slow down the side reactions, thereby increasing the selectivity for your target molecule.

  • Controlled Heating: If your desired reaction requires a higher temperature to proceed at a reasonable rate, precise temperature control is paramount. Utilize an oil bath or a temperature-controlled mantle to maintain a stable reaction temperature.[5]

Q3: How do I determine the optimal temperature for a new reaction?

A systematic approach is more efficient than random guessing.

  • Literature Precedent: Start by reviewing the literature for similar transformations to establish a reasonable starting temperature range.

  • Stepwise Increase: Begin at a lower temperature and gradually increase it in small increments (e.g., 5-10°C), monitoring the reaction progress at each step using techniques like TLC or LC-MS.

  • Design of Experiments (DoE): For complex systems, a DoE approach can efficiently screen a range of temperatures and other variables to identify the optimal conditions with a minimal number of experiments.[6][7][8]

Module 2: Solvent Selection

The choice of solvent is critical and can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even the reaction pathway itself.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction?

A systematic approach to solvent selection is key.[11][12] Consider the following factors:

  • Solubility: The solvent must dissolve the reactants to a sufficient extent to allow them to interact.[10][12]

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.[10] For example, protic solvents should be avoided in reactions involving Grignard reagents.[10]

  • Polarity: The polarity of the solvent can significantly impact the reaction rate. For reactions involving polar intermediates or transition states, a polar solvent is often beneficial.

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which you can run the reaction at atmospheric pressure.[12]

  • Safety and Environmental Impact: Whenever possible, opt for greener and safer solvents. Several guides are available to aid in the selection of more sustainable options.[13][14]

Q2: My reaction is sluggish. Could the solvent be the issue?

Absolutely. If your reactants have poor solubility in the chosen solvent, the reaction will be slow. Additionally, the solvent's ability to stabilize charged intermediates or transition states can play a significant role in the reaction kinetics. Consider screening a range of solvents with varying polarities.

Q3: I'm seeing an unexpected product. Can the solvent be the culprit?

Yes, the solvent can sometimes participate in the reaction or favor an alternative reaction pathway, leading to the formation of unexpected products.[2] For example, in SN1 reactions, a nucleophilic solvent can act as a reactant.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent.

SolventSelection A Define Reaction Requirements (Reactant Solubility, Temperature) B Consider Reaction Mechanism (Polarity, Protic/Aprotic) A->B C Initial Solvent Screen (Small Scale Experiments) B->C F Consider Green Chemistry Principles (Safety, Environmental Impact) B->F D Evaluate Performance (Yield, Purity, Rate) C->D E Select Optimal Solvent D->E F->C

Caption: A decision-making workflow for solvent selection.

Module 3: Catalyst Optimization

The catalyst is the cornerstone of many chemical transformations, and its selection and optimization are critical for achieving high efficiency and selectivity.[15][16]

Frequently Asked Questions (FAQs)

Q1: How do I select a catalyst for a new transformation?

  • Literature Search: The most effective starting point is to search for catalysts that have been successfully employed in similar reactions.

  • Catalyst Screening: High-throughput screening (HTS) techniques can be invaluable for rapidly evaluating a library of potential catalysts to identify promising candidates.[17][18][19]

  • Mechanistic Understanding: A deeper understanding of the catalytic cycle can guide the selection of ligands and metal precursors that are likely to be effective.[20]

Q2: My catalytic reaction is giving low yields. What are the common culprits?

Low yields in catalytic reactions can stem from several factors:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider if your reactants, solvent, or impurities could be poisoning the catalyst.

  • Incorrect Ligand: The ligand plays a crucial role in tuning the electronic and steric properties of the metal center. Screening a variety of ligands is often necessary.

  • Suboptimal Reaction Conditions: The activity of the catalyst is often highly dependent on temperature, solvent, and the concentration of reactants. A systematic optimization of these parameters is essential.[21]

Q3: How can I improve the selectivity of my catalytic reaction?

  • Ligand Modification: The steric and electronic properties of the ligand can have a profound impact on the selectivity of a reaction. Chiral ligands are often used to induce enantioselectivity.

  • Additive Screening: The addition of co-catalysts or additives can sometimes dramatically improve selectivity by influencing the catalytic cycle.

  • Temperature and Solvent Effects: As with non-catalytic reactions, temperature and solvent can also be tuned to enhance selectivity.

Systematic Approach to Reaction Optimization: Design of Experiments (DoE)

For complex reactions with multiple interacting variables, a "one-variable-at-a-time" (OVAT) approach can be inefficient and may miss the true optimal conditions.[7][8] Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape with fewer experiments.[6][7][22]

DoE_Workflow A Define Factors and Ranges (e.g., Temp: 60-100°C, Time: 2-8h) B Select Experimental Design (e.g., Full Factorial, Fractional) A->B C Perform Experiments B->C D Analyze Data (Statistical Modeling) C->D E Identify Optimal Conditions & Factor Interactions D->E F Validate Predicted Optimum E->F

Sources

Resolving solubility challenges of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Troubleshooting Guide

Introduction

Welcome to the technical support guide for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. This key pharmaceutical intermediate, with its complex heterocyclic structure, often presents solubility challenges in common organic solvents.[1] Its molecular architecture, combining a large, nonpolar benzothiophene moiety and a bulky tert-butyloxycarbonyl (Boc) group with a more polar piperazine-carbamate system, results in nuanced solubility behavior.[1][2]

This guide provides a structured, problem-solving framework designed to help you efficiently determine suitable solvent systems for your specific application, whether for reaction, purification, or analysis. We will move from fundamental principles to advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers.

Q1: I tried dissolving the compound in Dichloromethane (DCM) at room temperature, but it's not working. Why?

A: While DCM is a versatile solvent, its relatively low polarity may be insufficient to fully solvate the polar carbamate and piperazine portions of the molecule. The compound's large, rigid, and somewhat crystalline nature can also slow dissolution kinetics. The computed LogP value of 3.7 suggests a significant hydrophobic character, but the topological polar surface area (TPSA) of 61 Ų indicates that polar interactions are also important.[2] A solvent that can balance both polar and nonpolar interactions is often required.

Q2: What are the best "first-pass" solvents to screen for solubility?

A: A good initial screening set should cover a range of polarities. We recommend selecting one solvent from each of the following classes:

  • Polar Aprotic: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the solute without the steric hindrance of hydrogen bonding.

  • Polar Protic: Ethanol or Isopropanol (IPA). These can act as hydrogen bond acceptors for the carbamate oxygens.

  • Chlorinated: Dichloromethane (DCM) or Chloroform. Good for dissolving many organic compounds, but as noted, may not be sufficient alone.

  • Aromatic/Nonpolar: Toluene. This will primarily solvate the nonpolar benzothiophene ring system.

Q3: Is it safe to simply heat the mixture to force dissolution?

A: Heating can significantly increase the solubility of most solids and is a valid strategy.[3] However, proceed with caution. First, ensure the boiling point of your chosen solvent is not exceeded in an open or poorly sealed vessel. Second, be aware of the thermal stability of the compound. While stable at room temperature, prolonged heating at high temperatures could potentially lead to degradation or deprotection of the Boc group, especially under acidic or strongly basic conditions. We recommend gentle warming (e.g., 40-50 °C) as a first step.

Q4: What is co-solvency and how can it help?

A: Co-solvency is the technique of using a mixture of two or more miscible solvents to dissolve a solute that has poor solubility in the individual solvents.[4][5] A co-solvent system can fine-tune the overall polarity of the medium to better match the solute's requirements. For this compound, a mixture of a nonpolar solvent (like toluene) to solvate the benzothiophene part and a polar solvent (like ethanol) to solvate the piperazine-carbamate end can be highly effective.[6]

Part 2: Systematic Troubleshooting Guide

When simple solvent selection fails, a more structured approach is necessary. This guide walks you through a logical workflow to identify an effective solvent system.

Step 1: Analyze the Solute's Structure

Understanding the molecule is the first step to predicting its behavior.

FeatureStructural MoietyPredicted Solubility Contribution
Hydrophobic/Nonpolar Benzo[b]thiophene, Tert-butyl groupSoluble in nonpolar solvents (e.g., Toluene, Hexane) and chlorinated solvents (e.g., DCM).
Polar Aprotic Carbamate group (O=C-N)Soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate, DMF) via dipole-dipole interactions.
Hydrogen Bond Acceptor Carbamate oxygens, Piperazine nitrogensInteracts favorably with polar protic solvents (e.g., Ethanol, Methanol).
Hydrogen Bond Donor NoneThe compound cannot act as a hydrogen bond donor, limiting interactions with certain solvents.[2]
Overall Character XLogP3 = 3.7, TPSA = 61 ŲA moderately polar compound with significant nonpolar character. Unlikely to be soluble in highly polar solvents like water or very nonpolar solvents like hexane alone.[2]
Step 2: The Troubleshooting Workflow

This workflow provides a clear decision-making path for your experiments.

G start Start: Compound Insoluble solvent_screen Step 1: Single Solvent Screen (DCM, THF, ACN, EtOH, Toluene) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble success Success! Record Solvent & Concentration is_soluble->success  Yes heat Step 2: Apply Gentle Heat (40-50 °C) is_soluble->heat  No is_soluble_heat Is it soluble? heat->is_soluble_heat is_soluble_heat->success  Yes cosolvency Step 3: Test Co-Solvent Systems (e.g., Toluene/EtOH, DCM/MeOH) is_soluble_heat->cosolvency  No is_soluble_co Is it soluble? cosolvency->is_soluble_co is_soluble_co->success  Yes advanced Step 4: Advanced Systems (DMF, NMP, DMSO) Consider Hansen Parameters is_soluble_co->advanced  No

Caption: A systematic workflow for troubleshooting solubility issues.

Step 3: Experimental Protocols

This protocol allows for a rapid, qualitative assessment of solubility in a range of solvents at room temperature.

  • Preparation: Weigh approximately 5 mg of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate into separate, clearly labeled 1-dram vials.

  • Solvent Addition: To each vial, add a single solvent from the screening list (see Table 2) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible solid particles).

  • Documentation: Continue adding solvent up to a total volume of 1 mL. Record the approximate concentration at which the compound dissolves (e.g., "Soluble at ~5 mg/mL in THF"). If not soluble in 1 mL, record as "Poorly soluble (<5 mg/mL)".

SolventClassBoiling Point (°C)Polarity IndexRationale
Hexane Nonpolar690.1Assesses solubility based on dispersion forces only.
Toluene Aromatic1112.4Interacts with the benzothiophene ring.
DCM Chlorinated403.1General-purpose, moderately polar.
THF Polar Aprotic664.0Good balance of polarity for dipole interactions.
Acetonitrile Polar Aprotic825.8Higher polarity aprotic solvent.
Ethanol Polar Protic784.3Can act as a hydrogen bond acceptor.
DMF Polar Aprotic1536.4Strong, high-boiling point polar aprotic solvent.

(Solvent data adapted from various sources including Reichardt, C.[7])

Use this protocol when single solvents are ineffective.

  • Preparation: Weigh approximately 10 mg of the compound into a vial.

  • Primary Solvent: Add 0.5 mL of a solvent in which the compound is poorly soluble but may be partially wetted (e.g., Toluene). A slurry should form.

  • Co-Solvent Titration: While stirring, add a "good" solvent (e.g., Ethanol or THF) dropwise (approx. 25-50 µL at a time).

  • Observation: Observe for dissolution after each addition. Note the approximate ratio of solvents required to achieve a clear solution.

  • Test Reverse System: Repeat the experiment starting with the polar solvent and titrating in the nonpolar solvent to understand the full solubility profile.

Example Co-Solvent Systems to Test:

  • Toluene / Ethanol

  • Dichloromethane / Methanol

  • THF / Hexane

Part 3: Advanced Concepts - Hansen Solubility Parameters (HSP)

For persistent challenges, a more theoretical approach can save significant experimental time. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[8][9] Every molecule, whether solute or solvent, can be described by three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute will dissolve best in a solvent that has similar δD, δP, and δH values.[10] The "distance" (Ra) between the solute and solvent in this 3D Hansen space can be calculated; a smaller distance implies higher affinity. While calculating the exact HSP for this compound requires specialized software, the concept is powerful for solvent selection.[8][11] Solvents that are known to be "good" can be plotted in Hansen space, and other solvents that fall within that same region (the "solubility sphere") are also likely to be good solvents.

G cluster_0 Hansen Solubility Sphere Solute Solute HSP GoodSolvent1 Solvent A GoodSolvent2 Solvent B PoorSolvent1 Solvent C PoorSolvent2 Solvent D

Caption: The Hansen Solubility Sphere concept. Good solvents (green) are "close" to the solute (red star), while poor solvents (blue) are "far away."

By identifying a few solvents that work, even partially, you can look up their HSP values and search for other solvents with similar parameters, providing a predictive and rational approach to formulation and process development.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • uHPLCs. (2023). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]

  • Filo. (2025). How does co-solvency increase solubility. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Information available at [Link]

  • Vlaminck, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Vlaminck, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. Retrieved from [Link]

  • Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • F. P. et al. (2020). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • N.A. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Intersperse Industries. (n.d.). N- BOC Piperazine. Retrieved from [Link]

  • N.A. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (C007B-586252). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities During Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing impurities during the scale-up of chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex transition from laboratory-scale reactions to pilot or commercial-scale manufacturing. The emergence or amplification of impurities is one of the most critical challenges in this process, directly impacting product quality, safety, and regulatory approval.[1][2]

This resource provides direct, actionable answers to common questions and detailed troubleshooting guides for specific issues you may encounter. Our goal is to equip you with the scientific rationale and practical methodologies needed to anticipate, identify, and control impurities effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and regulatory expectations that form the basis of impurity management.

Q1: What are the primary categories of impurities I need to consider during scale-up?

A1: Impurities are broadly classified by their origin. Understanding these categories is the first step in developing a control strategy. The main types include:

  • Organic Impurities: These are the most common and can arise from various sources, including starting materials, by-products of the main reaction, intermediates from incomplete reactions, degradation products, and reagents.[3]

  • Inorganic Impurities: These are non-carbon-based substances, often introduced from raw materials, catalysts (e.g., heavy metals or residual metals), manufacturing equipment, or filter aids.[3][4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[3][4] Their control is guided by the ICH Q3C guidelines, which classify them based on toxicity.[5][6]

  • Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA and are thus potentially carcinogenic, even at trace levels.[7][8] They are subject to much stricter control limits than other impurities.

  • Extractables and Leachables: These compounds migrate into the drug product from packaging, container-closure systems, or manufacturing equipment.[3] While more of a concern for the final drug product, the potential for leaching from equipment can be a factor during scale-up.

Q2: Why does my impurity profile often change when I move from a lab to a plant setting?

A2: The change in impurity profile during scale-up is a common challenge driven by non-linear changes in the physical and chemical environment of the reaction.[9] Key factors include:

  • Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio compared to lab glassware.[9][10] This makes heat removal less efficient, potentially leading to localized "hot spots" where temperature-dependent side reactions can occur, generating new impurities.

  • Mixing Dynamics: Achieving homogenous mixing in a large-scale reactor is more difficult.[11][12] Poor mixing can lead to localized excesses of reagents, causing side reactions or incomplete conversion of starting materials.

  • Longer Reaction and Processing Times: Scale-up operations, from charging reagents to heating and cooling, take longer.[13] This extended exposure to reaction conditions can promote the formation of degradation products or secondary reaction products.

  • Raw Material Variability: Sourcing larger quantities of starting materials may introduce batch-to-batch variability or new impurities not present in the lab-scale materials.[11]

Q3: What are the ICH Q3A/Q3B thresholds, and what do they signify?

A3: The International Council for Harmonisation (ICH) guidelines Q3A (for new drug substances/APIs) and Q3B (for new drug products) provide a framework for controlling impurities.[5][14][15] They establish three key action thresholds based on the maximum daily dose (MDD) of the drug:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Below this level, impurities are generally not required to be documented.[5]

  • Identification Threshold: The level above which the chemical structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies or other means.[4][5] An impurity is considered "qualified" if its level was present in safety and clinical study batches or if it is a significant metabolite in animal or human studies.[4]

These thresholds ensure that impurities are controlled to a level that is safe for patients.

Table 1: ICH Q3A/Q3B Impurity Thresholds

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI (whichever is lower) 0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[5][16][17]

Q4: What is the "Threshold of Toxicological Concern" (TTC) for genotoxic impurities?

A4: The Threshold of Toxicological Concern (TTC) is a risk assessment concept used for genotoxic impurities (GTIs). Since GTIs can pose a cancer risk even at very low levels, they are controlled far more stringently than standard impurities.[7] The generally accepted TTC for a single GTI is an intake of 1.5 µg per day for lifetime exposure, which is considered to be associated with a negligible cancer risk (<1 in 100,000).[7][8][18] This value is used to calculate the maximum allowable concentration of the GTI in the API, based on the drug's maximum daily dose. Control of GTIs is a critical aspect of process development and is guided by ICH M7.[14]

Troubleshooting Guides: Scenario-Based Problem Solving

This section provides structured approaches to specific problems you may encounter during scale-up.

Scenario 1: An unexpected peak appears in the HPLC chromatogram after scale-up, and it's above the Identification Threshold.

Question: My lab-scale batches were clean, but after the first pilot plant run, a new impurity at 0.12% has appeared. How do I approach this?

Answer: The appearance of a new impurity is a critical event that requires a systematic investigation. The primary goals are to identify the impurity's structure, determine its source, and implement a control strategy.[19]

G cluster_rca Root Cause Analysis Options A 1. Detect New Impurity (> Identification Threshold) B 2. Structural Elucidation (LC-MS, HRMS, NMR) A->B Characterize C 3. Root Cause Analysis B->C Investigate Source D 4. Develop Control Strategy C->D Based on Findings F Raw Materials C->F G Process Parameters (Temp, Time, Mixing) C->G H Degradation (Work-up, Storage) C->H I Equipment (Leaching, Catalysis) C->I E 5. Implement & Verify D->E Validate G A 1. Hazard Assessment Identify PGI with structural alert B 2. In Silico Analysis (Q)SAR Assessment A->B C 3. Ames Test on Impurity B->C Positive or Inconclusive D Control as Non-Mutagenic Impurity (per ICH Q3A) B->D Negative C->D Negative E Classified as Mutagenic Impurity Requires strict control C->E Positive F 4. Risk Characterization & Control E->F G Control below TTC (e.g., 1.5 µg/day) F->G Define Limit & Validate Analytical Method

Sources

Technical Support Center: Catalyst Poisoning & Deactivation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting catalyst poisoning and deactivation. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic processes. Here, we address common challenges encountered during synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs): Understanding Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity or selectivity over time.[1][2] This is a critical issue in chemical synthesis, leading to reduced reaction efficiency, lower product yields, and increased operational costs.[2] Deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1][3]

Q1: My reaction has stalled or the rate has significantly decreased. How do I know if my catalyst is deactivated?

A sudden or gradual drop in reaction rate, incomplete conversion despite extended reaction times, or a change in product selectivity are all strong indicators of catalyst deactivation. The first step in troubleshooting is to confirm that other reaction parameters (temperature, pressure, substrate quality, solvent purity) are within the specified limits. If these are correct, catalyst deactivation is the likely culprit.

There are several primary mechanisms by which a catalyst can lose activity:

  • Poisoning: Strong chemisorption of impurities onto the catalyst's active sites.[4][5]

  • Fouling/Coking: Physical deposition of substances, like carbonaceous material (coke), on the catalyst surface, blocking pores and active sites.[2][6]

  • Sintering: The agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[2][6][7]

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium, a common issue with both heterogeneous and immobilized homogeneous catalysts.[8][9]

The diagnostic approach will depend on whether your system is homogeneous or heterogeneous.

Troubleshooting Guide 1: Catalyst Poisoning

Catalyst poisoning refers to the chemical deactivation of a catalyst by its interaction with compounds that bind strongly to its active sites.[5] This is one of the most common and often irreversible modes of deactivation in pharmaceutical and fine chemical synthesis.

Q2: What are the most common poisons for transition metal catalysts like Palladium (Pd) and Platinum (Pt)?

Even trace amounts of certain impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons.[10] The toxicity of a substance depends on the specific catalyst.[5]

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and even sulfates are notorious poisons for noble metal catalysts like Pd, Pt, and Rh.[11][12] They form strong, often irreversible bonds with the metal surface, blocking active sites.[12][13] For instance, sulfur can poison a nickel catalyst at concentrations as low as 5 ppm.[10]

  • Nitrogen Compounds: Amines, amides, nitriles, nitro compounds, and nitrogen-containing heterocycles (e.g., pyridine, quinoline) can act as poisons, particularly for hydrogenation catalysts.[5][14] Their lone pair of electrons can coordinate strongly to the metal center.

  • Phosphorus Compounds: Phosphines and phosphates can strongly adsorb on metal surfaces and deactivate catalysts.[5][15] While phosphines are often used as ligands to tune reactivity, unoptimized or excess phosphines can sometimes act as inhibitors.[16]

  • Halides: Halide ions (Cl⁻, Br⁻, I⁻) can poison catalysts by altering the electronic properties of the metal or by forming stable metal-halide complexes.[5][17][18] The source is often chlorinated solvents or residual halides from starting materials.

  • Heavy Metals: Elements like lead (Pb), mercury (Hg), arsenic (As), and bismuth (Bi) can poison catalysts by forming alloys with the active metal or by blocking sites.[14][19][20] Leaded gasoline was a classic example of a source that poisoned catalytic converters in automobiles.[5]

  • Strongly Coordinating Species: Carbon monoxide (CO), cyanides, and even some unsaturated hydrocarbons can bind very strongly to metal active sites, preventing the desired substrate from accessing them.[5][6]

Table 1: Common Catalyst Poisons and Affected Metals
Poison ClassExamplesCommonly Affected CatalystsPotential Sources
Sulfur Compounds H₂S, thiols, thiophenes, SO₂Pd, Pt, Ni, Rh, RuStarting materials, reagents, rubber septa/stoppers
Nitrogen Compounds Amines, pyridine, quinoline, nitrilesPd, Pt, Ni, RhSubstrates, products, additives, solvents
Phosphorus Compounds Phosphines, phosphites, phosphatesPd, Pt, Rh, NiLigands, reagents (e.g., from Wittig reactions)
Halogenated Compounds Chlorinated solvents, alkyl/aryl halidesPd, Pt, NiSolvents (e.g., DCM, chloroform), starting materials
Heavy Metals Pb, Hg, As, Bi, SnPt, PdContaminated reagents, process equipment
Multiply Bonded Species Carbon Monoxide (CO), Cyanide (CN⁻)Pd, Pt, Fe, Co, NiSyngas impurities, side reactions, starting materials
Q3: My hydrogenation reaction using a Pd/C catalyst is failing. How can I diagnose and solve the issue?

Palladium on carbon (Pd/C) is highly susceptible to poisoning.[11] A common scenario is attempting to reduce a nitro group in a molecule that also contains a sulfur atom. The sulfur will preferentially bind to the palladium surface and halt the reaction.

Here is a logical workflow to diagnose the problem:

G A Reaction Stalled or Failed B Verify Reaction Conditions (Temp, Pressure, Stirring, H₂ Source) A->B C Analyze Starting Materials & Solvents (NMR, GC-MS, Elemental Analysis) B->C Conditions OK D Potential Poison Identified? C->D E Purify Materials (Recrystallization, Chromatography, Carbon Treatment) D->E Yes G No Obvious Poison Source D->G No F Run Small-Scale Test with Purified Materials E->F K Problem Solved F->K Success L Problem Persists F->L Failure H Increase Catalyst Loading G->H J Consider a 'Sacrificial' Scavenger (e.g., Raney Nickel to remove sulfur) G->J If sulfur is suspected H->F Try this first I Switch to a Poison-Resistant Catalyst (e.g., PtO₂, Rh/C, or specialized catalysts) H->I If loading is already high or ineffective I->F J->F

Caption: Troubleshooting workflow for a failed hydrogenation reaction.

Experimental Protocol: Purification of a Thiol-Containing Starting Material

If a sulfur-containing impurity is suspected in a solid starting material, the following protocol can be employed.

Objective: To remove trace sulfur compounds that may be poisoning a hydrogenation catalyst.

Methodology:

  • Dissolution: Dissolve the starting material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Activated Carbon Treatment: Add 10-20 wt% of activated carbon to the solution. Rationale: Activated carbon has a high surface area and can adsorb many organic impurities, including sulfur-containing compounds.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to completely remove the activated carbon. Wash the celite pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified starting material.

  • Validation: Re-run the catalytic reaction on a small scale using the purified material and a fresh batch of catalyst to confirm if poisoning was the issue.

Troubleshooting Guide 2: Sintering, Coking, and Leaching

While poisoning involves specific chemical interactions, other deactivation mechanisms are physical or thermal in nature.

Q4: I'm running a high-temperature reaction and see a gradual loss of activity over several runs. What could be the cause?

At elevated temperatures, catalyst deactivation is often caused by sintering or thermal degradation .[1][7] Sintering is the process where dispersed catalytic metal particles migrate and aggregate into larger crystals.[6][21] This leads to a significant and often irreversible loss of active surface area, which is critical for catalytic efficiency.[2][7]

Mitigation Strategies for Sintering:

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature is the most direct way to reduce the rate of sintering.[4]

  • Improve the Catalyst Support: A support with strong metal-support interactions can help anchor the metal particles and prevent their migration.

  • Add Promoters: Certain additives can stabilize the catalyst structure and improve thermal resistance.[22]

Q5: My reaction involves hydrocarbon feedstocks at high temperatures, and I'm observing a pressure drop across my catalyst bed and a loss of activity. What's happening?

This scenario is a classic sign of coking or fouling .[1][6] Coking is the deposition of heavy, carbon-rich solids onto the catalyst surface and within its pores.[2][6] These deposits physically block active sites and can lead to catalyst particle breakup.[23]

Mitigation Strategies for Coking:

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant ratios can minimize the side reactions that lead to coke formation.

  • Catalyst Design: Using catalysts with larger pores can make them more resistant to plugging. Bimetallic catalysts can sometimes inhibit coke formation.[23]

  • Regeneration: Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits.[24][25]

Q6: I'm using a heterogeneous catalyst, but I suspect the reaction is being catalyzed by a dissolved species. How can I confirm this?

This phenomenon is known as leaching , where the active metal detaches from the solid support and acts as a homogeneous catalyst in the solution.[8][9] This can lead to product contamination and loss of the expensive catalyst.[26][27]

Experimental Protocol: Hot Filtration Test for Leaching

Objective: To determine if the catalysis is truly heterogeneous or if a leached homogeneous species is responsible for the observed reactivity.

Methodology:

  • Run the Reaction: Start the catalytic reaction under standard conditions. Allow it to proceed to a measurable conversion (e.g., 20-50%).

  • Hot Filtration: While the reaction is at the operational temperature, rapidly filter the solid catalyst out of the reaction mixture. This must be done quickly to prevent the solution from cooling.

  • Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the exact same reaction conditions.

  • Monitor Conversion: Take samples from the filtrate over time and analyze for further product formation.

Interpreting the Results:

  • No Further Reaction: If the reaction stops completely after the catalyst is removed, it indicates the catalysis is truly heterogeneous.

  • Reaction Continues: If the reaction continues to proceed in the filtrate, it is strong evidence that an active, soluble catalytic species has leached from the support.[9]

G cluster_0 Scenario A: True Heterogeneous Catalysis cluster_1 Scenario B: Homogeneous Catalysis via Leaching A1 Reaction with Solid Catalyst B1 Hot Filtration (Catalyst Removed) A1->B1 C1 Filtrate Continues Stirring B1->C1 D1 Result: Reaction STOPS C1->D1 A2 Reaction with Solid Catalyst B2 Hot Filtration (Catalyst Removed) A2->B2 C2 Filtrate Continues Stirring B2->C2 D2 Result: Reaction CONTINUES C2->D2

Caption: Interpreting the results of a hot filtration test for catalyst leaching.

Troubleshooting Guide 3: Catalyst Regeneration

When a catalyst deactivates, it is not always necessary to discard it. Regeneration is the process of restoring a catalyst's activity, which can be highly cost-effective.[24][25] The appropriate method depends on the cause of deactivation.[28]

Q7: My catalyst has been deactivated by coking. Can it be regenerated?

Yes, deactivation by coking is often reversible. The most common method is thermal regeneration or "burn-off."[24]

Experimental Protocol: Oxidative Regeneration of a Coked Catalyst

Objective: To remove carbonaceous deposits from a catalyst surface.

Methodology:

  • Inert Purge: Place the spent catalyst in a tube furnace. Purge the system with an inert gas (e.g., nitrogen, argon) while slowly heating to the target temperature (typically 300-500 °C) to remove any volatile organics.

  • Controlled Oxidation: Once at temperature, switch the gas flow to a dilute stream of an oxygen-containing gas (e.g., 1-5% O₂ in N₂). CAUTION: This process is exothermic. A low oxygen concentration is crucial to prevent "hot spots" that could cause thermal damage (sintering) to the catalyst.[29]

  • Hold Period: Maintain the temperature and oxidative flow until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO₂.

  • Final Treatment: Once regeneration is complete, the catalyst may need to be re-reduced (e.g., with a hydrogen-containing gas) before it can be used again in a reductive process.[29]

Table 2: Overview of Catalyst Regeneration Techniques
Deactivation MechanismRegeneration MethodDescriptionApplicability & Notes
Coking/Fouling Thermal Regeneration (Oxidative Burn-off)Controlled heating in an oxidizing atmosphere to burn off carbon deposits.[24][28]Widely used but must be controlled to prevent sintering.
Poisoning (Reversible) Chemical WashingWashing the catalyst with solvents, acids, or bases to remove the adsorbed poison.[24][30]Effective for some inorganic foulants or reversibly bound poisons.
Poisoning (Sulfur) HydrogenationHigh-temperature treatment with hydrogen to convert sulfides to volatile H₂S.[24]Primarily used for specific industrial catalysts; may not be feasible in a lab setting.
Sintering RedispersionTreatment with an oxidative atmosphere, sometimes containing halogens, to redisperse metal particles.[30]Complex and not always successful. Generally difficult to reverse.
References
  • Heterogeneous catalysis - Wikipedia. [URL: https://en.wikipedia.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [URL: https://www.mdpi.com/2073-4344/5/1/145]
  • Common substances that cause platinum catalyst poisoning - Knowledge. (2025). [URL: https://www.i-iota.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/4Ebx0gqG/]
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. [URL: https://solubilityofthings.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [URL: https://www.chemcatbio.
  • Heterogeneous catalyst deactivation causes and mechanisms: Overview - ResearchGate. [URL: https://www.researchgate.
  • What is catalyst regeneration and how does it extend catalyst life? - Patsnap Eureka. (2025). [URL: https://eureka.patsnap.
  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. (2024). [URL: https://pubs.acs.org/doi/10.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4051871/]
  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate. [URL: https://www.researchgate.
  • Talking about how platinum catalyst resists "poisoning"-IOTA - fumed silica. [URL: https://www.i-iota.
  • Catalyst poisoning - Wikipedia. [URL: https://en.wikipedia.
  • Catalyst Regeneration: Methods & Process - StudySmarter. (2024). [URL: https://www.studysmarter.
  • Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1969/tf/tf9696501140]
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [URL: https://pubmed.ncbi.nlm.nih.gov/17935880/]
  • Sintering process and catalysis. [URL: https://www.researchgate.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. [URL: https://ammoniaknowhow.
  • Advances in Catalyst Deactivation and Regeneration - MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1393]
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2021/2/ccschem.202000570.html]
  • Homogeneous catalyst recovery made easier – Catalysis Science & Technology Blog. (2012). [URL: https://blogs.rsc.
  • Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects - MDPI. [URL: https://www.mdpi.com/2073-4344/12/9/1018]
  • WO2010077262A2 - Catalyst regeneration method - Google Patents. [URL: https://patents.google.
  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. [URL: https://www.britannica.
  • Sintering process and catalysis - ResearchGate. (2018). [URL: https://www.researchgate.
  • Catalyst Deactivation and Regeneration - International Journal of Scientific Engineering and Technology. (2015). [URL: https://ijset.
  • View of CATALYST DEACTIVATION AND ITS CAUSES POISONING ISSUES (REVIEW). [URL: https://www.jest.org.az/index.php/jest/article/view/176/122]
  • Homogeneous catalyst recovery made easier | Research - Chemistry World. (2012). [URL: https://www.chemistryworld.com/news/homogeneous-catalyst-recovery-made-easier/5604.article]
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025). [URL: https://www.youtube.
  • The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor - MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1586]
  • The recovery and recycling of homogeneous transition metal catalysts - UvA-DARE. [URL: https://dare.uva.nl/search?identifier=3093b165-8f69-42b7-84c4-750c0597144e]
  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress.
  • Catalyst poisoning - Grokipedia. [URL: https://grokipedia.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). [URL: https://www.cecoenviro.
  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [URL: https://www.nikki-univ.co.
  • Platinum toxicity - WikEM. (2019). [URL: https://wikem.
  • Hydrogenation troubleshooting : r/Chempros - Reddit. (2023). [URL: https://www.reddit.
  • Transition metal-catalyzed dissociation of phosphine-gallane adducts: isolation of mechanistic model complexes and heterogeneous catalyst poisoning studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17688094/]
  • (PDF) Health Risk of Platinum Group Elements from Automobile Catalysts - ResearchGate. [URL: https://www.researchgate.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024). [URL: https://www.mdpi.com/2073-4344/14/3/235]
  • Interaction of sulphur compounds with palladium - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Interaction-of-sulphur-compounds-with-palladium-Saleh-Roberts/415c451528c057b545465a58711867b936993049]
  • Halide effects in transition metal catalysis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16302084/]
  • Halide Effects in Transition Metal Catalysis - ResearchGate. [URL: https://www.researchgate.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/support-download/brochure/phosphine-ligands]

Sources

Technical Support Center: Column Chromatography Purification of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the column chromatography purification of this key pharmaceutical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity and yield in your experiments.

Introduction

tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a crucial building block in the synthesis of various pharmacologically active molecules, including the antipsychotic agent brexpiprazole.[1][2] Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the quality and integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for optimizing and troubleshooting this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Issue 1: Poor Separation of the Product from Impurities

Question: I am observing overlapping spots on my TLC plate and co-elution of my product with impurities during column chromatography. How can I improve the separation?

Answer:

Poor separation is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.

  • Solvent System Selection: The choice of eluent is paramount for achieving good separation.[3] For a compound with the polarity of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.

    • Pro-Tip: Conduct a thorough TLC analysis with various solvent systems to identify the optimal mobile phase. Aim for an Rf value of 0.2-0.3 for your target compound to ensure it separates well on the column.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will allow for the elution of non-polar impurities first, followed by your product, and then more polar impurities.

  • Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues. If you suspect compound degradation or irreversible adsorption, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.

Issue 2: Low Product Yield After Chromatography

Question: My yield of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is significantly lower than expected after column chromatography. What are the potential causes and solutions?

Answer:

Low yield can be attributed to several factors, from experimental technique to compound instability.

  • Compound Instability on Silica Gel: The Boc (tert-butyloxycarbonyl) protecting group is known to be sensitive to acidic conditions.[4] Silica gel is slightly acidic and can potentially cause the deprotection of your compound, leading to the formation of the free piperazine derivative which may have different chromatographic behavior.

    • Troubleshooting Steps:

      • TLC Stability Test: Spot your crude product on a TLC plate and let it sit for a few hours before eluting. If you observe a new, more polar spot (the deprotected product), it indicates instability on silica.

      • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. You can also add a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

  • Irreversible Adsorption: Your compound might be strongly adsorbing to the silica gel and not eluting completely. This can be addressed by increasing the polarity of the eluent towards the end of the chromatography.

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to poor separation and product loss. Ensure your column is packed uniformly.

  • Sample Loading: Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation, leading to mixed fractions and lower isolated yield. Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading.

Issue 3: Presence of an Unexpected, More Polar Impurity

Question: I am observing a new, highly polar spot on my TLC after purification, which I suspect is the deprotected product. How can I prevent this?

Answer:

The formation of the deprotected piperazine is a classic issue with Boc-protected amines during silica gel chromatography.[4]

  • Mechanism of Deprotection: The acidic silanol groups on the surface of the silica gel can catalyze the removal of the acid-labile Boc group.

  • Prevention Strategies:

    • Neutralize the Eluent: As mentioned, adding a small percentage of a volatile base like triethylamine or ammonia solution to your mobile phase can effectively neutralize the silica surface and prevent Boc deprotection.

    • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase.

    • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

    • Avoid Heat: When removing the solvent from your purified fractions, avoid excessive heat as this can also promote deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate?

A1: A good starting point for TLC analysis would be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You can adjust the ratio based on the observed Rf value. If the compound remains at the baseline, increase the polarity by adding more ethyl acetate or a small amount of methanol.

Q2: How can I visualize the compound on a TLC plate?

A2: tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate contains a UV-active benzothiophene moiety, so it should be visible under a UV lamp at 254 nm. Additionally, you can use staining agents like potassium permanganate or iodine to visualize the spots.

Q3: What are the common impurities I should expect from the synthesis?

A3: Common impurities can include unreacted starting materials such as 4-bromobenzo[b]thiophene and 1-Boc-piperazine.[2] Side products from the coupling reaction or subsequent workup may also be present. If the reaction involved a deprotection step, you might also have the fully deprotected bis-coupled product.

Q4: Is it necessary to use flash chromatography, or can I use gravity column chromatography?

A4: Flash chromatography is generally preferred as it is faster and often provides better resolution.[5] However, for small-scale purifications where the separation is not particularly challenging, gravity chromatography can also be effective.

Q5: My compound is a solid. How should I load it onto the column?

A5: You have two primary options for loading a solid sample:

  • Wet Loading: Dissolve the solid in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and then apply it to the top of the column.

  • Dry Loading: Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. Dry loading is often preferred for larger scale purifications as it can lead to better band sharpness.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. Optimization will be necessary based on your specific crude product mixture.

1. Preparation of the Mobile Phase:

  • Based on your TLC analysis, prepare an appropriate mobile phase. A common system for similar compounds is a gradient of ethyl acetate in hexanes. For example, you might start with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material you are purifying.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Ensure the column is packed evenly without any air bubbles or cracks.

3. Sample Loading:

  • Dissolve your crude tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in a minimal amount of dichloromethane or the initial eluent.

  • Carefully apply the sample solution to the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in test tubes or vials.

  • If using a gradient, gradually increase the polarity of the mobile phase.

5. Fraction Analysis:

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Combine the fractions that contain your pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the temperature to avoid any potential degradation of the Boc group.

Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and effective for a wide range of compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Provides good separation for moderately polar compounds.
Initial Eluent 10-20% Ethyl Acetate in HexaneEnsures non-polar impurities elute first.
Final Eluent 30-50% Ethyl Acetate in HexaneTo elute the desired product.
TLC Rf Target 0.2 - 0.3Optimal for good separation on the column.
Additive (if needed) 0.1-1% TriethylamineTo prevent deprotection of the Boc group.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Product (Dry or Wet Loading) Pack->Load Elute Elute with Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the column chromatography purification of the target compound.

Troubleshooting_Logic Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep Low_Yield Low Yield Start->Low_Yield Boc_Deprotection Boc Deprotection Start->Boc_Deprotection Solvent Optimize Solvent System (TLC) Poor_Sep->Solvent Gradient Use Gradient Elution Poor_Sep->Gradient Stationary_Phase Change Stationary Phase (e.g., Alumina) Poor_Sep->Stationary_Phase Stability Check Compound Stability (TLC Test) Low_Yield->Stability Packing Improve Column Packing Low_Yield->Packing Loading Optimize Sample Loading Low_Yield->Loading Base Add Base to Eluent (e.g., Triethylamine) Boc_Deprotection->Base Neutral_Alumina Use Neutral Alumina Boc_Deprotection->Neutral_Alumina Temp Reduce Evaporation Temp. Boc_Deprotection->Temp

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • W. C. Still, M. Kahn, A. Mitra, Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Syntheses. ORG SYN. v93p0037. [Link]

  • Google Patents. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
  • Google Patents. CN106883223B - Purification method of Brexpiprazole hydrochloride.
  • Google Patents.
  • Apelqvist, T.; Wensbo, D. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Lett.1996 , 37, 1471-1472. [Link]

  • PubChem. tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. [Link]

Sources

Validation & Comparative

Comparison of different synthetic routes to tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably the atypical antipsychotic, brexpiprazole.[1] The efficient and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in drug development and process chemistry.

The core structure of the target molecule consists of a benzo[b]thiophene moiety linked to a piperazine ring, which is protected with a tert-butyloxycarbonyl (Boc) group. The key challenge in its synthesis lies in the formation of the C-N bond between the C4 position of the benzo[b]thiophene ring and the N1 position of the piperazine. This guide will focus on two primary and industrially relevant strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr).

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[2] This approach is a cornerstone in modern medicinal chemistry for the synthesis of N-arylpiperazines.[3]

Overall Synthetic Strategy

This route involves the palladium-catalyzed cross-coupling of a 4-halobenzo[b]thiophene or a benzo[b]thiophen-4-yl triflate with tert-butyl piperazine-1-carboxylate. The triflate derivative of benzo[b]thiophen-4-ol has been shown to be a particularly effective coupling partner.[3]

Buchwald-Hartwig_Route start 6,7-Dihydrobenzo[b]thiophen-4(5H)-one step1 Aromatization start->step1 intermediate1 Benzo[b]thiophen-4-ol step1->intermediate1 step2 Triflation intermediate1->step2 intermediate2 Benzo[b]thiophen-4-yl triflate step2->intermediate2 step3 Buchwald-Hartwig Coupling intermediate2->step3 product tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate step3->product reagent1 tert-Butyl piperazine-1-carboxylate reagent1->step3

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocols

Step 1: Synthesis of Benzo[b]thiophen-4-ol

The synthesis commences with the commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one, which is aromatized to benzo[b]thiophen-4-ol.

  • Protocol: A solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in a suitable high-boiling solvent (e.g., toluene, xylene) is treated with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at elevated temperatures. The reaction is monitored by TLC or LC-MS until completion. The product is then isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of Benzo[b]thiophen-4-yl triflate

The hydroxyl group of benzo[b]thiophen-4-ol is converted to a triflate, an excellent leaving group for palladium-catalyzed coupling reactions.

  • Protocol: To a solution of benzo[b]thiophen-4-ol in an aprotic solvent like dichloromethane or tetrahydrofuran, a base such as triethylamine or pyridine is added, and the mixture is cooled to 0 °C. Triflic anhydride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the triflate, which can be used in the next step without further purification.

Step 3: Buchwald-Hartwig Amination

This is the key C-N bond-forming step.

  • Protocol: In an inert atmosphere, a reaction vessel is charged with benzo[b]thiophen-4-yl triflate, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XantPhos, or RuPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃).[4] Anhydrous toluene or dioxane is added as the solvent. The mixture is heated to 80-110 °C and stirred until the starting materials are consumed.[4] After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. An 87% overall yield for this coupling step has been reported using this method.[3]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly when the aromatic ring is activated by electron-withdrawing groups or when a highly reactive leaving group is present.[5] This route can be more cost-effective as it may avoid the use of expensive palladium catalysts and ligands.

Overall Synthetic Strategy

This approach typically starts with a 4-halobenzo[b]thiophene, where the halogen is displaced by tert-butyl piperazine-1-carboxylate. The synthesis of the halo-substituted benzo[b]thiophene is a critical preceding step. A plausible route starts from 2-bromo-6-fluorobenzaldehyde.

SNAr_Route start 2-Bromo-6-fluorobenzaldehyde step1 Reaction with Halomethyl Mercaptan start->step1 intermediate1 2-(Halomethylthio)-6-bromobenzaldehyde step1->intermediate1 step2 Wittig Reaction intermediate1->step2 intermediate2 4-Bromobenzo[b]thiophene step2->intermediate2 step3 SNAr Reaction intermediate2->step3 product tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate step3->product reagent1 tert-Butyl piperazine-1-carboxylate reagent1->step3

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) route.

Experimental Protocols

Step 1 & 2: Synthesis of 4-Bromobenzo[b]thiophene from 2-Bromo-6-fluorobenzaldehyde

A multi-step synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde has been reported with high yields.[6]

  • Protocol:

    • Etherification: 2-Bromo-6-fluorobenzaldehyde is reacted with a halomethyl mercaptan (e.g., chloromethyl mercaptan) in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to yield 2-(chloromethylthio)-6-bromobenzaldehyde.[6]

    • Wittig Reaction: The intermediate is then subjected to a Wittig reaction with triphenylphosphine to form a phosphonium salt, followed by an intramolecular cyclization to yield 4-bromobenzo[b]thiophene.[6]

Step 3: Nucleophilic Aromatic Substitution

This step involves the direct displacement of the halide from the benzo[b]thiophene core. For an efficient SNAr reaction, a more activated substrate such as 4-fluorobenzo[b]thiophene would be preferable over the bromo- or chloro-analogs.

  • Protocol: 4-Halobenzo[b]thiophene (preferably 4-fluorobenzo[b]thiophene) and an excess of tert-butyl piperazine-1-carboxylate are heated in a high-boiling polar aprotic solvent such as DMSO or DMF, often in the presence of a base like potassium carbonate. The reaction temperature is typically high, and the progress is monitored by chromatography. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. Purification by column chromatography or recrystallization yields the final product. A similar SNAr reaction between 2-chloro-6-fluorobenzaldehyde and Boc-piperazine has been reported to proceed effectively, supporting the feasibility of this approach.[1]

Comparative Analysis

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Generality & Scope High. Tolerates a wide range of functional groups. Both aryl bromides and triflates are effective.Moderate. Generally requires an activated aromatic ring (e.g., with electron-withdrawing groups) or a highly reactive leaving group (F > Cl > Br).
Reaction Conditions Milder temperatures (80-110 °C). Requires an inert atmosphere.Often requires high temperatures (>120 °C) and polar aprotic solvents.
Catalyst & Reagents Requires expensive palladium catalysts and phosphine ligands.Can be performed without a metal catalyst, making it potentially more cost-effective.
Yields Generally high yields are reported (e.g., 87% for the coupling step).[3]Yields can be variable and are highly dependent on the substrate's reactivity.
Scalability Can be challenging to scale up due to catalyst cost, removal of palladium residues, and air-sensitivity.Generally more straightforward to scale up, though high temperatures can be a concern.
Precursor Synthesis The triflate precursor is synthesized in two steps from a commercially available ketone.The halo-precursor synthesis can be a multi-step process.[6]

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable pathways for the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

The Buchwald-Hartwig amination offers a more general and often higher-yielding route, benefiting from well-established catalytic systems that can be optimized for specific substrates. The use of a triflate precursor has been shown to be particularly effective.[3] However, the cost of the palladium catalyst and ligands, along with the need for stringent inert atmosphere conditions and potential for metal contamination in the final product, are significant considerations for industrial-scale production.

The Nucleophilic Aromatic Substitution (SNAr) route is an attractive alternative due to its potential for lower cost and simpler reaction setup, as it can be performed without a metal catalyst. The main challenge lies in the synthesis of a sufficiently activated 4-halobenzo[b]thiophene precursor. If a highly reactive substrate like 4-fluorobenzo[b]thiophene can be efficiently prepared, the SNAr route could be a more economical and scalable option.

The choice between these routes will ultimately depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the capabilities of the manufacturing facility. For laboratory-scale synthesis and rapid analogue generation, the Buchwald-Hartwig amination often provides a more reliable and faster route. For large-scale industrial production, the economic advantages of the SNAr route may warrant the initial investment in developing an efficient synthesis of the required activated precursor.

References

  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development. [Link]

  • Kumar, A. S., et al. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Journal of Chemical Sciences, 130(6), 72. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. CN105753835A.
  • Synthetic method of 4-bromobenzo [ b ] thiophene. CN110818679A.
  • Process for the preparation of brexpiprazole and intermedi
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications. [Link]

  • Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development. [Link]

  • Journal of Chemical Sciences. Indian Academy of Sciences. [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

Sources

Alternative intermediates for the synthesis of brexpiprazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Intermediates for the Synthesis of Brexpiprazole

Introduction

Brexpiprazole, marketed as REXULTI®, is a second-generation atypical antipsychotic agent that acts as a serotonin-dopamine activity modulator (SDAM).[1] It is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] This pharmacological profile has established its efficacy in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][3]

The commercial synthesis of brexpiprazole has been a subject of extensive research, aiming for improved efficiency, cost-effectiveness, and a greener footprint.[4][5] The most established route involves the coupling of two key intermediates: 7-(4-halobutoxy)-quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine.[6][7] However, challenges associated with this route, such as impurity formation and the cost of starting materials, have spurred the development of alternative synthetic strategies employing novel intermediates.[8][9]

This guide provides a comparative analysis of various synthetic routes to brexpiprazole, focusing on the innovative intermediates that differentiate them. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations.

The Conventional Synthetic Pathway

The traditional synthesis of brexpiprazole is a convergent process that joins the quinolinone core with the benzothiophenylpiperazine moiety via a butoxy linker. This is typically achieved in the final step.

The core intermediates for this route are:

  • Intermediate A: 7-Hydroxyquinolin-2(1H)-one

  • Intermediate B: 1-(Benzo[b]thiophen-4-yl)piperazine

The synthesis of these intermediates and their final coupling present distinct chemical challenges and opportunities for optimization.

Diagram: Conventional Brexpiprazole Synthesis

Conventional Brexpiprazole Synthesis cluster_A Quinolinone Moiety Synthesis cluster_B Piperazine Moiety Synthesis A1 7-Hydroxyquinolin-2(1H)-one A3 7-(4-Chlorobutoxy)-1H-quinolin-2-one A1->A3 Alkylation A2 1-Bromo-4-chlorobutane A2->A3 Brexpiprazole Brexpiprazole A3->Brexpiprazole Final Coupling (Nucleophilic Substitution) B1 4-Bromobenzo[b]thiophene B3 1-(Benzo[b]thiophen-4-yl)piperazine B1->B3 Nucleophilic Substitution or Buchwald-Hartwig Amination B2 Piperazine B2->B3 B3->Brexpiprazole

Caption: Conventional convergent synthesis of brexpiprazole.

Alternative Synthetic Strategies and Novel Intermediates

Process chemists have explored numerous alternatives to the conventional route to enhance yield, purity, and industrial viability. These strategies often introduce novel intermediates that circumvent issues like side-product formation or the use of expensive reagents.

Strategy 1: One-Pot Synthesis via In Situ Generation of Intermediates

To improve process efficiency and reduce the isolation of intermediates, one-pot procedures have been developed. A notable approach involves the reaction of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, a dihaloalkane like 1,4-dibromobutane, and 7-hydroxyquinolin-2-one in a single vessel.[10]

Key Intermediate (In Situ): 1-(4-bromobutyl)-4-(benzo[b]thiophen-4-yl)piperazine.

This method avoids the separate synthesis and purification of 7-(4-halobutoxy)-quinolin-2-one. The initial reaction between the piperazine derivative and an excess of dihaloalkane forms the haloalkylpiperazine intermediate, which then reacts with 7-hydroxyquinolin-2-one.[10]

Comparative Data: Conventional vs. One-Pot Synthesis
ParameterConventional RouteOne-Pot Synthesis[10]
Starting Materials 7-(4-chlorobutoxy)-quinolin-2-one, 1-(benzo[b]thiophen-4-yl)piperazine7-hydroxyquinolin-2-one, 1-(benzo[b]thiophen-4-yl)piperazine, 1,4-dibromobutane
Number of Steps 2 (Alkylation + Coupling)1
Reported Yield Varies, typically 70-85% for final stepUp to 89.1%
Key Advantage Use of well-defined intermediatesProcess intensification, reduced unit operations
Key Disadvantage Requires isolation of intermediatesPotential for side reactions due to multiple reactive species
Experimental Protocol: One-Pot Synthesis of Brexpiprazole [10]
  • To a stirred solution of acetonitrile (150ml), add 4-piperazinylbenzothiophene hydrochloride (29.2g, 0.1mol), 1,4-dibromobutane (25.9g, 0.12mol), and potassium carbonate (55.2g, 0.4mol).

  • Heat the mixture to 60°C and stir for 4 hours.

  • Add 7-hydroxyquinolin-2-one (16g, 0.1mol) to the reaction solution.

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and filter the solid.

  • The crude product is purified by pulping with water to obtain brexpiprazole as a white solid.

Strategy 2: Convergent Synthesis via Buchwald-Hartwig Amination

A highly efficient alternative for the synthesis of the key intermediate 1-(benzo[b]thiophen-4-yl)piperazine involves a palladium-catalyzed Buchwald-Hartwig amination. This approach utilizes commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one as a precursor.[1][7]

Novel Intermediate: Benzo[b]thiophen-4-ol (generated in situ from its triflate or nonaflate).

This strategy offers a concise route to the piperazine fragment, which is often a bottleneck in the conventional synthesis. The amination step has been shown to be highly efficient, requiring low catalyst loading.[7]

Diagram: Buchwald-Hartwig Approach

Buchwald_Hartwig_Synthesis Start 6,7-Dihydrobenzo[b]thiophen-4(5H)-one Step1 Aromatization (e.g., with DDQ) Start->Step1 Step2 Enol Triflation/ Nonaflation Step1->Step2 Step4 Buchwald-Hartwig Amination (Pd-catalyzed) Step2->Step4 Step3 1-Boc-piperazine Step3->Step4 Intermediate 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine Step4->Intermediate Deprotection Deprotection (e.g., HCl) Intermediate->Deprotection Final_Intermediate 1-(Benzo[b]thiophen-4-yl)piperazine Deprotection->Final_Intermediate

Caption: Synthesis of a key brexpiprazole intermediate via Buchwald-Hartwig amination.

This route provides high yields (87% overall for the piperazine intermediate) and avoids the use of excess piperazine and difficult purifications associated with direct nucleophilic substitution on 4-halobenzo[b]thiophene.[7]

Strategy 3: Synthesis via Dihydroquinolinone Intermediates

Another innovative approach involves performing the alkylation and coupling reactions on a saturated quinolinone ring, followed by a late-stage dehydrogenation to introduce the double bond.[11][12]

Novel Intermediate: 7-(4-hydroxybutoxy)-3,4-dihydro-2-(1H)-quinolinone.

This route starts with 7-hydroxy-3,4-dihydro-2-(1H)-quinolinone, which is alkylated. The resulting intermediate is then coupled with the piperazine moiety, and the final step is an oxidation reaction, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to form brexpiprazole.[11][12]

Advantages of the Dihydro-Intermediate Route:
  • Improved Solubility: The dihydro-intermediates often exhibit better solubility, which can facilitate reaction and purification.

  • Alternative Reaction Conditions: This route allows for different conditions for the coupling step, potentially reducing impurity formation.

  • High Final Purity: The final oxidation step is typically clean and high-yielding, leading to a product with high purity (>99.5%).[12]

Experimental Protocol: Dehydrogenation of Dihydro-brexpiprazole
  • Dissolve the 7-[4-(4-(benzo[b]thiophen-4-yl)-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one intermediate in a suitable solvent (e.g., THF).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a stoichiometric amount.

  • Stir the reaction at a controlled temperature (e.g., room temperature to reflux) until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, quench the reaction, and purify the product through filtration and recrystallization to yield brexpiprazole.

Strategy 4: Utilizing Boc-Protected Intermediates

To improve reaction selectivity and minimize the formation of by-products, particularly di-alkylation of piperazine, N-Boc protected intermediates are employed.[13]

Novel Intermediate: 1-tert-butoxyformyl-7-(4-halo-butoxy)-quinolin-2-one.

By protecting the nitrogen of the quinolinone ring, intramolecular and intermolecular side reactions are avoided. The Boc group is then removed in a later step. This approach leads to higher product quality and is well-suited for industrial production.[13]

Comparison of Protected vs. Unprotected Quinolinone
FeatureUnprotected Quinolinone RouteBoc-Protected Quinolinone Route[13]
Key Intermediate 7-(4-chlorobutoxy)-1H-quinolin-2-one1-tert-butoxyformyl-7-(4-halo-butoxy)-quinolin-2-one
Side Reactions Potential for N-alkylation and other side reactionsIntramolecular/intermolecular condensation is avoided
Selectivity LowerHigh
Product Quality May require more extensive purificationExcellent
Additional Steps NoneProtection and deprotection steps required

Conclusion

The synthesis of brexpiprazole is a mature field, yet it continues to evolve with the introduction of innovative intermediates and synthetic strategies. While the conventional route remains viable, alternative pathways offer significant advantages in terms of efficiency, cost, and environmental impact.

  • One-pot syntheses provide a streamlined process with fewer unit operations, making them attractive for large-scale manufacturing.[10]

  • The Buchwald-Hartwig amination route offers a highly efficient and concise method for preparing the crucial 1-(benzo[b]thiophen-4-yl)piperazine intermediate.[7]

  • Utilizing dihydroquinolinone intermediates followed by a late-stage oxidation can lead to exceptionally high purity levels.[12]

  • The use of Boc-protected intermediates enhances reaction selectivity and minimizes difficult-to-remove impurities.[13]

The choice of a specific synthetic route will depend on a variety of factors, including the desired scale of production, cost of raw materials, and the stringency of purity requirements. The ongoing research in this area underscores the importance of green chemistry principles and process optimization in modern pharmaceutical manufacturing.[14][15]

References

  • Tyagi, R., Singh, H., Singh, J., & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole.
  • Google Patents. (2017). CN106916148B - Method for synthesizing brexpiprazole.
  • Google Patents. (2022). CN114181202A - Preparation method of brexpiprazole.
  • Google Patents. (2015). CN104844585A - Preparation method of brexpiprazole.
  • Quick Company. (n.d.). Solid Forms Of Brexpiprazole. Retrieved from [Link]

  • Google Patents. (2017). US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
  • Kumar, A. S., Kandanur, S. G. S., Sen, S., & Oruganti, S. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Journal of Chemical Sciences, 130(6), 70.
  • Reddy, T. R., Reddy, D. N., Reddy, B. K., Kasturaiah, C., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
  • ResearchGate. (2018). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]

  • Gorecki, M., et al. (2025). Cost-effectiveness of brexpiprazole for the treatment of major depressive disorder in Japan. Journal of Affective Disorders, 375, 119532.
  • ResearchGate. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Google Patents. (2017). WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
  • Patsnap. (n.d.). Synthesis method and intermediate of brexpiprazole - Eureka. Retrieved from [Link]

  • ResearchGate. (2018). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]

  • Patsnap. (2016). Methods for preparing brexpiprazole, key intermediates thereof and salts thereof - Eureka. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of brexpiprazole, and compound used for preparing brexpiprazole - Eureka. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/054976 METHODS OF PREPARING BREXPIPRAZOLE, KEY INTERMEDIATES THEREOF AND SALTS THEREOF. Retrieved from [Link]

  • Google Patents. (2018). WO2018060916A1 - Process for the preparation of brexpiprazole and intermediates thereof.
  • Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-(Benzo[B]Thiophen-4-Yl)Piperazine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis reaction of the compound Brexpiprazole. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Data Validation of Synthesized tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the spectroscopic data validation for a key pharmaceutical intermediate, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. This compound serves as a crucial building block in the synthesis of antipsychotic agents such as Brexpiprazole[1][2][3]. Our focus will be on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unequivocal structural elucidation.

This guide is designed for researchers, scientists, and drug development professionals. We will move beyond a mere listing of spectral data, delving into the causal relationships between molecular structure and spectroscopic output. Furthermore, we will present a comparative analysis with a closely related analogue to highlight the spectroscopic impact of a common protecting group strategy.

The Logic of Spectroscopic Validation: A Workflow for Confidence

The validation of a synthesized compound is a systematic process of evidence gathering. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they offer a self-validating system that leaves little room for ambiguity. The general workflow for the spectroscopic validation of our target compound is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Spectroscopic Validation cluster_confirmation Structural Confirmation Syn Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate Pur Chromatographic Purification Syn->Pur Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight Pur->MS Purified Sample IR Infrared (IR) Spectroscopy Identifies Functional Groups Pur->IR NMR NMR Spectroscopy (¹H and ¹³C) Elucidates Connectivity and Molecular Skeleton Pur->NMR MS->IR Confirm Unambiguous Structural Confirmation IR->NMR

Caption: Structures of the target compound and its de-Boc analogue.

Mass Spectrometry: The First Checkpoint

Mass spectrometry provides the molecular weight of a compound, serving as a fundamental validation of its elemental composition.[4][5][6] For our target compound, we expect a molecular ion peak corresponding to its molecular formula, C₁₇H₂₂N₂O₂S.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Data and Interpretation

CompoundExpected [M+H]⁺ (m/z)Interpretation
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate319.1The observed molecular ion peak, protonated, confirms the molecular weight of 318.4 g/mol .[7]
1-(benzo[b]thiophen-4-yl)piperazine219.1The molecular ion peak corresponds to the molecular weight of the deprotected analogue (218.32 g/mol ).[7]

The presence of the [M+H]⁺ peak at m/z 319.1 is a critical first piece of evidence for the successful synthesis of the target compound. The significant mass difference of 100 units between the target and the analogue directly corresponds to the mass of the Boc group (C₅H₉O₂).

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8][9][10][11][12] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.

  • Analysis: The detector measures the absorption of IR radiation at different wavenumbers, generating the IR spectrum.

Expected Data and Interpretation

Functional GroupExpected Absorption Range (cm⁻¹)Interpretation
C=O (Carbamate)1700 - 1670A strong absorption in this region is a definitive indicator of the carbonyl group within the Boc protecting group.[13][14] This peak will be absent in the spectrum of the deprotected analogue.
C-H (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the benzo[b]thiophene ring.[15][16]
C-H (Aliphatic)3000 - 2850Stretching vibrations of the C-H bonds in the piperazine ring and the tert-butyl group.
C-N (Amine/Carbamate)1300 - 1000Stretching vibrations of the C-N bonds in the piperazine ring and the carbamate.
Aromatic C=C1600 - 1450In-ring C=C stretching vibrations of the benzo[b]thiophene moiety.[15][16]

The most telling feature in the IR spectrum of the target compound is the strong carbonyl stretch of the carbamate. Its presence, coupled with the absence of an N-H stretch (typically around 3500-3300 cm⁻¹) that would be present in the deprotected analogue, strongly supports the successful installation of the Boc group.

NMR Spectroscopy: The Blueprint of the Molecule

¹H and ¹³C NMR spectroscopy provide the most detailed structural information, revealing the connectivity of atoms within the molecule.[17][18][19][20][21] Chemical shifts, splitting patterns, and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for a complete mapping of the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The raw data is Fourier transformed to generate the frequency-domain spectrum.

Expected ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.2Multiplet5HAromatic protonsThe protons of the benzo[b]thiophene ring will appear in the characteristic aromatic region.[22][23] The specific splitting pattern will depend on the substitution.
~3.7-3.5Triplet (broad)4H-N(Boc)-CH₂-These piperazine protons are adjacent to the nitrogen bearing the electron-withdrawing Boc group, leading to a downfield shift.
~3.2-3.0Triplet (broad)4HAr-N-CH₂-These piperazine protons are adjacent to the nitrogen attached to the aromatic ring.
~1.5Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of the Boc protecting group.

Comparative Analysis: In the ¹H NMR spectrum of the deprotected analogue, 1-(benzo[b]thiophen-4-yl)piperazine, the characteristic singlet at ~1.5 ppm for the tert-butyl group will be absent. Additionally, a broad singlet corresponding to the N-H proton of the secondary amine would be expected.

Expected ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~155C=O (Carbamate)The carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield.
~140-120Aromatic CarbonsCarbons of the benzo[b]thiophene ring.[24][25]
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~50Ar-N-CH₂-Piperazine carbons adjacent to the aromatic ring.
~45-N(Boc)-CH₂-Piperazine carbons adjacent to the Boc-protected nitrogen.
~28-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.

Comparative Analysis: The ¹³C NMR spectrum of the deprotected analogue would lack the signals for the carbamate carbonyl, the quaternary tert-butyl carbon, and the tert-butyl methyl carbons.

Conclusion: A Triad of Corroborating Evidence

The validation of synthesized tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is achieved through a logical and systematic interpretation of complementary spectroscopic data. Mass spectrometry confirms the correct molecular weight. IR spectroscopy identifies the key functional groups, most notably the carbamate carbonyl, and confirms the absence of the N-H group of the starting material. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, confirming the connectivity of the benzo[b]thiophene and N-Boc-piperazine moieties. The comparative analysis with the deprotected analogue further solidifies the interpretation by highlighting the specific spectroscopic signatures of the Boc protecting group. This multi-faceted approach ensures the scientific integrity of the synthesized material, a critical step in the advancement of drug discovery and development.

References

  • MtoZ Biolabs. Mass Spectrometry Molecular Weight. Available at: [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. In: Organic Chemistry. OpenStax; 2023. Available at: [Link]

  • Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. 2015. Available at: [Link]

  • Wikipedia. Mass spectral interpretation. Wikimedia Foundation; 2023. Available at: [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. 2016. Available at: [Link]

  • PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Available at: [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. 2023. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Mass Spectrometry. 2019. Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. 2021. Available at: [Link]

  • StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. 2023. Available at: [Link]

  • JoVE. Mass Spectrometry: Overview. 2024. Available at: [Link]

  • JoVE. NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. 2015. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Slideshare. INFRARED SPECTROSCOPY to find the functional group. Available at: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Wikimedia Foundation; 2024. Available at: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. 2024. Available at: [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. 2022. Available at: [Link]

  • KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Dummies. How to Find Functional Groups in the IR Spectrum. 2016. Available at: [Link]

  • Oregon State University. Infrared Spectra: Identifying Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. 2022. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • CoLab. Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2025. Available at: [Link]

  • PubChem. Brexpiprazole. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. 2025. Available at: [Link]

  • ResearchGate. Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery. Available at: [Link]

  • Callery. tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. Available at: [Link]

  • PubChem. tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Comprehensive Purity Assessment and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Chromatogram

In the realm of drug development and chemical research, the term "purity" is not a simple metric; it is the bedrock of safety, efficacy, and reproducibility. A purity value is not merely a number on a certificate of analysis but a comprehensive statement backed by a meticulously designed, multi-faceted analytical strategy. This guide is structured to move beyond rote protocol execution. It is designed to instill a deeper understanding of the causality behind our experimental choices—why we select a specific technique, how we build a self-validating system of orthogonal methods, and how we integrate disparate data points into a single, defensible purity statement. As researchers and developers, our responsibility is to ensure that every compound is rigorously characterized, and this guide provides the framework for achieving that imperative.

The Orthogonal Philosophy: Building a Self-Validating Purity Profile

The cornerstone of robust purity assessment is the principle of orthogonality. Relying on a single analytical technique, no matter how powerful, creates blind spots. An impurity that co-elutes with the main peak in a reversed-phase HPLC system may be easily resolved by gas chromatography or identified by mass spectrometry. A truly self-validating system uses multiple analytical techniques that rely on different chemical and physical principles for separation and detection. This ensures that the purity assessment is not an artifact of a single method's limitations.

Our workflow integrates chromatographic separation, spectroscopic identification, and specific content analysis to build a complete and reliable purity profile.

G cluster_0 Primary Purity & Impurity Profile cluster_1 Identity & Structural Confirmation cluster_2 Specific Content Analysis cluster_3 Final Quality Assessment HPLC HPLC (Organic Impurities) MS Mass Spectrometry (MS) (Impurity ID & Confirmation) HPLC->MS LC-MS Purity Final Purity Calculation (Mass Balance) HPLC->Purity GC GC (Volatile Impurities & Residual Solvents) GC->MS GC-MS GC->Purity MS->Purity Confirms Impurity Masses NMR NMR Spectroscopy (Definitive Structure) NMR->Purity Confirms API Structure KF Karl Fischer Titration (Water Content) KF->Purity ICP ICP-MS/OES (Elemental Impurities) ICP->Purity

Caption: Orthogonal workflow for comprehensive compound purity assessment.

The Workhorses: Chromatographic Purity Determination

Chromatography is the primary tool for separating the main compound from its organic impurities.[1][2] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the compound and its potential impurities, primarily volatility and thermal stability.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the default technique for the purity assessment of non-volatile or thermally unstable compounds, which constitute the majority of drug substances.[5] It separates components in a liquid sample by passing them through a column packed with a stationary phase.[5] The separation is based on differential partitioning of the analytes between the mobile and stationary phases.

Causality Behind Method Choice: We choose HPLC for most drug compounds because it operates at or near ambient temperature, preventing the degradation of sensitive molecules. The versatility in stationary phases (e.g., C18, C8, Phenyl, HILIC) and mobile phases allows for the fine-tuning of selectivity to resolve a wide array of impurities. A Photodiode Array (PDA) detector is preferred as it provides spectral information, which is crucial for peak purity analysis and can indicate the presence of co-eluting impurities.[6]

Table 1: Comparison of Common HPLC Modes for Purity Analysis

FeatureReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)Polar (e.g., Silica, Amide)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Hexane/Ethanol)High Organic (>80%) with Aqueous Buffer
Analyte Suitability Non-polar to moderately polar compoundsNon-polar, water-sensitive compoundsHighly polar, ionizable compounds
Primary Application Broad-spectrum purity analysis for most APIsIsomer separation, non-aqueous samplesAnalysis of polar metabolites, counter-ions
Detailed Protocol: HPLC Purity Assessment of a Model Compound

This protocol describes a standard reversed-phase HPLC method for determining the purity of a moderately polar drug substance.

Objective: To quantify the main peak (assay) and all organic impurities relative to the total detected peak area.

Instrumentation & Materials:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Compound standard and test sample.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the compound standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner to a concentration of 1.0 mg/mL. This high concentration is necessary to ensure that low-level impurities are above the limit of quantitation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • PDA Detection: 254 nm (or the λmax of the compound), with a spectral scan from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding solvent front and system peaks.

    • Calculate the area percent of the main compound peak relative to the sum of all peak areas.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.

    • Use the PDA data to perform peak purity analysis on the main peak to check for spectral homogeneity.[6][7]

Self-Validation Check: The gradient is designed to be broad (5% to 95% organic) to ensure that both highly polar and highly non-polar impurities are eluted and detected. The final hold at 95% ensures the column is cleaned of any strongly retained components, while the re-equilibration step ensures run-to-run reproducibility.

Gas Chromatography (GC)

GC is the ideal technique for analyzing compounds that are volatile or can be vaporized without decomposing.[4][8] Its primary role in pharmaceutical quality control is the analysis of residual solvents, which are organic volatile impurities remaining from the manufacturing process.[1][9] The International Council for Harmonisation (ICH) Q3C and USP General Chapter <467> provide strict guidelines for the control of these solvents.[9][10]

Causality Behind Method Choice: For residual solvents, GC is superior to HPLC because these analytes are highly volatile and have low molecular weights, making them perfectly suited for separation in the gas phase.[11][12] Headspace sampling is typically employed, which involves heating the sample in a sealed vial and injecting only the vapor phase. This elegantly separates the volatile solvents from the non-volatile drug substance matrix, preventing column contamination and matrix interference.

Detailed Protocol: USP <467> Residual Solvent Analysis by Headspace GC

Objective: To identify and quantify residual solvents in a drug substance according to USP <467> guidelines.

Instrumentation & Materials:

  • GC system with a Flame Ionization Detector (FID).

  • Headspace Autosampler.

  • Capillary Column (e.g., G43 phase, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.

  • Standard solutions containing Class 1, 2, and 3 residual solvents as specified in USP <467>.

Procedure:

  • Standard Preparation: Prepare a standard solution containing the relevant residual solvents at their specified concentration limits in the chosen diluent.

  • Sample Preparation: Accurately weigh the drug substance into a headspace vial and add the diluent to achieve a specified concentration (e.g., 100 mg in 5 mL).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 110 °C.

  • GC Conditions:

    • Inlet Temperature: 140 °C.

    • Column Temperature Program: 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 20 min).

    • Detector: FID at 250 °C.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram.

    • Quantify any detected solvents by comparing their peak responses to the responses of the corresponding standards. Ensure any detected solvent is below the permissible daily exposure (PDE) limit defined by ICH/USP.[13][14]

Self-Validation Check: The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantifying both trace and major components.[15] The long, low-temperature hold at the beginning of the GC oven program ensures excellent separation of the highly volatile solvents.

Unambiguous Identification: The Role of Spectroscopic Techniques

While chromatography separates impurities, it does not definitively identify them. For structural confirmation of the active pharmaceutical ingredient (API) and the characterization of unknown impurities, spectroscopic techniques are indispensable.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions and is the premier technique for confirming molecular weight and identifying unknown impurities.[16] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides the retention time, molecular weight, and fragmentation pattern of each component, offering a powerful tool for impurity identification.[1][17][18]

Causality Behind Method Choice: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental formula.[16][19] This data, combined with fragmentation patterns from MS/MS experiments, often allows for the complete structural elucidation of an unknown impurity without needing to isolate it.[19]

G cluster_0 LC-MS Impurity Identification Workflow LC HPLC Separation (Resolves Impurity) MS1 Full Scan MS (MS1) (Detects Impurity m/z) LC->MS1 Eluting Peak MS2 MS/MS Fragmentation (Generates Structural Clues) MS1->MS2 Select Precursor Ion Elucidation Structure Elucidation (Propose Impurity Structure) MS2->Elucidation Interpret Fragment Ions

Sources

A Senior Application Scientist's Guide to Cost-Effective Synthesis of a Key Atorvastatin Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in pharmaceutical development, the synthesis of the central pyrrole core of Atorvastatin, the active ingredient in Lipitor™, represents a critical juncture of efficiency, cost, and scalability. The chosen synthetic route for this intermediate directly impacts the overall economic viability and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of three distinct and industrially relevant synthetic strategies, moving from the established, optimized classical approach to modern, greener alternatives. Our analysis is grounded in field-proven insights and supported by experimental data to empower you in making informed decisions for your development pipeline.

The Strategic Importance of the Atorvastatin Pyrrole Core

Atorvastatin's therapeutic success as a selective inhibitor of HMG-CoA reductase is intrinsically linked to its complex molecular architecture, featuring a pentasubstituted pyrrole ring.[1][2] The assembly of this heterocyclic core is a pivotal step in the overall synthesis. An ideal synthetic method must not only be high-yielding but also robust, scalable, and mindful of increasing regulatory and environmental pressures. This guide will dissect and compare the following three methodologies:

  • Method A: The Optimized Paal-Knorr Synthesis - The established, convergent industrial route with significant process improvements.

  • Method B: The Multi-Component Reaction (MCR) Approach - A modern strategy focused on step- and atom-economy.

  • Method C: The Biocatalytic "Green-by-Design" Process - An enzyme-driven approach prioritizing sustainability and safety.

The following diagram illustrates the workflow for evaluating these synthetic methods, a crucial process for any drug development professional.

cluster_0 Phase 1: Method Identification cluster_1 Phase 2: Parameter Analysis cluster_2 Phase 3: Decision Matrix A Established Industrial Routes (e.g., Paal-Knorr) D Raw Material Cost & Availability A->D Evaluate E Process Metrics (Yield, Time, Temp) A->E Evaluate F Safety & Environmental (E-Factor, Reagents) A->F Evaluate G Scalability & Robustness A->G Evaluate B Modern Synthetic Strategies (e.g., MCR) B->D Evaluate B->E Evaluate B->F Evaluate B->G Evaluate C Green Chemistry Approaches (e.g., Biocatalysis) C->D Evaluate C->E Evaluate C->F Evaluate C->G Evaluate H Cost-Effectiveness Calculation D->H Input Data E->H Input Data F->H Input Data G->H Input Data J Final Method Selection H->J I Risk Assessment I->J

Caption: Workflow for Cost-Effectiveness Analysis of Synthetic Methods.

Method A: The Optimized Paal-Knorr Synthesis

The Paal-Knorr reaction, a condensation between a 1,4-dicarbonyl compound and a primary amine, has been the cornerstone of industrial Atorvastatin synthesis.[3][4] Its convergent nature, assembling the complete molecular framework in a single key step, is a significant advantage.[5] However, the conventional process is often plagued by slow reaction rates, necessitating long reaction times and high energy input, which are significant drawbacks for large-scale production.[5][6]

Recent process optimization has focused on catalysis. It has been discovered that the addition of a tertiary amine co-catalyst to the organic acid (e.g., pivalic acid) dramatically enhances the reaction rate and improves yield, making the process more commercially viable.[5][6]

cluster_PaalKnorr Optimized Paal-Knorr Synthesis diketone 1,4-Diketone Precursor reaction Paal-Knorr Condensation diketone->reaction amine Chiral Amine Side-Chain amine->reaction catalyst Pivalic Acid + Tertiary Amine catalyst->reaction solvent Toluene/Heptane (Azeotropic Removal of H2O) solvent->reaction product Protected Atorvastatin Intermediate reaction->product

Caption: Logical flow of the Optimized Paal-Knorr Synthesis.

Experimental Protocol: Optimized Paal-Knorr Synthesis
  • To a stirred solution of the 1,4-diketone precursor (1.0 equiv) in a toluene-heptane (1:1) solvent system, add the chiral amine side-chain (1.1 equiv).

  • Add pivalic acid (0.2 equiv) and triethylamine (0.3 equiv) as catalysts.

  • Heat the mixture to reflux (approx. 95-100 °C) using a Dean-Stark apparatus to facilitate the azeotropic removal of water.

  • Monitor the reaction progress by HPLC until consumption of the limiting reagent is complete (typically 18-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the protected Atorvastatin intermediate.

Method B: The Multi-Component Reaction (MCR) Approach

Modern synthetic chemistry increasingly favors strategies that maximize efficiency by reducing the number of separate operations. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, epitomize this principle.[1][3] For Atorvastatin, a convergent synthesis based on an Ugi four-component reaction has been developed, significantly shortening the path to a key intermediate.[1][7] This approach drastically reduces purification steps, solvent usage, and overall production time.

This MCR route bypasses the need to pre-form the complex 1,4-diketone used in the Paal-Knorr synthesis, instead building a different, versatile intermediate that is subsequently converted to the pyrrole core.[1]

cluster_MCR Multi-Component Reaction (Ugi) Approach aldehyde p-Fluorobenzaldehyde ugi_reaction Ugi 4-Component Reaction aldehyde->ugi_reaction amine_mcr Chiral Amine amine_mcr->ugi_reaction isocyanide Convertible Isocyanide isocyanide->ugi_reaction acid Isobutyric Acid acid->ugi_reaction intermediate Ugi Adduct cleavage cleavage intermediate->cleavage Deprotection/ Cleavage cyclo_product Protected Atorvastatin Intermediate ugi_reaction->intermediate cycloaddition [3+2] Cycloaddition cleavage->cycloaddition Amido Acid Intermediate cycloaddition->cyclo_product

Caption: Logical flow of the Ugi-based MCR Synthesis.

Experimental Protocol: Ugi-Based MCR Synthesis
  • To a solution of the chiral amine (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add p-fluorobenzaldehyde (1.0 equiv), isobutyric acid (1.1 equiv), and a convertible isocyanide (1.1 equiv) at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS for the formation of the Ugi adduct.

  • Concentrate the reaction mixture in vacuo. The crude Ugi adduct is then taken to the next step without extensive purification.

  • Dissolve the crude adduct in a suitable solvent (e.g., methanol) and treat with an acid (e.g., HCl) to effect a one-pot deprotection and cleavage of the isocyanide group, yielding a key amido acid intermediate.

  • Following workup and isolation, this intermediate undergoes a [3+2] cycloaddition with an appropriate propiolamide in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIPC) to form the fully substituted pyrrole ring.[1]

  • The final product is isolated and purified via column chromatography.

Method C: The Biocatalytic "Green-by-Design" Process

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and safer manufacturing processes.[8][9] Biocatalysis, the use of enzymes to perform chemical transformations, is at the forefront of this movement. For Atorvastatin, a multi-enzyme, two-step process has been designed to produce a key chiral side-chain intermediate with exceptional stereoselectivity (>99.5% e.e.).[10][11] This route often uses water as a solvent, operates at ambient temperature and pressure, and avoids the use of hazardous reagents and heavy metal catalysts.[12]

This method focuses on creating the chiral diol side-chain, which is then coupled with the pyrrole core in a subsequent step (like the Paal-Knorr reaction). The cost-effectiveness here stems from the high purity, reduced downstream processing, and significantly improved environmental and safety profile.

cluster_Bio Biocatalytic 'Green-by-Design' Process start_mat Ethyl-4-chloroacetoacetate step1_reduction Biocatalytic Reduction start_mat->step1_reduction enzyme1 Ketoreductase (KRED) enzyme1->step1_reduction enzyme2 Glucose Dehydrogenase (GDH) + Glucose (for cofactor regen.) enzyme2->step1_reduction enzyme3 Halohydrin Dehalogenase (HHDH) step2_cyano Enzymatic Cyanation enzyme3->step2_cyano intermediate_bio (S)-ethyl-4-chloro- 3-hydroxybutyrate intermediate_bio->step2_cyano product_bio Key Hydroxynitrile Intermediate step1_reduction->intermediate_bio step2_cyano->product_bio

Caption: Logical flow of the two-step, three-enzyme biocatalytic process.

Experimental Protocol: Biocatalytic Synthesis

Disclaimer: This is a representative protocol. Specific enzymes and conditions are often proprietary and highly optimized.

  • Step 1: Asymmetric Reduction. In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend ethyl-4-chloroacetoacetate (1.0 equiv), glucose (1.2 equiv), and NADP+.

  • Add the engineered ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes.

  • Stir the mixture at ambient temperature (25-30 °C), maintaining the pH with the addition of a suitable base. Monitor the reaction for complete conversion (typically 12-24 hours).

  • Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent like methyl tert-butyl ether (MTBE). The isolated yield is typically very high (e.g., 96%).[10][11]

  • Step 2: Cyanation. In a separate reactor with a buffered aqueous solution, add the hydroxybutyrate product from Step 1.

  • Add the halohydrin dehalogenase (HHDH) enzyme, followed by the controlled addition of a cyanide source (e.g., HCN or NaCN) while maintaining a neutral pH.

  • Stir at ambient temperature until the reaction is complete. The resulting hydroxynitrile intermediate is then extracted and purified.

Comparative Cost-Effectiveness Analysis

To provide a clear comparison, the following table summarizes key performance and cost-related metrics for the three synthetic methods.

Disclaimer: The cost data presented below is illustrative and based on relative industry estimates for raw materials and processing. Actual costs will vary based on supplier, scale, and specific process efficiencies.

MetricMethod A: Optimized Paal-KnorrMethod B: MCR (Ugi) ApproachMethod C: Biocatalytic Process
Number of Key Steps 1 (convergent)2 (convergent)2 (linear for side-chain)
Overall Yield (Typical) 80-90%[5][6]35-45% (over 2 steps)[1]>90% (for side-chain)[10][11]
Reaction Time 18-24 hours[13]48-72 hours24-48 hours
Reaction Temperature High (Reflux, ~100°C)Room TemperatureAmbient (~30°C)
Key Reagents Organic Acid, Tertiary AmineConvertible Isocyanide, DIPCEngineered Enzymes, NADP+
Solvent Usage High (Toluene, Heptane)Moderate (TFE, MeOH)Low (Primarily Water)
Relative Raw Material Cost ModerateHigh (Isocyanide)Low (but enzyme cost is a factor)
Relative Process Cost High (Energy, Time)Moderate (Fewer steps)Low (Mild conditions)
Environmental Factor (E-Factor) High (~15-25)Moderate (~10-15)Low (<6)[10]
Safety Profile Flammable solvents, high tempTFE is toxicBenign (aqueous, mild temp)

Conclusion and Recommendations

Each synthetic strategy offers a unique balance of advantages and disadvantages, making the "best" choice highly dependent on the specific priorities of the manufacturing organization.

  • The Optimized Paal-Knorr Synthesis remains a strong contender for organizations with existing infrastructure for traditional organic synthesis. Its primary drawback is the reliance on high temperatures and organic solvents, leading to higher energy costs and a larger environmental footprint. However, its well-understood and robust nature makes it a reliable workhorse.

  • The Multi-Component Reaction (MCR) Approach is exceptionally compelling from a step-economy perspective.[3] By significantly reducing the number of synthetic and purification steps, it can lead to substantial savings in labor, time, and solvent usage. The primary hurdle is the higher cost and specialized nature of some starting materials, such as the convertible isocyanide. This route is ideal for organizations prioritizing speed and reduced operational complexity.

  • The Biocatalytic "Green-by-Design" Process represents the future of sustainable pharmaceutical manufacturing.[8] Its unparalleled safety and environmental profile, coupled with high yields and purity under mild conditions, are major advantages.[10] The initial investment in enzyme development and sourcing can be significant, but for large-scale, long-term production, the operational cost savings and regulatory benefits make it a highly cost-effective and responsible choice.

Ultimately, the decision rests on a strategic evaluation of capital investment capabilities, raw material supply chains, environmental policy, and the desired speed to market. For new facilities and long-term production, the biocatalytic approach offers the most compelling value proposition, while the MCR route provides a powerful tool for rapid, efficient synthesis in a development setting.

References

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.). Google Vertex AI Search. 8

  • Atorvastatin (Lipitor) by MCR - PMC - NIH. (n.d.). Google Vertex AI Search. 3

  • Ma, S. K., Gruber, J., Davis, C., Newman, L., Gray, D., Wang, A., Grate, J., et al. (n.d.). A green-by-design biocatalytic process for atorvastatin intermediate. RSC Publishing. 10

  • Fleige, M., & Glorius, F. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Chem. Eur. J., 23, 10773–10776. 14

  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (n.d.). Biomolecules & Therapeutics. 13

  • Atorvastatin (Lipitor®) by MCR. (2019). ResearchGate. 7

  • New Green Commercial Bio-Catalytic Route to Lipitor API Nomination Date. (2011). Google Vertex AI Search. link

  • Preparation of an atorvastatin intermediate using a paal-knorr condensation. (n.d.). Google Patents. 6

  • Preparation of an atorvastatin intermediate using a paal-knorr condensation. (n.d.). Google Patents. 5

  • Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. 1

  • A green-by-design Biocatalytic process for atorvastatin intermediate. (2009). ResearchGate. 11

  • Vladimirova, S. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy. 15

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI. 9

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. (n.d.). PMC - NIH. 16

  • Atorvastatin calcium side chain intermediate preparation method. (n.d.). Google Patents. 17

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. 18

  • Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (n.d.). PubMed Central. 19

  • Biocatalytic synthesis of atorvastatin intermediates. (2014). ResearchGate. 12

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2022). ResearchGate. 20

  • Synthesis and Evaluation of Pyrrole Derivatives. (n.d.). ijrpr. 4

Sources

A Comparative Guide to the Analytical Characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of the final drug product is intrinsically linked to the quality of its starting materials and intermediates. One such critical intermediate is tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS No. 1191901-07-1), a cornerstone in the synthesis of modern therapeutics, including the atypical antipsychotic, brexpiprazole.[1][2] The establishment of a highly pure and rigorously characterized analytical reference standard for this compound is not merely a procedural step but a fundamental requirement for accurate quality control, stability testing, and regulatory compliance.[3][4]

This guide provides an in-depth comparison of the orthogonal analytical techniques essential for the comprehensive characterization of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating framework for establishing this intermediate as a primary reference standard. The methodologies described herein are designed to ensure an unambiguous confirmation of identity, a precise assignment of purity, and a thorough understanding of the impurity profile, meeting the stringent requirements of global regulatory bodies.[3][5]

The Path to a Certified Reference Standard: An Overview

The development of a primary reference standard is a multi-stage process that begins with a highly purified batch of the material and culminates in its full characterization. Primary reference standards should ideally possess a purity of 99.5% or higher.[5] This journey involves leveraging a suite of complementary (orthogonal) analytical techniques, each providing a unique piece of the structural and purity puzzle.

cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Identity Identity Confirmation (NMR, MS, FT-IR) Purification->Identity Purified Material (≥99.5%) Purity Purity & Impurity Profiling (HPLC, GC-MS, qNMR) Identity->Purity Content Content Analysis (Karl Fischer, TGA) Purity->Content MassBalance Purity Assignment (Mass Balance Calculation) Content->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA

Caption: Workflow for Reference Standard Development.

Structural Elucidation and Identity Confirmation

The first and most critical step is the unequivocal confirmation of the molecular structure. A combination of spectroscopic techniques is employed to ensure the material is, without doubt, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Expertise & Experience: NMR is the most powerful technique for structure elucidation of organic molecules because it provides a detailed map of the atomic framework.[6][7][8] For a molecule with multiple distinct regions like this one—a benzothiophene ring system, a piperazine ring, and a tert-butyl protecting group—NMR allows us to "see" the protons and carbons in each unique environment and confirm their connectivity. It is considered the gold standard for identity confirmation.[9]

Experimental Protocols:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

    • Instrument: 400 MHz or higher spectrometer.

    • Analysis: Integration of peaks should correspond to the number of protons, and splitting patterns (multiplicity) should confirm adjacent protons.

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon atoms in the molecule.

    • Parameters: Same sample as ¹H NMR. Typically requires a longer acquisition time.

  • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. This is crucial for distinguishing between potential isomers.[6][10]

Expected Data:

Technique Key Structural Feature Expected Chemical Shift (δ, ppm) / Correlation Causality
¹H NMR Aromatic Protons6.8-7.6Protons on the electron-rich benzothiophene ring are deshielded.
Piperazine Protons3.1-3.7Protons are adjacent to electronegative nitrogen atoms.
tert-Butyl Protons~1.5 (singlet)Nine equivalent protons on the Boc protecting group, with no adjacent protons to cause splitting.[2]
¹³C NMR Carbonyl Carbon (C=O)~155The carbonyl carbon of the carbamate (Boc group) is highly deshielded.
Aromatic Carbons110-150Carbons within the fused aromatic ring system.
tert-Butyl Carbons~80 (quaternary C), ~28 (methyl C)Characteristic shifts for the Boc protecting group carbons.
HMBC Boc C=O to Piperazine HCorrelationConfirms the attachment of the Boc group to the piperazine nitrogen.
Mass Spectrometry (MS)

Expertise & Experience: While NMR confirms the structure, high-resolution mass spectrometry (HRMS) provides an exact molecular weight, which in turn confirms the elemental composition. This technique is exceptionally sensitive and serves as an orthogonal confirmation of identity, leaving no ambiguity about the molecular formula.

Experimental Protocol:

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) for high resolution.

  • Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: A dilute solution of the sample in methanol or acetonitrile.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass. The difference should be less than 5 ppm.

Expected Data:

Parameter Value
Molecular Formula C₁₇H₂₂N₂O₂S
Theoretical Monoisotopic Mass 318.1402 g/mol [11]
Expected Ion (ESI+) [M+H]⁺
Expected m/z 319.1475
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. For this compound, FT-IR quickly confirms the presence of the critical carbamate carbonyl, the aromatic system, and the C-N and C-S bonds.[13]

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be used.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data:

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)[14][15]
C=O (Carbamate)Stretch1680-1700
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch2850-3000
C-N (Amine)Stretch1250-1350
C-S (Thiophene)Stretch600-800

Purity Assessment and Impurity Profiling

Establishing purity requires analytical methods capable of separating the main compound from all potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Expertise & Experience: HPLC is the most widely used technique for purity determination of pharmaceutical reference standards due to its high resolving power and sensitivity.[16] The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance.[17] For this compound, a reversed-phase method is ideal, as the molecule has sufficient hydrophobicity. A photodiode array (PDA) detector is crucial for peak purity analysis and to check for co-eluting impurities.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Col Column Screening (C18, Phenyl-Hexyl) Mob Mobile Phase Optimization (Acetonitrile vs. Methanol, pH) Col->Mob Grad Gradient Adjustment (Optimize for resolution) Mob->Grad Spec Specificity (Forced Degradation) Grad->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD

Caption: HPLC Stability-Indicating Method Development Workflow.

Experimental Protocol: Reversed-Phase HPLC-PDA

  • Column: C18, 150 x 4.6 mm, 3.5 µm (A robust, general-purpose column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Causality: A gradient is necessary to elute potential impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector scanning from 200-400 nm; quantitation at a wavelength maximum (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Purity Calculation: Area percent normalization, assuming all impurities have a similar response factor to the main peak.

Method Validation Summary:

Parameter Typical Acceptance Criteria Purpose
Specificity No interference at the principal peak's retention time.Ensures the method accurately measures the analyte without interference from impurities or degradants.[17]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms that the detector response is proportional to the analyte concentration over a specified range.[17]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (RSD) ≤ 2.0%Demonstrates the consistency and reproducibility of the method.
LOQ Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis and purification steps. Headspace GC-MS is the standard technique for this analysis. It is highly sensitive and specific for identifying and quantifying volatile organic compounds.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve in a high-boiling solvent like DMSO or DMF.

  • Incubation: Heat the vial (e.g., 80 °C for 15 min) to allow volatile solvents to partition into the headspace.

  • Injection: An automated sampler injects a portion of the headspace gas into the GC.

  • Separation: A capillary column (e.g., DB-624) separates the solvents.

  • Detection: A mass spectrometer identifies each solvent by its unique mass spectrum and retention time.

Content of Water and Non-Volatile Impurities

Expertise & Experience: A purity value determined by chromatography only accounts for organic impurities. To establish a true mass balance, the content of water and inorganic material must also be determined.

  • Karl Fischer Titration: This is the benchmark method for determining water content with high accuracy and precision, far superior to loss-on-drying which can also measure volatile solvents.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of non-volatile residue (inorganic impurities, such as salts or catalysts) remaining after the organic material has been combusted or vaporized.

Final Purity Assignment: A Comparative Summary and Mass Balance Approach

No single technique can provide a complete picture. A reference standard's certified value is assigned by integrating the results from these orthogonal methods using a mass balance approach.

Comparative Overview of Analytical Techniques:

Technique Primary Purpose Strengths Limitations
NMR Identity & StructureUnambiguous structural data; qNMR for potency.[19]Lower sensitivity for trace impurities compared to HPLC.
HRMS Identity (Molecular Formula)Extremely high mass accuracy and sensitivity.Provides no information on isomers or purity.
FT-IR Identity (Functional Groups)Fast, non-destructive, simple.Not quantitative; provides limited structural detail.
HPLC-PDA Purity (Organic Impurities)High resolution, quantitative, validated.Not suitable for volatile solvents or inorganic impurities.
GC-MS Purity (Residual Solvents)Excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Water ContentHighly specific and accurate for water.Only measures water content.
TGA Non-Volatile ImpuritiesMeasures inorganic content.Not specific; any non-volatile material is measured.

Mass Balance Calculation:

The final purity is calculated by subtracting the percentages of all identified impurities from 100%.

cluster_impurities Impurities Total 100% Purity Assigned Purity (e.g., 99.8%) Total->Purity - HPLC Organic Impurities (from HPLC) GC Residual Solvents (from GC-MS) KF Water Content (from Karl Fischer) TGA Non-Volatile Residue (from TGA)

Caption: Mass Balance Calculation for Purity Assignment.

Assigned Purity (%) = 100% - [% Organic Impurities (HPLC)] - [% Water (KF)] - [% Residual Solvents (GC)] - [% Non-Volatile Residue (TGA)]

Conclusion

The development of a robust analytical reference standard for tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a meticulous process that relies on the synergistic application of multiple, orthogonal analytical techniques. While HPLC serves as the primary tool for quantifying organic purity, its data is only meaningful when contextualized by definitive structural confirmation from NMR and MS, and supplemented with specific assays for water, residual solvents, and inorganic content. This integrated, evidence-based approach ensures the creation of a reference standard that is not only highly pure but also thoroughly understood, providing the necessary confidence for its use in critical quality control and regulatory settings within the pharmaceutical industry.

References

  • The ABC's of Reference Standard Management. American Pharmaceutical Review. [Link]

  • Ruscito, A., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Combinatorial Science. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Zenkevich, I. G., et al. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMR Solutions. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Nohara, T., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. BMC Chemistry. [Link]

  • Ferreira, M. J., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Schauer, J. J., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Environmental Science & Technology. [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Popoola, S. (2018). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Innovative Research and Development. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Al-Ghanimi, H. K. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • Schmidt, J., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

  • Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry. [Link]

  • Functional Groups from Infrared Spectra. YouTube. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Kamal, A. H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Synthesis and screening of new benzothiophene derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Characterisation of Functional Groups using IR Spectroscopy. COP Bela. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Wozniak, E., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. ResearchGate. [Link]

  • What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. [Link]

  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

  • 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Quantification of Impurities in Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of a drug substance or product is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Impurities, even at trace levels, can introduce significant risks, potentially altering therapeutic effects or causing toxicological issues.[1][2] The thorough characterization and quantification of these unwanted chemical entities are therefore critical mandates throughout the drug development lifecycle.[3][4] This guide provides researchers, scientists, and drug development professionals with a comparative overview of the principal analytical techniques used for impurity profiling. We will delve into the causality behind experimental choices, compare the performance of key methodologies with supporting data, and provide a framework for developing a robust, scientifically sound, and regulatory-compliant impurity analysis strategy.

Understanding the Enemy: Impurity Classification and Regulatory Context

Before selecting an analytical technique, one must understand the nature and origin of the impurities . The International Council for Harmonisation (ICH) provides a foundational framework for classifying and controlling impurities.[5][6]

Classification of Impurities:

  • Organic Impurities: These can arise during the manufacturing process or storage of the drug substance.[7] They include starting materials, by-products, intermediates, degradation products, and reagents.[7][8]

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or salts.[1][8]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the formulation of the drug product.[1][9] Their levels are strictly controlled due to their inherent toxicity.[9]

The Regulatory Framework: ICH Guidelines

Several ICH guidelines form the bedrock of impurity management, establishing thresholds that trigger the need for reporting, identification, and toxicological qualification.[8]

  • ICH Q3A(R2): Impurities in New Drug Substances.[10][11]

  • ICH Q3B(R2): Impurities in New Drug Products.[11][12][13]

  • ICH Q3C(R9): Guideline for Residual Solvents.[8][11]

  • ICH Q3D(R2): Guideline for Elemental Impurities.[8][11]

These guidelines establish specific thresholds for action. For instance, for a new drug substance with a maximum daily dose of up to 2g/day, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[14] Any impurity found at or above this level must be structurally characterized.[15]

The Impurity Profiling Workflow: A Systematic Approach

A successful impurity profiling campaign is a systematic process that moves from detection to final structural confirmation and quantification. This workflow ensures that no critical information is missed and that resources are used efficiently.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Validation A Sample Preparation B Initial Screening (e.g., HPLC-UV, TLC) A->B Inject C Method Development & Optimization B->C Detect Peaks D Separation of Impurities C->D Refine Conditions E Mass Spectrometry (MS) (Molecular Weight) D->E Analyze Fractions G NMR Spectroscopy (Definitive Structure) D->G Isolate & Analyze F Tandem MS (MS/MS) (Fragmentation Data) E->F Fragment Ions H Structure Elucidation F->H Interpret Spectra G->H Confirm Connectivity I Method Validation (ICH Q2(R2)) H->I Known Structure J Quantification Run (Using Validated Method) I->J Validated Procedure K Reporting & Documentation J->K Generate Data

Caption: General workflow for impurity profiling.

Core Analytical Techniques: A Comparative Guide

The selection of an analytical technique is driven by the specific question being asked: Are we separating, identifying, or quantifying? Often, a combination of techniques is required for a complete picture.[5][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for impurity analysis in the pharmaceutical industry, particularly for non-volatile organic impurities.[1][16] Its widespread adoption is due to its high sensitivity, adaptability, and excellent resolving power.[14]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[17]

  • Causality in Method Choice: Reversed-phase HPLC (RP-HPLC) is the most common mode. The choice of a C18 or C8 column is a starting point for many molecules, as it separates compounds primarily based on hydrophobicity. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve the best separation (resolution) between the API and its impurities.[17] UV detection is common due to its versatility, but other detectors can be used for compounds lacking a UV chromophore.[7]

  • Strengths: High resolution and sensitivity, robust and reproducible, easily automated, and suitable for quantification.[14][16]

  • Limitations: Not suitable for volatile compounds; co-elution of impurities can be a challenge, requiring careful method development.[18]

Experimental Protocol: General-Purpose HPLC-UV Impurity Method

  • System Preparation: The HPLC system is equilibrated with the initial mobile phase composition until a stable baseline is achieved. This ensures run-to-run reproducibility.

  • Sample Preparation: A known concentration of the drug substance (e.g., 1 mg/mL) is accurately weighed and dissolved in a suitable solvent, typically the mobile phase.[14] This ensures the sample is fully dissolved and compatible with the chromatographic system.

  • Standard Preparation: A reference standard of the API is prepared at a known concentration. If available, standards for known impurities are also prepared.

  • Injection: A precise volume (e.g., 10 µL) of the sample solution is injected onto the column.

  • Chromatographic Run: A gradient elution is typically employed for impurity profiling. This involves changing the mobile phase composition over time (e.g., increasing the organic solvent percentage) to elute compounds with a wide range of polarities.

  • Detection: The eluent passes through a UV detector set at a wavelength where the API and potential impurities absorb light.

  • Data Analysis: The resulting chromatogram is analyzed. Impurities are typically quantified as a percentage of the main API peak area. The relative retention time (RRT) is used to identify peaks from run to run.

Gas Chromatography (GC)

GC is the premier technique for the analysis of volatile and semi-volatile impurities, most notably residual solvents.[1] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both quantification and identification.[19]

  • Principle: GC separates components based on their volatility and interaction with the stationary phase lining a long, thin capillary column.[19] A carrier gas (e.g., helium) transports the vaporized sample through the column.

  • Causality in Method Choice: The choice of a headspace autosampler is critical for residual solvent analysis. It allows for the introduction of only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and enhancing sensitivity.[20] The column choice (e.g., a polar or non-polar stationary phase) depends on the target analytes.

  • Strengths: Exceptional separation efficiency for volatile compounds, high sensitivity, and when combined with MS, provides definitive identification.[19][21]

  • Limitations: Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: An accurately weighed sample of the drug substance is placed in a headspace vial and dissolved in a high-boiling-point solvent (e.g., dimethyl sulfoxide). This solvent acts as a matrix to ensure efficient and reproducible partitioning of volatile analytes into the headspace.

  • Incubation: The vial is sealed and heated in the headspace autosampler for a set period. This allows the volatile residual solvents to equilibrate between the sample matrix and the gas phase (headspace).

  • Injection: A portion of the pressurized headspace gas is automatically injected into the GC inlet.

  • Separation: The GC oven temperature is programmed to ramp up, separating the solvents based on their boiling points and column interactions.

  • Detection & Identification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification by comparing it to a spectral library (e.g., NIST).[22]

  • Quantification: The amount of each solvent is determined by comparing its peak area to that of a calibrated standard.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of impurities, providing crucial information for structural elucidation.[1][23] It is almost always used in combination with a chromatographic technique (LC-MS or GC-MS) that first separates the impurities.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[19]

  • Causality in Method Choice: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, is preferred for impurity identification. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, significantly narrowing down the number of possible structures.[23] Tandem MS (MS/MS) is used to fragment an impurity ion, and the resulting fragmentation pattern provides clues about its substructures.[23]

  • Strengths: Extremely high sensitivity and specificity, provides molecular weight and structural information, and is essential for identifying unknown impurities.[7][23]

  • Limitations: It is a destructive technique and provides limited information on stereochemistry.[24] Matrix effects can sometimes suppress ionization, affecting quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for the structural elucidation of organic molecules.[25][26] When an impurity has been isolated, NMR is used to unambiguously determine its complete chemical structure, including stereochemistry.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. It maps the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity of atoms.[24][25]

  • Causality in Method Choice: A suite of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for full structure elucidation.[27] For instance, an HSQC experiment correlates protons directly to the carbons they are attached to, while an HMBC experiment reveals longer-range correlations between protons and carbons, allowing the chemist to piece the molecular puzzle together.[27]

  • Strengths: Provides unambiguous structural information, including stereochemistry; non-destructive; can also be used for quantification (qNMR) without a specific reference standard for the impurity.[25][26][28]

  • Limitations: Relatively low sensitivity compared to MS, requiring a larger amount of isolated impurity (micrograms to milligrams); complex spectra can be challenging to interpret.[24]

Quantitative Performance Comparison

The choice of technique often involves a trade-off between sensitivity, the level of information provided, and the experimental effort required.

Technique Primary Application Typical Sensitivity (LOD/LOQ) Selectivity Structural Information Throughput
HPLC-UV Separation, QuantificationLow ppm (ng) rangeGood to ExcellentNone (Retention Time only)High
GC-FID Separation, Quantification (Volatiles)Low ppm (ng) rangeExcellentNone (Retention Time only)High
LC-MS Separation, Identification, QuantificationHigh ppb to low ppm (pg-ng)ExcellentMolecular Weight, Formula (HRMS)Medium-High
GC-MS Separation, Identification, Quantification (Volatiles)High ppb to low ppm (pg-ng)ExcellentMolecular Weight, FragmentationMedium-High
NMR Definitive Structure Elucidation, Quantificationµg to mg rangeN/A (for pure sample)Complete 3D StructureLow

Selecting the Right Analytical Strategy

The optimal strategy depends on the impurity type and the stage of development. The following decision tree illustrates a logical approach to selecting the appropriate analytical tools.

G Start Impurity Detected (e.g., by HPLC-UV) IsVolatile Is the impurity volatile? Start->IsVolatile IsKnown Is the impurity structure known? IsVolatile->IsKnown No IsKnown_Volatile Is the impurity structure known? IsVolatile->IsKnown_Volatile Yes HPLC_Quant Quantify using validated HPLC method IsKnown->HPLC_Quant Yes LCMS_ID Characterize using LC-MS and LC-MS/MS IsKnown->LCMS_ID No GCMS_Quant Quantify using Headspace GC-MS IsKnown_Volatile->GCMS_Quant Yes GCMS_ID Identify using Headspace GC-MS IsKnown_Volatile->GCMS_ID No Isolate Isolate impurity (e.g., Prep-HPLC) LCMS_ID->Isolate Need definitive structure NMR_Elucidate Elucidate structure using NMR Isolate->NMR_Elucidate

Caption: Decision tree for selecting analytical techniques.

Conclusion

The characterization and quantification of impurities is a complex but essential process in ensuring the safety and quality of pharmaceutical products. A multi-faceted approach, leveraging the strengths of orthogonal analytical techniques, is paramount. HPLC and GC form the foundation for separation and quantification, while MS and NMR provide the depth of structural information required for identification and elucidation. By understanding the principles behind each technique and adhering to a systematic, risk-based workflow aligned with regulatory guidelines, scientists can confidently navigate the challenges of impurity profiling and contribute to the development of safer, more effective medicines.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • ICH. (2006, June 6). Q3B(R2) Guideline: Impurities in New Drug Products.
  • EMA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Medistri SA. (2024, August 12).
  • Veeprho. (2024, August 8).
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • SynThink Research Chemicals.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • EMA. Q3B(R2) Impurities in New Drug Products.
  • FDA. Q2(R2)
  • Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Shaikh, T., et al. (2019, August 5). Impurities Characterization in Pharmaceuticals: A Review.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResolveMass Laboratories Inc. (2025, June 3).
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • Cormica. Understanding Impurity Analysis.
  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Nelson Labs. (2025, December 8).
  • ResolveMass Laboratories Inc. (2025, September 29).
  • Intertek.
  • FDA. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3).
  • ICH. Quality Guidelines.
  • Ermer, J. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • Oceanic Pharmachem.
  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw M
  • Methods of Impurities detection and Characteriz
  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Longdom Publishing. Detection of Impurities by Near-Infrared Spectroscopy.
  • Taylor & Francis Online. (2025, December 3).
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • (2014, August 22).
  • (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow.
  • Kadam, D., et al. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD.
  • Detecting Trace Impurities in N

Sources

Comparative study of different catalysts for the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Introduction: The Significance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the synthesis of complex heterocyclic molecules is a cornerstone of developing novel therapeutics. Among these, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate stands out as a critical building block.[1] Its structure, featuring a benzo[b]thiophene core linked to a Boc-protected piperazine ring, is integral to the formation of several active pharmaceutical ingredients (APIs).[1] Notably, it is a key intermediate in the synthesis of antipsychotic medications such as brexpiprazole, which is used to treat schizophrenia and major depressive disorder.[1][2]

The primary synthetic challenge in constructing this molecule lies in the formation of the crucial carbon-nitrogen (C-N) bond between the 4-position of the benzo[b]thiophene ring and the nitrogen of the piperazine moiety. This guide provides a comparative analysis of the predominant catalytic systems employed for this transformation, offering experimental insights and data to inform catalyst selection for researchers in pharmaceutical development. We will focus on the two most powerful and widely adopted methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation reactions.

Part 1: Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and scalability. The synthesis of our target molecule is essentially an N-arylation of a secondary amine (Boc-piperazine) with an aryl halide (e.g., 4-bromobenzo[b]thiophene).

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination has revolutionized C-N bond formation since its emergence, offering a highly versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution (SNAr).[3][4] This reaction class is characterized by its broad substrate scope, tolerance of numerous functional groups, and generally mild reaction conditions, making it a mainstay in the pharmaceutical industry.[3][5]

Mechanistic Rationale: The efficacy of this reaction hinges on a well-understood catalytic cycle involving a Palladium(0)/Palladium(II) redox couple. The choice of phosphine ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination, which are the key steps of the cycle.[6] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., Xantphos, BINAP) are often required to promote the reaction, especially with less reactive aryl chlorides or sterically hindered amines.[7][8][9]

Catalytic Cycle Diagram:

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Aryl Halide Complex (Ar-X)-Pd(0)L₂ Pd0->OA_Complex + Ar-X PdII_OA Pd(II) Oxidative Addition Complex (Ar)-Pd(II)(X)L₂ OA_Complex->PdII_OA Oxidative Addition PdII_Amine Pd(II) Amine Complex [(Ar)-Pd(II)(HNR₂')L₂]⁺X⁻ PdII_OA->PdII_Amine + HNR₂' (Amine) PdII_Amido Pd(II) Amido Complex (Ar)-Pd(II)(NR₂')L₂ PdII_Amine->PdII_Amido - Base-H⁺X⁻ (Deprotonation) Product_Complex Product Complex (Ar-NR₂')-Pd(0)L₂ PdII_Amido->Product_Complex Reductive Elimination Product_Complex->Pd0 - Ar-NR₂' (Product)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Advantages:

  • High Yields: Often provides excellent to quantitative yields.[2]

  • Broad Scope: Tolerates a wide variety of functional groups on both the aryl halide and the amine.

  • Milder Conditions: Reactions typically run at temperatures between 80-120 °C, lower than traditional methods.[7]

Disadvantages:

  • Cost: Palladium is a precious metal, and sophisticated phosphine ligands can be expensive, impacting large-scale production costs.

  • Catalyst Sensitivity: Both the palladium precursor and ligands can be sensitive to air and moisture.

Copper-Catalyzed N-Arylation: The Economic Alternative

The Ullmann condensation, the classical copper-mediated N-arylation, has been known for over a century. However, it traditionally required harsh reaction conditions (high temperatures, polar solvents) and stoichiometric amounts of copper. Modern advancements, often referred to as Ullmann-Goldberg or Chan-Lam reactions, utilize catalytic amounts of copper with the aid of ligands, making the process more practical and efficient.[10][11]

Mechanistic Rationale: The mechanism of copper-catalyzed amination is more debated than its palladium counterpart. However, a plausible pathway involves the formation of a Cu(I) species that coordinates with the amine and the aryl halide. An oxidative addition to a Cu(III) intermediate, followed by reductive elimination, is a commonly proposed cycle.[12] Ligands such as diamines, amino acids, or phenanthrolines are often necessary to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[13]

Catalytic Cycle Diagram:

Ullmann_Coupling CuI Cu(I)X Coord_Complex Coordinated Complex [Cu(I)(HNR₂')(ArX)] CuI->Coord_Complex + Ar-X + HNR₂' CuIII_OA Cu(III) Intermediate (Ar)-Cu(III)(X)(NR₂') Coord_Complex->CuIII_OA Oxidative Addition (Proposed) CuIII_OA->CuI Reductive Elimination + Product Product Ar-NR₂'

Caption: A proposed catalytic cycle for copper-catalyzed N-arylation.

Advantages:

  • Low Cost: Copper is significantly cheaper and more earth-abundant than palladium, offering a major economic advantage for industrial-scale synthesis.[11]

  • Effectiveness for Heterocycles: Copper catalysts can be particularly effective for the N-arylation of nitrogen-containing heterocycles.

Disadvantages:

  • Harsher Conditions: Often requires higher temperatures (100-140 °C) and stronger bases compared to palladium systems.

  • Narrower Scope: Can be less tolerant of certain functional groups, and catalyst/ligand screening is often required for new substrates.

Part 2: Performance Data and Experimental Protocols

To provide a clear comparison, the following table summarizes typical experimental conditions and outcomes for the N-arylation of aryl bromides with piperazine derivatives, analogous to the synthesis of the target compound.

Data Summary Table
Catalyst System (mol%)Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogy
Pd(OAc)₂ (2%) / Xantphos (4%)4-Bromobenzo[b]thiopheneCs₂CO₃Dioxane11012-24>90[8]
Pd₂(dba)₃ (1.5%) / BINAP (3%)4-BromoindoleNaOt-BuToluene1008-16~95[9]
Pd(OAc)₂ (2%) / t-BuXPhos (4%)Aryl BromideK₃PO₄t-BuOH10018~98[7]
CuI (10%) / TMEDA (20%)Aryl IodideK₂CO₃DMF12024~85[13]
Cu(OAc)₂ (10%) / No LigandArylboronic AcidPyridineMeOH/H₂ORT1>90[11]

Note: The data presented are representative of typical Buchwald-Hartwig and Copper-catalyzed N-arylation reactions of similar substrates, as specific comparative data for the target molecule is proprietary. The Chan-Lam reaction (Cu(OAc)₂) uses an arylboronic acid instead of an aryl halide.

Recommended Experimental Protocol: Buchwald-Hartwig Amination

Based on its reliability, high yields, and extensive documentation, the Palladium-catalyzed Buchwald-Hartwig amination is the recommended method for laboratory-scale synthesis.

Objective: To synthesize tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate from 4-bromobenzo[b]thiophene and tert-butyl piperazine-1-carboxylate.

Materials & Reagents:

  • 4-Bromobenzo[b]thiophene (1.0 equiv)

  • tert-Butyl piperazine-1-carboxylate (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Anhydrous solvents are flammable.

  • Cesium carbonate is a strong base; avoid contact with skin and eyes.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzo[b]thiophene, tert-butyl piperazine-1-carboxylate, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Solvent Addition: Add anhydrous dioxane (or toluene) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Workflow Diagram:

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, Ligand, Base in Schlenk Flask B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat to 100-110 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool and Filter through Celite E->F Upon Completion G Aqueous Wash & Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Conclusion and Future Perspectives

For the synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, palladium-catalyzed Buchwald-Hartwig amination remains the superior method in terms of yield, reliability, and substrate scope.[2][3] The use of well-defined palladium precatalysts and bulky phosphine ligands consistently delivers high performance. While copper-catalyzed systems present a compelling, cost-effective alternative, they may require more extensive optimization of ligands, bases, and reaction conditions to achieve comparable results.

Future research will likely focus on further reducing the cost and environmental impact of this crucial transformation. This includes the development of catalysts based on more abundant and less toxic base metals like nickel and iron, as well as the design of recyclable heterogeneous catalysts to simplify product purification and reduce precious metal waste in pharmaceutical manufacturing.[4]

References

  • Title: Tert-butyl 4-(benzo[b]thiophen-4-yl)
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL
  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL
  • Title: Enantioselective Copper-Catalyzed Construction of Aryl-Pyrroloindolines via an Arylation–Cyclization Cascade Source: PMC - NIH URL
  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: ResearchGate URL
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL
  • Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL
  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL
  • Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling Source: ResearchGate URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: American Chemical Society URL: [Link]

  • Title: Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination Source: ACS Omega URL: [Link]

  • Title: Copper-Catalyzed Cross-Coupling Reactions of Nucleobases with Arylboronic Acids: An Efficient Access toN-Arylnucleobases Source: ResearchGate URL: [Link]

Sources

A Guide to Benchmarking Synthesis: Yield and Purity Analysis of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Benchmarking in Chemical Synthesis

In the landscape of drug development and fine chemical manufacturing, the synthesis of a target compound is merely the first step. The true measure of a synthetic route's viability lies in its efficiency and the quality of its output. This is quantified through two critical metrics: yield and purity .[1] Yield dictates the economic feasibility of a process, while purity is paramount for ensuring the safety and efficacy of a final product, particularly in pharmaceutical applications.[1]

This guide provides a comprehensive framework for benchmarking the synthesis of a compound against established literature values. We will use the preparation of Acetylsalicylic Acid (Aspirin), a cornerstone of medicinal chemistry, as a practical case study. The principles and methodologies detailed herein are broadly applicable to a wide range of compounds, offering a robust system for validating and optimizing synthetic protocols. We will proceed by first establishing a baseline from published data, then detailing a rigorous experimental workflow for synthesis, purification, and analysis, and finally, comparing our results to the established benchmarks.

Literature Review: Establishing the Benchmark for Acetylsalicylic Acid

The synthesis of Acetylsalicylic Acid (ASA) from salicylic acid and acetic anhydride is a classic esterification reaction, extensively documented in chemical literature.[2][3][4] A thorough review reveals the expected performance of this synthesis under standard laboratory conditions.

The reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid.[2][5] While both are effective, phosphoric acid is often preferred as a safer alternative.[6][7] The yield of this reaction is influenced by factors such as reaction time and temperature.[1][8] Published literature and university-level experimental procedures report yields ranging from approximately 45% to over 80%.[6][7][9][10] For the purpose of this guide, a target yield of 70-80% will be considered a successful benchmark.

Purity is most commonly assessed by two methods: melting point determination and spectroscopic analysis. The literature melting point for pure aspirin is consistently cited as 135-136°C.[9][11][12] A broad melting range or a value significantly lower than this indicates the presence of impurities, most commonly unreacted salicylic acid.[8][13]

Spectroscopic methods like High-Performance Liquid Chromatography (HPLC) offer a more quantitative measure of purity.[14][15] HPLC can effectively separate aspirin from salicylic acid and other potential byproducts, allowing for precise quantification.[14] A purity level of >99.5% by HPLC is a standard expectation for a well-executed synthesis and purification. The ferric chloride test provides a simple, qualitative check for the presence of phenolic impurities like salicylic acid, which forms a distinct purple complex with Fe(III) ions; pure aspirin should yield a negative (yellow) result.[2][16][17]

Experimental Design & Protocols: A Validated Approach

To benchmark against the literature, a meticulously planned and executed experiment is essential. The following protocols for synthesis, purification, and analysis are designed to be robust and reproducible.

Synthesis Protocol: Acetylsalicylic Acid

This protocol details the acid-catalyzed esterification of salicylic acid.

Materials:

  • Salicylic Acid (2.0 g)

  • Acetic Anhydride (5.0 mL)

  • 85% Phosphoric Acid (5-10 drops)

  • Deionized Water

  • 50 mL Erlenmeyer Flask

  • Hot Water Bath

  • Ice Bath

Procedure:

  • Accurately weigh 2.0 g of salicylic acid and transfer it to a 50-mL Erlenmeyer flask.[5][17]

  • In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of 85% phosphoric acid to act as the catalyst.[5][18]

  • Gently swirl the flask to mix the reagents.

  • Heat the flask in a hot water bath set to approximately 75-80°C for 15 minutes, stirring occasionally to ensure all the solid dissolves.[5][17]

  • Remove the flask from the heat and, while still in the fume hood, cautiously add 2 mL of deionized water to quench the excess acetic anhydride. This will generate hot acetic acid vapors.[5]

  • Allow the flask to cool for several minutes, then add 20 mL of cold deionized water to initiate crystallization.[5]

  • Place the flask in an ice bath for at least 10 minutes to maximize the precipitation of the crude product.[4][5][16] If crystals are slow to form, scratching the inside of the flask with a glass rod can induce crystallization.[5][16]

  • Collect the crude aspirin crystals via vacuum filtration using a Büchner funnel.[4][16]

  • Wash the crystals with a small amount of ice-cold deionized water (approx. 5 mL) to remove soluble impurities.[5][17] Do not discard the crude product; proceed directly to the purification step.

Scientist's Note: The use of acetic anhydride instead of acetic acid drives the reaction to completion, as the byproduct, acetic acid, is less reactive than the water that would be produced in a direct Fischer esterification. Phosphoric acid is a safer, though slightly less reactive, catalyst than sulfuric acid.[6][7]

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[11]

Materials:

  • Crude Acetylsalicylic Acid (from step 3.1)

  • Ethanol

  • Deionized Water

  • Hot Plate

Procedure:

  • Transfer the crude aspirin to a clean 50-mL Erlenmeyer flask.

  • Add a minimal amount of warm ethanol (e.g., 4-5 mL) to dissolve the crystals. Heat gently on a hot plate if necessary. The goal is to create a saturated solution.[16][19]

  • Once dissolved, remove the flask from the heat and slowly add approximately 15-20 mL of warm water. The solution may become turbid. If so, add a few more drops of ethanol until it becomes clear again.[3][19]

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals, as impurities tend to remain in the solution.[11][19]

  • Once crystallization appears complete, place the flask in an ice bath for 10-15 minutes to maximize recovery.

  • Collect the purified aspirin crystals by vacuum filtration.

  • Wash the crystals with a small portion of ice-cold deionized water.

  • Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a pre-weighed watch glass and dry in a low-temperature oven (~60°C) or desiccator to a constant weight.

Analytical Workflow

The following workflow ensures a comprehensive assessment of the final product's yield and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_benchmarking Benchmarking A Synthesize Crude Aspirin (Protocol 3.1) B Isolate via Vacuum Filtration A->B C Purify via Recrystallization (Protocol 3.2) B->C D Isolate & Dry Final Product C->D E Weigh Final Product (for Yield Calculation) D->E F Melting Point Determination D->F G HPLC Analysis (for Purity & Impurity Profile) D->G H Qualitative FeCl3 Test D->H I Calculate Percent Yield E->I J Determine Purity (%) F->J G->J K Compare Data to Published Literature I->K J->K

Caption: Experimental workflow from synthesis to final benchmarking.

Analytical Methods:

  • Yield Calculation:

    • Determine the theoretical yield based on the initial mass of the limiting reactant (salicylic acid).[4][20]

    • Measure the final mass of the dry, purified aspirin.

    • Calculate the percent yield: (Actual Mass / Theoretical Yield) * 100.[4]

  • Melting Point Determination:

    • Use a calibrated melting point apparatus.

    • Record the temperature range from the first appearance of liquid to the complete melting of the sample.[9] A sharp range close to the literature value (135-136°C) indicates high purity.[11]

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A validated Reverse-Phase HPLC (RP-HPLC) method is standard for aspirin analysis.[15][21]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A buffered mixture of water and acetonitrile (e.g., 45:55 acetonitrile:water with 0.1% orthophosphoric acid).[15]

    • Detection: UV detection at 237 nm.[15]

    • Procedure: Prepare a standard solution of pure aspirin and a solution of the synthesized product. Inject both and compare the chromatograms. Purity is determined by the area percentage of the aspirin peak relative to all other peaks.

Data Analysis & Comparison

All quantitative data should be systematically organized to facilitate a direct comparison with literature values.

Hypothetical Experimental Results
  • Initial Mass of Salicylic Acid: 2.00 g

  • Theoretical Yield of Aspirin: 2.61 g

  • Final Mass of Purified Aspirin: 2.05 g

  • Percent Yield: (2.05 g / 2.61 g) * 100 = 78.5%

  • Melting Point Range: 135-136°C

  • HPLC Purity: 99.8%

  • FeCl3 Test: Negative (No purple color observed)

Comparative Data Summary

The table below benchmarks our hypothetical experimental results against values reported in the literature.

Source/MethodReported Yield (%)Reported Purity / Melting Point (°C)Analytical Method Used
Understanding Standards[9]66.8 - 67.9%135-136°CMelting Point, IR Spectroscopy
Kondža, M., et al. (2023)[6][7]79.4 - 79.8%>99%HPLC
IJSEA (2023)[12]72.5%140°CMelting Point
ResearchGate Publication[10]43%Not specifiedYield Calculation
Internal Experimental Data (Hypothetical) 78.5% 135-136°C / 99.8% Melting Point, HPLC

Discussion & Interpretation

Our experimental yield of 78.5% aligns well with the higher end of the reported literature values, suggesting the synthesis and purification protocols were executed efficiently.[6][7] The sharp melting point range of 135-136°C is identical to the accepted value for pure aspirin, providing strong initial evidence of high purity.[9][11]

The collective data demonstrates that the employed protocols are capable of producing high-purity Acetylsalicylic Acid at a yield that is competitive with established methods. This rigorous benchmarking process validates the experimental workflow and provides confidence in the quality of the synthesized compound.

Conclusion

Benchmarking against published literature is a non-negotiable step in the validation of any chemical synthesis. It provides the necessary context to evaluate the success of an experimental outcome in terms of both efficiency (yield) and quality (purity). By systematically reviewing existing data, implementing robust and detailed protocols, and employing a multi-faceted analytical strategy, researchers can objectively assess their results. The synthesis of Acetylsalicylic Acid serves as an ideal model, demonstrating how a combination of classical techniques and modern analytical methods can be used to produce and validate a compound against scientifically established standards.

References

  • 13.1: Synthesis of Aspirin Lab Procedure. (2021). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Aspirin. (n.d.). SQA Understanding Standards. Available at: [Link]

  • Chemistry 104: Synthesis of Aspirin. (n.d.). Grossmont College. Available at: [Link]

  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College. Available at: [Link]

  • Aspirin Synthesis and Purity Analysis. (n.d.). Scribd. Available at: [Link]

  • Synthesis of Aspirin - Acetylsalicylic Acid. (2012). Available at: [Link]

  • Experiment 8 - Synthesis of Aspirin. (n.d.). Bellevue College. Available at: [Link]

  • Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. (n.d.). Available at: [Link]

  • Purity of Aspirin. (2013). nz science class online.
  • Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. (2023). Waters Corporation. Available at: [Link]

  • Preparation of Recrystallization of Aspirin. (2018). UKEssays.com. Available at: [Link]

  • Synthesis of Aspirin & Determination of Product Purity. (2022). IvyPanda. Available at: [Link]

  • Aspirin Preparation (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]

  • 2.3: Synthesis and Recrystallization of Aspirin. (2023). Chemistry LibreTexts. Available at: [Link]

  • Puri, M., & Walia, Y. K. (n.d.). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. (2023). Available at: [Link]

  • Annals of Biomedical and Clinical Research Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. (n.d.). Available at: [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS. Available at: [Link]

  • HPLC Method Validation for The Estimation of Aspirin in Bulk and Tablet Dosage Form as Per IP. (2021). bepls. Available at: [Link]

  • LAB1. (n.d.). Available at: [Link]

  • Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.). Waters Corporation. Available at: [Link]

  • Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations. (n.d.). IJSEA. Available at: [Link]

  • Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. (n.d.). ResearchGate. Available at: [Link]

  • Aspirin Synthesis Lab: Procedure, Yield, & Purity. (n.d.). Studylib. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When analytical methods are transferred between laboratories, updated, or when data from different methods need to be compared, a rigorous cross-validation process is not just a regulatory hurdle, but a scientific necessity. This guide provides an in-depth, experience-driven comparison of cross-validation strategies, complete with detailed experimental protocols and the statistical tools to ensure your analytical data is robust, reliable, and beyond reproach.

The Imperative of Cross-Validation: Beyond a Box-Checking Exercise

In the lifecycle of drug development, it's a common scenario for an analytical method to be transferred from a research and development setting to a quality control laboratory, or for a study to involve multiple analytical sites. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under these different conditions.[1][2] Failing to properly cross-validate can lead to out-of-specification results, costly project delays, and even compromise the safety and efficacy of a therapeutic product.

This guide will navigate the nuances of designing and executing a scientifically sound cross-validation study, ensuring your analytical methods are not just validated, but truly fit for purpose across their entire lifecycle.

Strategic Approaches to Method Cross-Validation

The choice of a cross-validation strategy is a critical decision that should be based on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development. Here, we compare the most common approaches:

Strategy Description Best Suited For Key Considerations
Comparative Testing The most common approach where both the transferring and receiving laboratories analyze the same set of homogenous samples.[3][4][5]Well-established, validated methods where both laboratories have similar equipment and expertise.Requires meticulous sample handling and robust statistical analysis to demonstrate equivalence.
Co-validation (Joint Validation) The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3][5][6]New methods being developed and implemented at multiple sites simultaneously.Fosters strong collaboration and knowledge transfer but can be resource-intensive.[6]
Revalidation (Partial or Full) The receiving laboratory conducts a partial or full revalidation of the analytical method.[3]Significant differences in laboratory environments, equipment, or when substantial method changes have been made.The most rigorous and resource-intensive approach, ensuring the method is robust in the new environment.
Transfer Waiver A formal transfer study is waived based on strong justification, such as the method being a simple, compendial procedure and the receiving lab being familiar with the technique.[4]Simple, compendial methods where the receiving laboratory has a proven track record of proficiency.Requires a thorough risk assessment and documented justification.

Designing a Robust Cross-Validation Protocol: A Step-by-Step Guide

A successful cross-validation study hinges on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria. This protocol acts as the blueprint for the entire process, ensuring that the study is conducted in a controlled and scientifically sound manner.

Experimental Workflow for Comparative Testing

The following detailed protocol outlines a typical comparative testing approach for an HPLC method.

Objective: To demonstrate the equivalency of an HPLC assay for the quantification of Compound X in Drug Product Y between the Transferring Laboratory (Lab A) and the Receiving Laboratory (Lab B).

1. Pre-Transfer Activities:

  • Protocol Development and Approval: A joint protocol is authored and approved by both laboratories, detailing the scope, responsibilities, materials, analytical procedure, and acceptance criteria.
  • Knowledge Transfer: The transferring lab provides the receiving lab with the complete analytical method, validation reports, and any relevant development history.
  • Training: Analysts at the receiving lab are trained on the method by experienced personnel from the transferring lab.

2. Materials and Samples:

  • A single, homogenous batch of Drug Product Y is selected for the study.
  • Reference standards for Compound X and any known impurities are provided to both labs.
  • Quality Control (QC) samples are prepared by the transferring lab at a minimum of three concentrations (low, medium, and high) spanning the calibration range.

3. Experimental Phase:

  • Sample Analysis: Both laboratories will analyze a minimum of six independent preparations of the drug product sample and three replicates of each QC sample level.
  • Data Recording: All raw data, including chromatograms, peak areas, and calculated concentrations, are meticulously documented.

4. Data Analysis and Acceptance Criteria:

  • Precision: The relative standard deviation (RSD) of the results from each laboratory should be within a pre-defined limit (e.g., ≤ 2.0%).
  • Accuracy: The mean recovery of the QC samples at each level should be within a specified range (e.g., 98.0% to 102.0%).
  • Comparability of Means: The mean results of the drug product samples from both laboratories are compared using appropriate statistical tests.
Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting start Initiate Method Transfer protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials ss_transfer Transferring Lab: Perform System Suitability materials->ss_transfer ss_receive Receiving Lab: Perform System Suitability materials->ss_receive analyze_transfer Transferring Lab: Analyze Samples ss_transfer->analyze_transfer analyze_receive Receiving Lab: Analyze Samples ss_receive->analyze_receive compare Compare Data & Perform Statistical Analysis analyze_transfer->compare analyze_receive->compare criteria Acceptance Criteria Met? compare->criteria report Generate Final Report criteria->report Yes investigate Investigate Discrepancies criteria->investigate No end Transfer Complete report->end investigate->compare

Caption: A typical workflow for a comparative testing cross-validation study.

Statistical Analysis: The Arbiter of Equivalence

Statistical analysis is the cornerstone of a successful cross-validation, providing an objective assessment of the data. The choice of statistical tests should be predefined in the protocol.

Statistical Test Purpose Interpretation
F-test To compare the precision (variances) of the two datasets.[7]A calculated F-value less than the critical F-value indicates that there is no statistically significant difference in the precision of the two methods.
Student's t-test To compare the means of the two datasets.[7][8]A calculated t-value less than the critical t-value suggests that there is no statistically significant difference between the means of the two methods.
Bland-Altman Plot A graphical method to visualize the agreement between two quantitative measurements.[9]Data points should be randomly scattered around the mean difference line, with the majority falling within the 95% limits of agreement.
Deming Regression A linear regression method that accounts for errors in both the x and y variables.[9][10]The confidence intervals for the slope and intercept of the regression line should contain 1 and 0, respectively, to demonstrate equivalence.

It is crucial to understand that correlation analysis (e.g., calculating the correlation coefficient, r) is not an appropriate method for assessing the comparability of two methods as it only measures the strength of a linear relationship, not the agreement.[11]

A Self-Validating System: Building Trust in Your Data

The ultimate goal of cross-validation is to establish a self-validating system. This means that the process itself provides the evidence of its success. This is achieved through:

  • A Priori Acceptance Criteria: Defining the acceptable limits for all statistical tests and performance characteristics before the study begins removes subjectivity from the evaluation.

  • System Suitability Tests: Running system suitability tests at the beginning of each analytical run ensures that the instrumentation is performing as expected.

  • Incurred Sample Reanalysis (ISR): For bioanalytical methods, reanalyzing a subset of study samples provides a real-world check on the method's performance.

Troubleshooting Common Cross-Validation Challenges

Even with a well-designed protocol, challenges can arise during a cross-validation study. A proactive approach to troubleshooting is essential.

Challenge Potential Root Cause(s) Recommended Action(s)
Failure to meet precision criteria - Inconsistent sample preparation techniques. - Instrument variability. - Analyst inexperience.- Review and reinforce sample preparation procedures. - Perform instrument maintenance and calibration. - Provide additional analyst training.
Bias between laboratories - Differences in reference standard handling or preparation. - Systematic errors in instrumentation. - Inconsistent interpretation of the analytical procedure.- Verify the integrity and preparation of reference standards. - Investigate potential instrumental biases. - Conduct a joint review of the analytical procedure to ensure consistent execution.
Unexpected peaks or interferences - Contamination of reagents or solvents. - Differences in the sample matrix. - Co-eluting impurities.- Analyze reagent and solvent blanks to identify sources of contamination. - Investigate potential matrix effects. - Optimize chromatographic conditions to improve resolution.
Decision Tree for Investigating Discrepancies

DiscrepancyInvestigation start Discrepancy Identified (e.g., failed acceptance criteria) check_cal Review System Suitability & Calibration Data start->check_cal cal_ok Data OK? check_cal->cal_ok check_prep Investigate Sample Preparation Procedures cal_ok->check_prep Yes root_cause Identify & Document Root Cause cal_ok->root_cause No prep_ok Procedure Followed? check_prep->prep_ok check_inst Examine Instrument Performance & Logs prep_ok->check_inst Yes prep_ok->root_cause No inst_ok No Issues Found? check_inst->inst_ok inst_ok->root_cause Yes inst_ok->root_cause No capa Implement Corrective and Preventive Action (CAPA) root_cause->capa reanalyze Re-analyze Samples capa->reanalyze end Resolution Achieved reanalyze->end

Caption: A decision tree for systematically investigating discrepancies during cross-validation.

Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle

Cross-validation of analytical methods is a critical, multifaceted process that underpins the reliability of data in drug development. By adopting a strategic approach, designing robust protocols, and employing appropriate statistical tools, researchers and scientists can ensure the seamless transfer and continued performance of their analytical methods. This commitment to scientific integrity not only satisfies regulatory expectations but also builds a foundation of trust in the data that drives critical decisions throughout the pharmaceutical lifecycle.

References

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Statistics for Laboratory Method Comparison Studies. (n.d.). Semantic Scholar. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). International Journal of Metrology and Quality Engineering. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories. [Link]

  • Statistics for Laboratory Method Comparison Studies. (2012). ResearchGate. [Link]

  • Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Case Study: Investigating Unexpected Results of a Global Cross-Laboratory Study of a USP Organic Impurities Method on an Arc HPLC System. (2021). Waters Corporation. [Link]

  • Cross validation in bioanalysis: Why, when and how? (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cross Validation - final. (n.d.). European Bioanalysis Forum. [Link]

  • Statistics in Analytical Chemistry - Tests. (2019). University of Toronto. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • Analytical method transfer. (2017). Chemistry World. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Cross-validation (statistics). (n.d.). Wikipedia. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Bioanalysis. [Link]

  • T-Tests, ANOVA, and Comparing Means. (n.d.). NCSS Statistical Software. [Link]

  • Statistical analysis in method comparison studies part one. (n.d.). Acutecaretesting.org. [Link]

Sources

Safety Operating Guide

A-Z Guide to the Safe Disposal of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a compound handled by dedicated professionals like you.[1] Ensuring its proper disposal is not merely a regulatory formality but a cornerstone of responsible laboratory practice, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks.

The procedures outlined here are based on the known hazards of this chemical and the classes to which its structural moieties—piperazine and benzothiophene—belong. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Section 1: Hazard Profile and Risk Assessment

The first principle of safe disposal is a thorough understanding of the material's hazards. Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is classified as a hazardous substance requiring careful handling.

  • GHS Classification: The compound is identified with the GHS07 pictogram, signaling that it can cause less serious health effects.[2] Specifically, it is associated with the following hazard statements:

    • H315: Causes skin irritation. [2]

    • H319: Causes serious eye irritation. [2]

  • Inferred Hazards: Based on its structural components, additional caution is warranted. Piperazine derivatives can cause severe skin burns, eye damage, and potential allergic reactions.[3][4] Benzothiophene compounds are also typically treated as hazardous waste.[5] Therefore, all waste containing this compound, including residual amounts on labware, must be classified and handled as hazardous chemical waste .

  • Regulatory Framework: In the United States, the management of this waste falls under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous materials.[6][7] Compliance with RCRA and corresponding state and local regulations is mandatory.

Section 2: Quantitative Safety Data Summary

For quick reference, the following table summarizes the essential safety information. This data should be clearly understood before any handling or disposal procedures begin.

ParameterInformationSource(s)
Chemical Name tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate[2]
CAS Number 1191901-07-1[2]
GHS Pictogram

[2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2]
Required PPE Chemical safety goggles, chemical-resistant nitrile gloves, lab coat.[3][4]
Handling Location All handling and waste consolidation should occur within a certified chemical fume hood.[3][4]
Disposal Method Segregate as hazardous chemical waste for collection by a licensed disposal contractor. Do not dispose of down the drain or in general trash. [3][8]
Section 3: Pre-Disposal Checklist & Preparation

Before generating waste, a systematic preparation ensures that all safety and regulatory requirements are met from the outset.

  • Identify Satellite Accumulation Area (SAA): Locate the designated SAA in your laboratory. This is where hazardous waste must be stored at or near the point of generation.[9]

  • Procure Correct Waste Container: Ensure you have a clean, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top cap.[3][10]

  • Verify Labeling: Confirm the container is pre-labeled or ready to be labeled with "HAZARDOUS WASTE," the full chemical name, and associated hazard warnings.[9]

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as specified in the table above.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for waste management, ensuring each step logically follows regulatory and safety best practices.

Step 4.1: Waste Segregation at the Point of Generation

Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure the waste can be safely treated by the disposal facility.[5]

  • Solid Waste: Collect unused or expired solid tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, along with contaminated items like weighing papers, gloves, and disposable labware, directly into the designated solid hazardous waste container.[4]

  • Liquid Waste: If the compound is in a solution, collect the waste in a designated liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[5][11]

  • Sharps Waste: Any contaminated sharps (needles, scalpels, glass pipettes) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[8]

Step 4.2: Waste Container Management and Labeling

Causality: Federal and state regulations (EPA/RCRA) mandate that hazardous waste containers are correctly labeled and managed to inform personnel of the contents and associated risks, preventing accidental exposure or improper handling.[9][12]

  • Labeling: Immediately label the container with the full chemical name: "tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate." List any solvents and their approximate concentrations. Do not use abbreviations.[8] Affix the appropriate hazard pictograms.

  • Container Status: Keep the waste container securely sealed at all times, except when adding waste.[6] This minimizes the release of vapors and prevents spills.

  • Fill Level: Do not overfill containers. Leave at least 10% of headspace (one inch) to allow for vapor expansion.[10]

Step 4.3: On-Site Storage in Satellite Accumulation Areas (SAAs)

Causality: SAAs are designated to safely accumulate waste at the point of generation, minimizing the transport of hazardous materials within the facility and ensuring compliance with EPA generator status rules.[9][13]

  • Location: Store the sealed and labeled waste container in your laboratory's designated SAA.

  • Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[14] Secondary containment should be used to mitigate any potential spills.[5]

  • Accumulation Limits: Be aware of the accumulation time and volume limits for your institution's generator status (e.g., up to 55 gallons for a Small Quantity Generator).[9]

Step 4.4: Arranging for Final Disposal

Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure the waste is treated in an environmentally sound manner, typically via high-temperature incineration.[3][8]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from your Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company.

  • Documentation: Ensure all institutional documentation related to the waste pickup is completed accurately.

Section 5: Emergency Procedures: Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing all necessary PPE.

  • Containment: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, sand, or silica gel.[3][4]

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container using spark-proof tools.[3]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper segregation and containment of waste generated from handling tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

G cluster_0 Step 1: Point of Generation (Fume Hood) cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Container Management cluster_3 Step 4: Storage & Final Disposal start Waste Generated (Solid, Liquid, or Sharp) decision What is the waste type? start->decision solid_waste Collect in Solid Waste Container (Contaminated PPE, Labware) decision->solid_waste Solid liquid_waste Collect in Liquid Waste Container (Solutions) decision->liquid_waste Liquid sharps_waste Collect in Sharps Container (Contaminated Glassware, Needles) decision->sharps_waste Sharp label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Pictograms solid_waste->label_container liquid_waste->label_container sharps_waste->label_container seal_container Securely Seal Container When Not Adding Waste label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Pickup by EHS / Licensed Contractor store_saa->request_pickup

Caption: Logical workflow for the safe disposal of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • MED-FLEX. (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. MED-FLEX. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. MLO. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Healthcare Environmental Resource Center. (n.d.). Resource Conservation and Recovery Act (RCRA). HERC. [Link]

  • VetCA. (n.d.). Resource Conservation and Recovery Act. VetCA. [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • University of York. (n.d.). Disposal Standards. University of York. [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]

Sources

Mastering the Safe Handling of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (CAS No. 1191901-07-1), a key intermediate in pharmaceutical synthesis.[1] By moving beyond a simple checklist, this document elucidates the "why" behind each safety protocol, fostering a culture of deep, proactive safety in your laboratory.

Understanding the Hazard Landscape

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a solid organic compound. While specific toxicity data is limited, the available safety information indicates that it is an irritant. The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The GHS07 pictogram, an exclamation mark, is associated with this chemical, signaling these irritant properties. Therefore, all handling procedures must be designed to prevent direct contact with the skin and eyes.

Key Chemical Identifiers:

ParameterValue
CAS Registry Number 1191901-07-1
Molecular Formula C₁₇H₂₂N₂O₂S[1]
Molecular Weight 318.4 g/mol [1]
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate[1][2]
Physical Form Solid

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in best laboratory practices for handling similar benzothiophene and piperazine derivatives.[3][4]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when splash hazards exist.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] This is critical to prevent eye irritation from airborne particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Inspect gloves for any signs of degradation before each use. Employ proper glove removal techniques to avoid contaminating your skin.[3] Double-gloving with nitrile gloves can provide an additional layer of protection.[4]
Respiratory Protection Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.All work with this compound in solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] If a respirator is needed, it must be used in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[3][5]
Footwear Closed-toe shoes.This provides a basic but essential layer of protection against accidental spills and falling objects.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.

Engineering Controls and Preparation
  • Ventilation is Key: All handling of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] This is the most effective way to control exposure to airborne particles.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Designated Workspace: Designate a specific area within the fume hood for handling the compound to contain any potential spills.[4]

Weighing and Transferring the Compound
  • Containment During Weighing: When weighing the solid compound, do so within the chemical fume hood on a tared container.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools, such as a spatula, for transfers.

  • Controlled Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Proper Labeling and Storage: Clearly label any resulting mixtures or products. Store the primary container of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate in a dry, room-temperature environment, sealed from the atmosphere.

Emergency Procedures: Be Prepared for the Unexpected

Spills
  • Minor Spills: For small spills, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Major Spills: In the event of a large spill, evacuate the area immediately and prevent entry. Alert your institution's emergency response team. Ensure the area is well-ventilated before cleanup begins.[3]

Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Product: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3][7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated and labeled container.[3]

  • Empty Containers: Decontaminate empty containers before disposal. Adhere to all label warnings until the containers are cleaned or destroyed.[3]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow for safely managing Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate from receipt to disposal, the following diagram illustrates the key steps and decision points.

SafeHandlingWorkflow Workflow for Safe Handling of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Don Appropriate PPE EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls DesignateArea 3. Designate Handling Area EngControls->DesignateArea Weigh 4. Weigh Compound in Fume Hood DesignateArea->Weigh Transfer 5. Transfer and Handle with Care Weigh->Transfer Decon 6. Decontaminate Equipment and Surfaces Transfer->Decon Spill Spill or Exposure? Transfer->Spill Store 7. Label and Store Products/Reagents Decon->Store WasteSeg 8. Segregate Waste (Solid, Liquid, PPE) Store->WasteSeg Dispose 9. Dispose via Approved Waste Stream WasteSeg->Dispose Spill->Decon No EmergencyProc Activate Emergency Procedures (Spill Control, First Aid) Spill->EmergencyProc Yes Report Report Incident EmergencyProc->Report

Caption: Procedural flow for the safe management of Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

References

  • BenchChem. (n.d.). Comprehensive Safety and Handling Guide for 2,7-Diethyl-1-benzothiophene.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • AK Scientific, Inc. (n.d.). Benzo[b]thiophene, 4-nitro- Safety Data Sheet.
  • PubChem. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.
  • AK Scientific, Inc. (n.d.). (S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • Vulcanchem. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.